2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Description
Properties
IUPAC Name |
2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-7-11(15-6-13-7)8-2-3-9(5-12)10(14)4-8/h2-4,6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLMFUPNCBAJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure Elucidation of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile: A Multi-technique Spectroscopic Approach
An In-Depth Technical Guide
Foreword
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An incorrectly assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel heterocyclic compound, "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile," with CAS Number 1448190-10-0.[1][2][3] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance to create a self-validating analytical workflow. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel small molecules.
Initial Assessment and Strategic Overview
The target molecule, this compound, has a molecular formula of C₁₁H₈N₂OS and a molecular weight of 216.26 g/mol .[2][4] A preliminary analysis of the proposed structure reveals several key features that will guide our spectroscopic investigation:
-
Aromatic Systems: A substituted benzene ring and a thiazole ring.
-
Key Functional Groups: A hydroxyl (-OH) group, a nitrile (-C≡N) group, and a methyl (-CH₃) group.
-
Connectivity Challenge: The primary analytical question is to confirm the precise substitution pattern on the benzonitrile ring and the exact point of attachment to the thiazole moiety.
Our strategy is to employ a synergistic suite of analytical techniques where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry will establish the elemental composition, infrared spectroscopy will confirm the presence of key functional groups, and a combination of 1D and 2D NMR experiments will map the complete atomic connectivity.
The Elucidation Workflow: A Logic-Driven Pathway
The process of structure elucidation is not a linear checklist but an integrated workflow where data from one experiment informs the next. The overall pathway is designed to move from broad, foundational information (like molecular formula) to the finest details of atomic arrangement.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: We begin with HRMS to unequivocally determine the elemental composition. Unlike standard mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), which severely constrains the number of possible molecular formulas, often to a single correct choice.[5][6] An Electrospray Ionization Time-of-Flight (ESI-TOF) instrument is selected for its high sensitivity and mass accuracy.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound (~10 µg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: ESI-TOF Mass Spectrometer.
-
Ionization Mode: Both positive and negative ion modes are run. The phenolic proton makes the molecule amenable to negative ion detection ([M-H]⁻), while the nitrogen atoms in the thiazole ring allow for positive ion detection ([M+H]⁺).
-
Data Analysis: The measured mass of the molecular ion is compared against the theoretical masses of potential elemental formulas.
Data Presentation & Interpretation:
| Ion | Calculated m/z (C₁₁H₈N₂OS) | Measured m/z (Hypothetical) | Mass Error (ppm) | Conclusion |
| [M+H]⁺ | 217.0430 | 217.0428 | -0.92 | Elemental composition confirmed. |
| [M-H]⁻ | 215.0285 | 215.0287 | +0.93 | Elemental composition further validated. |
The sub-1 ppm mass error provides extremely high confidence in the assigned molecular formula of C₁₁H₈N₂OS, which is the first critical pillar of our structural proof.
Fourier-Transform Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which act as structural signposts.[7][8] The vibrational frequencies of bonds like O-H and C≡N are highly characteristic.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR Spectrometer with ATR accessory.
-
Data Acquisition: The spectrum is collected from 4000 to 400 cm⁻¹.
Data Presentation & Interpretation:
| Frequency (cm⁻¹) | Intensity | Assignment | Significance |
| ~3350 (broad) | Medium | O-H stretch | Confirms the presence of the hydroxyl group. |
| ~2230 | Strong | C≡N stretch | Confirms the presence of the nitrile group. |
| 3100-3000 | Medium | Aromatic C-H stretch | Indicates the presence of aromatic rings. |
| 1610, 1580, 1490 | Strong | C=C ring stretch | Further evidence of the aromatic systems. |
The IR spectrum provides direct, confirmatory evidence for the hydroxyl and nitrile functional groups proposed in the molecular structure.
Mapping the Atomic Framework: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise connectivity of a small molecule.[9][10] We will use a combination of 1D and 2D experiments to build the molecular skeleton.
1D NMR: Identifying the Building Blocks (¹H and ¹³C)
Expertise & Causality: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR (with DEPT) reveals the types of carbon atoms (CH₃, CH₂, CH, and quaternary).
Experimental Protocol:
-
Sample Preparation: ~5-10 mg of the sample is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to observe the exchangeable -OH proton.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Experiments: Standard ¹H, ¹³C, and DEPT-135 experiments are performed.
¹H NMR Data Interpretation (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | br s | 1H | -OH | Phenolic proton, chemical shift is concentration-dependent, broad. |
| ~8.90 | s | 1H | H-2' | Thiazole proton, deshielded by adjacent N and S atoms. |
| ~7.75 | d | 1H | H-6 | Ortho to nitrile group, shows ortho coupling to H-5. |
| ~7.05 | d | 1H | H-3 | Ortho to hydroxyl group, shows meta coupling to H-5. |
| ~6.95 | dd | 1H | H-5 | Shows both ortho coupling to H-6 and meta coupling to H-3. |
| ~2.60 | s | 3H | -CH₃ | Methyl group attached to the thiazole ring. |
¹³C NMR and DEPT-135 Data Interpretation (Predicted):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~160.0 | N/A | C-2 | Carbon bearing the -OH group, highly deshielded. |
| ~155.0 | CH | C-2' | Thiazole CH, deshielded by N and S. |
| ~148.0 | N/A | C-4' | Quaternary thiazole carbon attached to the methyl group. |
| ~135.0 | CH | C-6 | Aromatic CH. |
| ~132.0 | N/A | C-5' | Quaternary thiazole carbon attached to the phenyl ring. |
| ~120.0 | CH | C-5 | Aromatic CH. |
| ~118.0 | N/A | C-CN | Nitrile carbon, characteristic chemical shift. |
| ~116.0 | CH | C-3 | Aromatic CH. |
| ~105.0 | N/A | C-1 | Quaternary carbon bearing the nitrile group. |
| ~103.0 | N/A | C-4 | Quaternary carbon attached to the thiazole ring. |
| ~16.0 | CH₃ | -CH₃ | Methyl carbon. |
2D NMR: Connecting the Pieces (HSQC and HMBC)
Expertise & Causality: While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[11][12] HSQC correlates each proton to its directly attached carbon, confirming our 1D assignments. HMBC is the key experiment, revealing 2- and 3-bond correlations between protons and carbons, which allows us to piece the entire puzzle together.[13]
Caption: Key HMBC correlations confirming connectivity.
HSQC (Heteronuclear Single Quantum Coherence) Interpretation: The HSQC spectrum would show direct one-bond correlations, validating the assignments from the 1D spectra. For example, a cross-peak would appear between the proton at δ 8.90 (H-2') and the carbon at δ 155.0 (C-2'), and between the methyl protons at δ 2.60 and the methyl carbon at δ 16.0.
HMBC (Heteronuclear Multiple Bond Correlation) Interpretation: This experiment provides the definitive proof of the overall structure by linking the isolated spin systems.
-
Crucial Ring-Ring Connection: A correlation between the thiazole proton (H-2', δ ~8.90) and the benzonitrile quaternary carbon C-4 (δ ~103.0) unambiguously confirms that the thiazole ring is attached at the C-4 position of the benzonitrile.
-
Benzonitrile Substitution Pattern:
-
The proton at H-6 (δ ~7.75) will show correlations to C-4, C-2, and the nitrile-bearing carbon C-1, confirming its position.
-
The proton at H-3 (δ ~7.05) will show correlations to C-1, C-5, and the hydroxyl-bearing carbon C-2, locking in the 1,2,4-substitution pattern.
-
-
Thiazole Substitution Pattern:
-
The methyl protons (δ ~2.60) will show strong correlations to both C-4' and C-5' of the thiazole ring, confirming its position at C-4'.
-
Definitive Confirmation: X-ray Crystallography
Expertise & Causality: For novel compounds, particularly those intended for pharmaceutical development, X-ray crystallography is the gold standard for structural proof.[14][15] It provides an unequivocal three-dimensional map of the molecule, confirming not only connectivity but also precise bond lengths and angles.[16][17]
Experimental Protocol:
-
Crystal Growth: High-purity sample is dissolved in a suitable solvent system (e.g., ethanol/water, acetone) and allowed to evaporate slowly to form single, diffraction-quality crystals.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is analyzed to solve and refine the electron density map, yielding a final 3D atomic model.
Interpretation: The resulting crystal structure would serve as the final, incontrovertible piece of evidence, validating the conclusions drawn from the full suite of spectroscopic data.
Conclusion
References
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
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Slideshare. (n.d.). Use of NMR in structure elucidation. [Link]
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AZoOptics. (2021). The Different Types of Spectroscopy for Chemical Analysis. [Link]
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Fiehn Lab, UC Davis. (n.d.). Structure Elucidation of Small Molecules. [Link]
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ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?[Link]
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Excillum. (n.d.). Small molecule crystallography. [Link]
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North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. [Link]
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Chemistry LibreTexts. (2022). 2D NMR Introduction. [Link]
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Excedr. (2024). What Is Spectroscopy & How Is It Used in the Lab?[Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]
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Analytica World. (n.d.). Spectroscopy Methods. [Link]
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Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]
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R Discovery. (2010). Advances in structure elucidation of small molecules using mass spectrometry. [Link]
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Elyashberg, M. E., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(9), 741-752. [Link]
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An In-Depth Technical Guide to 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile: A Key Intermediate in the Synthesis of the TYK2 Inhibitor Deucravacitinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile (CAS No. 1448190-10-0), a pivotal chemical intermediate in the synthesis of Deucravacitinib (BMS-986165). Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), approved for the treatment of moderate-to-severe plaque psoriasis. This guide will delve into the chemical properties, a proposed synthetic route based on established chemical principles, and the ultimate biological significance of this intermediate in the context of its role in the development of a targeted immunotherapy.
Introduction: The Emergence of a Critical Building Block
This compound is a substituted benzonitrile containing a thiazole moiety. While not extensively studied for its own biological activity, its significance lies in its role as a key precursor to Deucravacitinib, a groundbreaking therapeutic agent. The structural features of this intermediate, namely the reactive hydroxyl and nitrile groups on the phenyl ring and the strategically positioned methylthiazole group, are crucial for the construction of the final complex drug molecule. Understanding the chemistry and synthesis of this intermediate is therefore of high importance for medicinal chemists and process development scientists working on TYK2 inhibitors and related therapeutic areas.
The thiazole ring is a well-established pharmacophore in medicinal chemistry, known to be present in a wide range of biologically active compounds with diverse therapeutic applications.[1] Similarly, the benzonitrile group is a common feature in many pharmaceutical agents, often contributing to binding interactions with biological targets.[2] The combination of these two moieties in this compound creates a versatile scaffold for further chemical elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1448190-10-0 | [3][4] |
| Molecular Formula | C₁₁H₈N₂OS | [3][4] |
| Molecular Weight | 216.26 g/mol | [3][4] |
| Appearance | Off-white solid (typical) | [5] |
| Purity | ≥98.0% (typical for commercial suppliers) | [5] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | Inferred from typical organic compounds |
Proposed Synthesis Methodology
The proposed synthesis involves the coupling of a suitably protected 4-halobenzonitrile with a 4-methylthiazole-5-boronic acid derivative.
Proposed Synthetic Scheme
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target intermediate.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a generalized procedure based on typical Suzuki-Miyaura coupling conditions. Optimization of specific reagents, catalysts, bases, solvents, and temperatures would be necessary to achieve high yields and purity.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-hydroxybenzonitrile (1.0 eq), 4-methylthiazole-5-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen) and then add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Role in Drug Discovery and Development: The Gateway to Deucravacitinib
The primary and most critical application of this compound is its function as a key building block in the multi-step synthesis of Deucravacitinib (BMS-986165).[5]
Deucravacitinib: A Selective TYK2 Inhibitor
Deucravacitinib is an oral, small-molecule, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[10][11] TYK2 is a crucial intracellular signaling molecule for various cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs), which are key drivers of inflammation and autoimmune responses.[6][12]
Mechanism of Action of Deucravacitinib
Deucravacitinib exhibits a unique mechanism of action by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active kinase (JH1) domain targeted by other JAK inhibitors.[13][14] This allosteric inhibition stabilizes an inhibitory interaction between the JH1 and JH2 domains, locking the enzyme in an inactive state. This novel mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is believed to contribute to its favorable safety profile.[12][13]
Caption: Simplified signaling pathway inhibited by Deucravacitinib.
Clinical Significance
The inhibition of the IL-23/IL-12 and Type I IFN pathways by Deucravacitinib has demonstrated significant efficacy in the treatment of plaque psoriasis.[6][13] Clinical trials have shown that Deucravacitinib is superior to both placebo and apremilast in achieving clear or almost clear skin in patients with moderate-to-severe psoriasis.[6] The development of Deucravacitinib represents a major advancement in the oral treatment of autoimmune diseases, and this compound is an indispensable component in its manufacturing.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting. It is intended for research and development purposes only. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
Conclusion
This compound, while not a therapeutic agent itself, holds a critical position in the landscape of modern drug development. As a key intermediate in the synthesis of the selective TYK2 inhibitor Deucravacitinib, it is a testament to the intricate and enabling role of synthetic chemistry in creating novel medicines for challenging autoimmune diseases. This guide has provided an in-depth look at its properties, a plausible and robust synthetic strategy, and its ultimate contribution to a clinically important therapeutic. For researchers in the field, a thorough understanding of this and similar building blocks is essential for the continued innovation of targeted therapies.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound, 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile. Given the absence of extensive empirical data in the public domain, this document serves as a foundational resource, leveraging structure-activity relationships, in-silico prediction, and established analytical principles. We present a detailed exploration of the molecule's structural attributes, predicted physicochemical parameters—including melting point, solubility, pKa, and logP—and a robust framework of experimental protocols for their empirical validation. Furthermore, a plausible synthetic pathway is proposed to facilitate future research and development. This guide is designed to empower researchers with the necessary theoretical and practical knowledge to effectively investigate and utilize this promising heterocyclic scaffold.
Introduction and Molecular Overview
This compound is a unique heterocyclic compound featuring a benzonitrile core functionalized with both a hydroxyl group and a 4-methylthiazole moiety. This specific arrangement of functional groups suggests a molecule of significant interest in medicinal chemistry and materials science. The benzonitrile unit is a common pharmacophore found in numerous approved drugs, valued for its role as a hydrogen bond acceptor and its metabolic stability.[1] The thiazole ring is another privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities.[2] The phenolic hydroxyl group introduces the potential for hydrogen bonding, acting as both a donor and acceptor, which can critically influence solubility, receptor binding, and metabolic pathways.
The strategic combination of these three components—a hydrogen bond donor/acceptor (hydroxyl), a potent hydrogen bond acceptor (nitrile), and a versatile heterocyclic ring (thiazole)—positions this molecule as a compelling candidate for library synthesis and as a lead structure for optimization in drug discovery programs. This guide aims to provide a predictive characterization of its core physicochemical properties and to furnish the scientific community with detailed methodologies for their empirical determination.
Chemical Structure and Identifiers
The foundational step in characterizing any compound is a thorough understanding of its structure.
Caption: 2D Structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-Hydroxy-4-(4-methyl-1,3-thiazol-5-yl)benzonitrile | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₈N₂OS | Calculated |
| Molecular Weight | 216.26 g/mol | Calculated |
| CAS Number | Not available |
Predicted Physicochemical Properties and Experimental Validation
The following sections detail the predicted physicochemical properties of the title compound. Each prediction is accompanied by a robust, step-by-step experimental protocol to enable researchers to perform empirical validation.
| Property | Predicted Value | Rationale / Notes |
| Melting Point (°C) | 160 - 175 | Increased molecular weight and potential for intermolecular hydrogen bonding compared to 2-hydroxybenzonitrile (m.p. 92-95°C).[3] |
| Aqueous Solubility | Sparingly soluble | The polar hydroxyl group is countered by the larger, non-polar aromatic and heterocyclic systems.[4][5] |
| pKa (Phenolic OH) | 7.5 - 8.5 | The pKa of phenol (~10) is lowered by the electron-withdrawing effects of the ortho-cyano and para-thiazolyl groups.[6][7] |
| logP (Octanol/Water) | 2.5 - 3.5 | The molecule possesses both hydrophilic (OH) and lipophilic (aromatic/heterocyclic rings, methyl group) features, suggesting moderate lipophilicity.[8] |
Melting Point
Scientific Rationale: The melting point is a fundamental indicator of a crystalline solid's purity and is dictated by the strength of its crystal lattice forces. For this compound, we anticipate a melting point significantly higher than that of 2-hydroxybenzonitrile due to increased molecular weight, greater surface area for van der Waals interactions, and potential for more complex intermolecular hydrogen bonding networks involving the hydroxyl, nitrile, and thiazole nitrogen atoms.
Experimental Protocol: Capillary Melting Point Determination [9][10]
Caption: Workflow for Capillary Melting Point Determination.
-
Sample Preparation: Ensure the compound is completely dry, as residual solvent will depress and broaden the melting range. Grind a small amount of the solid into a fine powder.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. Tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.
-
Apparatus Setup: Place the packed capillary into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Rapid Preliminary Run: Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a target range and saves time.
-
Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Prepare a new capillary with a fresh sample.
-
Controlled Heating: Begin heating again, but at a much slower rate (1-2°C per minute) as you approach the previously determined approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2).
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2°C).
Solubility
Scientific Rationale: Solubility is governed by the principle of "like dissolves like." The subject molecule is amphiphilic; the hydroxyl group can participate in hydrogen bonding with polar protic solvents (e.g., ethanol, water), while the nitrile and thiazole nitrogen can act as hydrogen bond acceptors.[4] However, the fused aromatic and heterocyclic ring system is large and predominantly non-polar. Consequently, we predict poor solubility in water, moderate solubility in polar organic solvents like ethanol and acetone, and low solubility in non-polar solvents like hexane.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility [11]
Caption: Shake-Flask Method for Solubility Determination.
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.
-
Phase Separation: Cease agitation and allow the suspension to settle. To ensure complete removal of undissolved solids, centrifuge the sample at high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PVDF).
-
Sampling: Carefully withdraw a precise volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.
-
Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Acidity Constant (pKa)
Scientific Rationale: The pKa is a measure of a compound's acidity. The primary acidic site in this molecule is the phenolic hydroxyl group. The pKa of unsubstituted phenol is approximately 10. The presence of electron-withdrawing groups on the aromatic ring stabilizes the resulting phenoxide anion, thereby increasing the acidity (lowering the pKa).[12][13] In this molecule, the ortho-cyano group and the para-thiazolyl substituent are both electron-withdrawing, leading to a predicted pKa significantly lower than that of phenol.
Experimental Protocol: Potentiometric Titration [14][15][16][17]
Caption: Workflow for pKa Determination by Potentiometric Titration.
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO) may be necessary if aqueous solubility is low, though this will yield an apparent pKa (pKa*).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) using a burette.
-
Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (V_eq) from the inflection point of the curve (or by using the first or second derivative of the plot).
-
The pKa is the pH at the half-equivalence point (V_eq / 2). At this point in the titration, the concentrations of the protonated and deprotonated species are equal.
-
Lipophilicity (logP)
Scientific Rationale: The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[18][19] A positive logP value indicates a preference for the lipid-like octanol phase, while a negative value indicates a preference for the aqueous phase. Based on its structure, this compound is expected to be moderately lipophilic.
Experimental Protocol: Shake-Flask Method for logP Determination [20][21][22][23]
Caption: Shake-Flask Method for logP Determination.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This ensures that the volume of each phase does not change during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other pre-saturated phase. The volume ratio can be adjusted depending on the expected logP.
-
Equilibration: Cap the vial and shake it gently at a constant temperature for a sufficient time (e.g., 1-3 hours) to allow the compound to partition and reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
-
Sampling: Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.
-
Quantification: Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase (P = C_oct / C_aq). The logP is the base-10 logarithm of this value.
Proposed Synthetic Pathway
The synthesis of 5-arylthiazoles is well-established in organic chemistry. A plausible and efficient route to the target compound involves the Hantzsch thiazole synthesis or a variation thereof, followed by functional group manipulations. A more modern approach could involve a metal-catalyzed cross-coupling reaction. Here, we propose a convergent synthesis strategy.
Caption: Plausible Synthetic Strategies for the Target Compound.
A particularly viable approach is the Suzuki cross-coupling reaction, which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.
Proposed Suzuki Coupling Route:
-
Synthesis of 5-bromo-4-methylthiazole: This key intermediate can be synthesized from commercially available starting materials.
-
Synthesis of 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This boronic ester can be prepared from 2-hydroxy-4-bromobenzonitrile via a Miyaura borylation reaction.
-
Coupling Reaction: The two fragments are then coupled under standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst, a base such as Na₂CO₃ or K₃PO₄, and a suitable solvent system like dioxane/water) to yield the final product, this compound.
This modular approach offers flexibility and is generally high-yielding with good functional group tolerance.
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A-Z Technical Guide: Predicting the Mechanism of Action for 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Executive Summary
The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and development. It provides the critical framework for understanding efficacy, predicting potential toxicities, and designing rational strategies for therapeutic optimization. This guide presents a comprehensive, multi-pillar strategy for the MoA prediction of the novel chemical entity, 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile .
Initial searches for this specific compound (PubChem CID: 53385501) reveal its basic chemical properties but a lack of published biological data.[1][2] This necessitates a predictive, hypothesis-driven approach rather than a review of existing literature. We will leverage the compound's structural features—a hydroxybenzonitrile scaffold and a methylthiazole moiety—to inform our strategy. Derivatives of hydroxybenzonitrile are known to possess a range of biological activities, including antimicrobial and cytotoxic effects, while the thiazole ring is a common pharmacophore in drugs targeting kinases and other enzymes.[3][4][5][6]
This document outlines a logical, field-proven workflow commencing with in silico hypothesis generation to identify high-probability biological targets. It then details the requisite in vitro biochemical and biophysical assays to validate these computational predictions, confirming direct target engagement and quantifying functional modulation. Finally, it describes cell-based assays to verify that the observed biochemical activity translates into a measurable physiological outcome within a cellular context. Each proposed step is designed to be self-validating, incorporating essential controls and cross-verification methodologies to ensure scientific rigor and trustworthiness.
Part 1: In Silico Target Prediction and Hypothesis Generation
The foundational step in MoA elucidation for a novel compound is to narrow the vast landscape of the human proteome to a manageable set of high-probability targets. Computational, or in silico, methods achieve this by comparing the query molecule to vast databases of known bioactive compounds, thereby generating a tractable list of testable hypotheses.[7][8][9]
Rationale for a Computational-First Approach
Initiating the MoA discovery process with computational screening is a strategic allocation of resources. It allows for the rapid, cost-effective generation of data-driven hypotheses that guide subsequent, more resource-intensive experimental validations. This approach minimizes random screening and maximizes the probability of success in the laboratory. The core principle is "similarity": a novel molecule is likely to bind to the same targets as known molecules that share similar structural or physicochemical properties.[10][11]
Workflow for Target Prediction
Our predictive workflow integrates multiple computational methodologies to build a consensus prediction, enhancing the confidence of our generated hypotheses.
Caption: Workflow for in silico target hypothesis generation.
Detailed In Silico Methodologies
A. Ligand-Based Similarity Searching:
-
Principle: This method identifies known bioactive molecules that are structurally similar to our query compound. We will utilize large-scale public databases such as ChEMBL , a manually curated database of bioactive molecules with drug-like properties, and PubChem .[12][13][14][15][16]
-
Execution: The SMILES (Simplified Molecular Input Line Entry System) string of this compound will be used as a query to search these databases for compounds with a high Tanimoto similarity score. The known biological targets of these "hit" compounds become our first set of potential targets.
B. Target Prediction Algorithms:
-
Principle: Web-based servers like SwissTargetPrediction use a combination of 2D and 3D similarity measures to compare the query molecule against a library of known ligands for thousands of targets.[17][18][19] The output is a ranked list of potential targets based on the probability of interaction.[20][21]
-
Execution: The compound's structure will be submitted to the SwissTargetPrediction server. The results will be analyzed, paying close attention to the target classes that are most frequently predicted (e.g., protein kinases, G-protein coupled receptors, enzymes).
C. Scaffold-Based Analysis:
-
Principle: We will analyze the known structure-activity relationships (SAR) for the core scaffolds present in our molecule: hydroxybenzonitrile and methylthiazole.[22]
-
Execution: A literature review will be conducted on the known targets for these scaffolds. For example, benzonitrile derivatives are known to act as kinase inhibitors and inhibitors of immune checkpoints like PD-1/PD-L1.[23] Thiazole-containing compounds are also widely recognized for their diverse biological activities, including anticancer and antimicrobial effects.[4][5][6][24] This analysis provides a context for the results from the similarity searches.
Data Synthesis and Hypothesis Formulation
The outputs from all in silico methods will be integrated to identify a consensus list of high-priority targets. For instance, if similarity searches identify multiple kinase inhibitors and SwissTargetPrediction ranks several kinases highly, then "Protein Kinase Inhibition" becomes our primary hypothesis.
| Hypothetical In Silico Prediction Summary | | :--- | :--- | :--- | | Methodology | Predicted Target Class | Example Targets | | ChEMBL Similarity Search | Protein Kinases | EGFR, BRAF, SRC | | SwissTargetPrediction | Protein Kinases, Enzymes | ABL1, MAPK1, Carbonic Anhydrases | | Scaffold Analysis | Kinases, Immune Checkpoints | Various Kinases, PD-L1 | | Consensus Hypothesis | Protein Kinase Inhibition | EGFR, ABL1, SRC Family Kinases |
Based on this hypothetical data, our primary testable hypothesis is that This compound functions as an inhibitor of one or more protein kinases.
Part 2: In Vitro Experimental Validation of Target Engagement
Once a prioritized list of potential targets is established, the next critical phase is to experimentally confirm a direct physical interaction between the compound and the predicted protein target(s). This step, known as target engagement, is essential to validate the in silico hypotheses.
Rationale for Biophysical and Biochemical Confirmation
Computational predictions are probabilistic. Direct experimental evidence of binding is required to confirm a hypothesis before proceeding to more complex functional and cellular assays. A combination of biophysical methods (confirming binding) and biochemical methods (confirming functional modulation) provides a robust validation.
Experimental Workflow for Target Validation
Caption: Experimental workflow for in vitro target validation.
Protocol 1: Thermal Shift Assay (TSA) for Target Engagement
-
Principle: The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and widely used method to assess target engagement.[25][26] It operates on the principle that a ligand binding to a protein typically increases its thermal stability. This stabilization results in a measurable shift in the protein's melting temperature (Tm).[27][28][29]
-
Methodology:
-
Preparation: Prepare a master mix containing the purified recombinant target protein (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange) in a suitable assay buffer. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Compound Addition: Dispense the master mix into a 96- or 384-well PCR plate. Add the test compound, this compound, across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control and a known inhibitor as a positive control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C per minute.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Analysis: Plot fluorescence versus temperature to generate a melt curve. The midpoint of the transition, the Tm, is calculated for each well. A significant positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates direct binding.
-
| Example TSA Data Interpretation | | :--- | :--- | :--- | | Condition | Melting Temperature (Tm) | Shift (ΔTm) | | Protein + DMSO (Vehicle) | 52.1 °C | - | | Protein + Known Inhibitor (10 µM) | 59.8 °C | +7.7 °C | | Protein + Test Compound (10 µM) | 56.5 °C | +4.4 °C | | Conclusion | Test compound demonstrates direct binding to the target protein. | |
Protocol 2: Lanthanide-Based Kinase Activity Assay
-
Principle: Assuming our primary hypothesis is kinase inhibition, a functional assay is required to measure the compound's effect on enzymatic activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust, homogeneous assays for quantifying kinase activity.[30][31] They measure the phosphorylation of a substrate by detecting the FRET between a lanthanide-labeled antibody (donor) that recognizes the phosphorylated substrate and a fluorescent tracer (acceptor) on the substrate.[32][33]
-
Methodology:
-
Reaction Setup: In a microplate, combine the target kinase, a fluorescently labeled substrate peptide, and ATP.
-
Inhibitor Addition: Add this compound across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM). Include "no enzyme" and "DMSO vehicle" controls.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction by adding EDTA. Add a terbium- or europium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.
-
Data Acquisition: After a brief incubation, read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the lanthanide donor, one for the FRET-sensitized acceptor).
-
Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Part 3: Cellular Assay for Phenotypic Confirmation
Confirming that the compound binds to and inhibits a purified protein is a critical step. However, it is equally important to demonstrate that this molecular interaction translates into a functional consequence in a biologically relevant cellular environment.
Rationale for Cellular Validation
Cell-based assays are essential to:
-
Confirm the compound can permeate the cell membrane to reach its intracellular target.
-
Verify that target engagement and modulation occur in the complex milieu of the cell.
-
Link the molecular mechanism to a cellular phenotype (e.g., inhibition of cell proliferation, blockade of a signaling pathway).
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation
-
Principle: If the validated target is a kinase within a known signaling cascade (e.g., the EGFR-MEK-ERK pathway), Western blotting is the gold-standard technique to assess whether the compound inhibits the pathway at the cellular level.[34][35][36] This is achieved by measuring the phosphorylation status of the kinase's downstream substrates. A reduction in the phosphorylation of a downstream protein upon compound treatment provides strong evidence of on-target activity.[37][38]
-
Methodology:
-
Cell Culture and Treatment: Seed an appropriate cell line (e.g., A431 cells, which overexpress EGFR) in culture plates. Once adhered, treat the cells with various concentrations of this compound for a specific duration (e.g., 2 hours). Include a vehicle control.
-
Stimulation (if required): After compound treatment, stimulate the signaling pathway with an appropriate growth factor (e.g., EGF) for a short period (e.g., 10 minutes) to induce robust pathway activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful inhibition of the signaling pathway by the compound.
-
Caption: Model of compound inhibiting the EGFR signaling cascade.
Conclusion and Forward Path
This guide outlines a systematic, multi-tiered strategy for elucidating the mechanism of action of this compound. By integrating predictive in silico modeling with rigorous in vitro and cell-based experimental validation, we can confidently identify the compound's primary biological target and its functional consequences.
The workflow begins by generating a high-probability target list, which is then refined through direct binding and functional assays. The final confirmation in a cellular context ensures biological relevance. The successful execution of this plan will establish a robust MoA hypothesis, providing the essential scientific foundation for any further preclinical and clinical development of this novel compound.
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A Technical Guide to Identifying the Potential Biological Targets of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Abstract
The elucidation of a small molecule's biological target(s) is a cornerstone of modern drug discovery and chemical biology. It provides the mechanistic foundation for understanding its therapeutic effects and potential toxicities. This technical guide presents a comprehensive, multi-faceted strategy for identifying the potential biological targets of the novel compound, "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile." In the absence of pre-existing biological data for this specific molecule, this document serves as a roadmap for researchers, outlining a systematic approach that begins with computational prediction and progresses to rigorous experimental validation. We will delve into the principles and methodologies of in silico target prediction, followed by detailed, field-proven protocols for both label-free and affinity-based target identification techniques. This guide is designed to empower researchers and drug development professionals with the knowledge and practical steps required to unravel the mechanism of action of novel chemical entities.
Introduction to this compound and the Imperative of Target Identification
This compound is a small molecule featuring a benzonitrile scaffold substituted with a hydroxyl group and a 4-methylthiazole moiety. The benzonitrile group is a common feature in many biologically active compounds, and the thiazole ring is a well-known pharmacophore present in numerous approved drugs.[1] The combination of these structural elements suggests a high potential for biological activity.
The journey from a promising hit compound to a validated therapeutic agent is contingent on a thorough understanding of its mechanism of action. Target identification is the process of pinpointing the specific molecular entities, typically proteins, with which a small molecule interacts to elicit a biological response.[2] This knowledge is critical for several reasons:
-
Mechanism of Action (MoA) Elucidation: Understanding the direct molecular interactions of a compound is fundamental to explaining its observed phenotypic effects.
-
Lead Optimization: Knowledge of the target allows for structure-activity relationship (SAR) studies to enhance potency and selectivity.
-
Safety and Toxicity Profiling: Identifying off-target interactions can help predict and mitigate potential adverse effects.[3]
-
Drug Repurposing: Discovering new targets for existing drugs can open up new therapeutic avenues.
This guide will navigate the two primary phases of target identification for this compound: computational prediction and experimental validation.
In Silico Target Prediction: A Data-Driven Approach to Hypothesis Generation
Before embarking on resource-intensive experimental studies, in silico methods provide a powerful and cost-effective means of generating a prioritized list of potential targets for this compound.[4] These computational approaches leverage vast databases of known drug-target interactions and employ algorithms to predict targets for novel compounds based on their chemical structure.
Similarity-Based Methods
The principle of "guilt by association" is the foundation of similarity-based target prediction.[5][6] This approach posits that structurally similar molecules are likely to have similar biological targets. Web-based tools and platforms can be utilized to compare the structure of this compound against extensive libraries of bioactive compounds.
-
SwissTargetPrediction: This is a widely used web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known ligands.[7][8]
-
SuperPred: This web server compares the structural fingerprint of an input molecule to a database of approved drugs to predict not only the molecular targets but also the potential therapeutic class (ATC code).[9][10][11]
Machine Learning Approaches
In recent years, machine learning and deep learning models have become increasingly sophisticated in predicting drug-target interactions.[12][13][14] These models are trained on large datasets of known interactions and can learn complex relationships between chemical structures and protein targets.
-
TargetNet: This web service utilizes multi-target structure-activity relationship (SAR) models to predict the interaction profile of a small molecule across a panel of human proteins.[15][16]
-
KinasePred: Given that kinases are a prominent class of drug targets, specialized tools like KinasePred use machine learning to predict the inhibitory activity of small molecules against a wide range of kinases.[17]
Workflow for In Silico Prediction
The following diagram illustrates a logical workflow for the computational prediction of targets for this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
DARTS is another label-free method that identifies protein targets based on their increased stability against proteolysis upon ligand binding. [5][18] Protocol for DARTS:
-
Lysate Preparation:
-
Prepare a cell or tissue lysate in a non-denaturing buffer.
-
Determine the total protein concentration.
-
-
Compound Incubation:
-
Aliquot the lysate and incubate with this compound or a vehicle control for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time (to be optimized) to achieve partial digestion.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
Analysis:
-
Analyze the digested samples by SDS-PAGE.
-
Visualize the protein bands using Coomassie blue or silver staining.
-
Excise the protein bands that are protected from digestion in the compound-treated sample and identify the proteins by mass spectrometry.
-
Validate the identified targets by performing a targeted DARTS experiment followed by Western blotting with a specific antibody. [12]
-
Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.
Affinity-Based Methods for Target Identification
Affinity-based methods utilize a modified version of the small molecule to "fish out" its binding partners from a complex biological mixture.
This classic technique involves immobilizing a derivative of the small molecule onto a solid support to capture its interacting proteins. [17][19] Protocol for AC-MS:
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not abrogate the biological activity of the compound.
-
-
Immobilization of the Probe:
-
Covalently couple the affinity probe to a solid support, such as agarose or magnetic beads.
-
-
Affinity Purification:
-
Incubate the immobilized probe with a cell or tissue lysate to allow for binding of the target proteins.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by competing with an excess of the original, unmodified compound.
-
-
Protein Identification:
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In Silico Screening of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of the in silico screening process for the novel small molecule, "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile." Recognizing the prevalence of both benzonitrile and thiazole moieties in clinically relevant kinase inhibitors, this guide establishes a robust virtual screening workflow against the Janus Kinase 2 (JAK2), a pivotal mediator in cytokine signaling pathways. This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind each methodological choice. The guide covers the entire pipeline from target selection and validation, ligand and receptor preparation, molecular docking, and pharmacophore modeling, to post-screening analysis including ADMET profiling. All protocols are designed to be self-validating and are grounded in authoritative, referenced methodologies, utilizing freely accessible software and web-based tools to ensure broad applicability.
Introduction: Rationale and Strategic Imperative
The convergence of computational power and burgeoning biological data has positioned in silico screening as an indispensable pillar of modern drug discovery.[1] This approach accelerates the identification of promising lead compounds by orders of magnitude compared to traditional high-throughput screening, thereby conserving resources and focusing experimental efforts on candidates with the highest probability of success.
The subject of this guide, this compound, is a compound of interest due to its chemical architecture. The benzonitrile scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in potent enzyme inhibitors.[2] Similarly, the thiazole ring is a versatile heterocycle present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[3][4] The combination of these two pharmacologically significant moieties suggests a strong potential for kinase inhibition.
Kinases, and particularly the Janus Kinase (JAK) family, are critical nodes in cellular signaling, and their dysregulation is implicated in a host of inflammatory diseases and cancers.[5][6] The JAK-STAT signaling pathway, a principal conduit for cytokine signaling, is a well-validated therapeutic target.[7] Consequently, this guide will focus on a hypothetical in silico screening of this compound against the kinase domain of JAK2.
This guide is structured to provide a logical, scientifically-grounded workflow, emphasizing the causality behind each step to empower researchers to adapt and apply these principles to their own discovery programs.
The In Silico Screening Workflow: A Methodological Blueprint
The in silico screening process is a multi-stage funnel designed to progressively enrich a set of virtual compounds for those with a high likelihood of biological activity against a specific target. The workflow detailed herein is designed to be both rigorous and accessible.
Caption: Overall In Silico Screening Workflow.
Target Selection and Validation: Focusing on JAK2
The selection of a biological target is the foundational step of any drug discovery campaign. As established, the chemical scaffolds within our molecule of interest point towards kinase inhibition. The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are essential for cytokine-mediated signaling through the JAK-STAT pathway.[8] Dysregulation of JAK2 activity, in particular, is linked to myeloproliferative neoplasms and inflammatory conditions.[9]
For this guide, we will utilize the crystal structure of the human JAK2 kinase domain. A high-resolution crystal structure provides the atomic coordinates necessary for accurate docking simulations. We have selected the PDB entry 2B7A , which is a 2.0 Å resolution structure of the JAK2 protein tyrosine kinase domain in complex with a potent pan-JAK inhibitor.[2][10][11] The presence of a co-crystallized ligand is advantageous as it helps to define the ATP-binding site, which will be the target for our docking simulations.
The JAK-STAT Signaling Pathway
Understanding the biological context of the target is crucial. The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, culminating in the regulation of gene expression.
Caption: The JAK-STAT Signaling Pathway.
The pathway is initiated by cytokine binding, which leads to receptor dimerization and the trans-activation of receptor-associated JAKs.[7][12] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[13] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[14] Inhibition of JAK2 would disrupt this cascade, providing a therapeutic effect in diseases driven by excessive cytokine signaling.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for the core components of the in silico screening workflow. These protocols are designed to be followed using freely available software and web servers.
Ligand Preparation
The three-dimensional structure of the ligand must be accurately prepared to ensure a successful docking simulation. This involves generating a 3D conformation and assigning correct atom types and charges.
Protocol 3.1.1: Ligand Preparation using Open Babel
-
Obtain Ligand Structure: The 2D structure of "this compound" can be drawn using chemical drawing software like MarvinSketch or ChemDraw, or its SMILES string can be obtained from chemical databases.
-
Convert to 3D: Use Open Babel, a versatile chemical toolbox, to convert the 2D representation into a 3D structure and perform energy minimization.[15][16]
-
Command: obabel -:"c1cc(c(c(c1)C#N)O)c2sc(cn2)C" -O ligand.pdb --gen3d -p 7.4
-
Rationale: The --gen3d flag generates a 3D structure, and the -p 7.4 flag adds hydrogens appropriate for a physiological pH of 7.4.
-
-
Energy Minimization: Further optimize the geometry using a force field like MMFF94.
-
Command: obminimize -ff MMFF94 ligand.pdb > ligand_min.pdb
-
Rationale: Energy minimization finds a low-energy conformation of the ligand, which is more representative of its state in a biological system.[16]
-
-
File Format Conversion for Docking: Convert the energy-minimized PDB file to the PDBQT format, which is required by AutoDock Vina. This format includes partial charges and atom type definitions.[17][18] This can be done using AutoDockTools or PyRx.
Receptor Preparation
The protein structure obtained from the PDB must be prepared for docking. This typically involves removing non-essential molecules, adding hydrogen atoms, and assigning charges.
Protocol 3.2.1: Receptor Preparation using AutoDockTools
-
Download Receptor Structure: Download the PDB file for JAK2 (PDB ID: 2B7A) from the RCSB Protein Data Bank.[2]
-
Clean the PDB File: Open the PDB file in a molecular viewer or text editor. Remove all water molecules (HOH), co-solvents, and any co-crystallized ligands.[19][20][21][22]
-
Rationale: Water molecules are typically removed as their positions are often not well-resolved and can interfere with ligand docking unless a specific water molecule is known to be critical for binding.
-
-
Load into AutoDockTools: Open the cleaned PDB file in AutoDockTools (ADT).
-
Add Hydrogens: Add polar hydrogens to the protein.[23][24]
-
Rationale: PDB files from X-ray crystallography often lack hydrogen atoms. Adding them is crucial for correct hydrogen bond calculations.
-
-
Assign Charges: Compute Gasteiger or Kollman charges for the protein atoms.
-
Rationale: Partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.
-
-
Save as PDBQT: Save the prepared protein as a PDBQT file. ADT will automatically assign atom types.
Molecular Docking and Virtual Screening
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Virtual screening extends this to a large library of compounds.
Protocol 3.3.1: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The binding site is defined by a grid box. For a receptor with a co-crystallized ligand, the center of the grid box can be set to the geometric center of the bound ligand. The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational freedom. This can be done using ADT or PyRx.[25]
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line.
-
Analyze Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file will contain the binding affinity for each pose.
Protocol 3.3.2: Virtual Screening with PyRx
PyRx provides a graphical user interface for performing virtual screening with AutoDock Vina.[6][28][29][30][31]
-
Load Molecules: Load the prepared receptor PDBQT file and a library of ligand files (in a compatible format like SDF or MOL2) into PyRx. PyRx will automatically convert the ligands to PDBQT format.
-
Select Ligands and Receptor: Select the receptor and the ligands to be screened.
-
Run Vina Wizard: Use the Vina wizard to define the grid box around the active site.
-
Start Screening: Initiate the virtual screening run. PyRx will dock each ligand to the receptor and save the results.
-
Analyze Results: The results table in PyRx will display the binding affinity for the best pose of each ligand, allowing for easy ranking and comparison.
Post-Screening Analysis and Refinement
The raw results from molecular docking require careful analysis and further filtering to identify the most promising candidates.
Interpreting Docking Results
The primary output from a docking simulation is the binding affinity, which is an estimate of the binding free energy.[32]
| Metric | Interpretation | Significance |
| Binding Affinity (kcal/mol) | A more negative value indicates a stronger predicted binding affinity. | Used to rank different ligands or different poses of the same ligand.[33][34][35][36] |
| Binding Pose | The predicted 3D orientation of the ligand in the receptor's binding site. | Crucial for understanding the specific molecular interactions. |
| RMSD (Å) | Root Mean Square Deviation between the docked pose and a reference (e.g., crystallographic) pose. | A value < 2.0 Å generally indicates a good docking result.[33] |
Table 1: Key Metrics for Interpreting Molecular Docking Results
Visualization of the binding pose is essential to understand the interactions driving the binding. This can be done using software like PyMOL or Discovery Studio Visualizer. Key interactions to look for include:
-
Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom (O, N).
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.
-
Pi-Pi Stacking: Interactions between aromatic rings.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for molecular recognition at a receptor. Pharmacophore models can be generated from a set of active ligands or from the ligand-receptor complex. These models can then be used to screen large databases for novel compounds that match the pharmacophore. Web servers like Pharmit or PharmaGist can be used for this purpose.
ADMET Prediction
A potent compound is not necessarily a good drug candidate. It must also have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction is a critical step in filtering out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.[37]
Protocol 4.3.1: ADMET Prediction with SwissADME
The SwissADME web server is a free and comprehensive tool for predicting ADMET properties.[1][5][38][39]
-
Access SwissADME: Navigate to the SwissADME website.
-
Input Molecule: Paste the SMILES string of "this compound" into the input box.
-
Run Prediction: Execute the prediction.
-
Analyze Results: SwissADME provides a wealth of information, including:
-
Physicochemical Properties: Molecular weight, logP, solubility, etc.
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.
-
Pharmacokinetics: GI absorption, blood-brain barrier permeability.
-
Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments.
-
Table 2: Hypothetical SwissADME Output for this compound
| Property | Predicted Value | Assessment |
| Molecular Weight | 216.26 g/mol | Favorable (<500) |
| LogP | 2.5 | Favorable |
| H-bond Donors | 1 | Favorable (≤5) |
| H-bond Acceptors | 3 | Favorable (≤10) |
| Lipinski Violations | 0 | Drug-like |
| GI Absorption | High | Favorable |
| BBB Permeant | No | Favorable (for peripheral targets) |
| PAINS Alert | 0 | Favorable |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico screening workflow for the novel compound "this compound," using the JAK2 kinase as a hypothetical target. By following the detailed protocols for ligand and receptor preparation, molecular docking, and post-screening analysis, researchers can efficiently evaluate the potential of this and other small molecules as therapeutic agents.
The integration of ADMET prediction and pharmacophore modeling provides a multi-faceted approach to hit identification, moving beyond simple binding affinity to consider the broader properties required for a successful drug candidate. The methodologies and tools presented here are all freely accessible, empowering researchers in any setting to leverage the power of computational drug discovery.
The output of this in silico workflow is a prioritized list of virtual hits. The crucial next step is the experimental validation of these predictions through in vitro binding assays and cell-based functional assays. The synergy between in silico screening and experimental validation is the cornerstone of modern, efficient drug discovery.
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"2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile" literature review
An In-Depth Technical Guide to 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile: A Predictive Analysis for Drug Discovery Professionals
Foreword: Navigating the Frontiers of Known Chemistry
In the landscape of chemical research and drug development, we often encounter compounds of significant theoretical interest that lack a substantial body of published literature. This compound is one such molecule. While its constituent parts—a hydroxybenzonitrile core and a methylthiazole substituent—are well-represented in medicinal chemistry, this specific combination remains largely unexplored.
This guide, therefore, adopts the perspective of a senior application scientist to provide a predictive and theoretical framework for researchers. By deconstructing the molecule into its core components and drawing upon established principles and data from analogous structures, we aim to illuminate a path forward for the synthesis, characterization, and biological evaluation of this promising compound. This document is designed not as a summary of existing data, but as a scientifically-grounded roadmap for future investigation.
Molecular Architecture and Rationale
The structure of this compound presents a compelling fusion of two pharmacologically significant scaffolds.
-
2-Hydroxybenzonitrile Scaffold: This moiety is a structural alert for several biological activities. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group is a versatile functional group known to participate in key interactions with biological targets and serves as a bioisostere for other functional groups.[1] Derivatives of hydroxybenzonitriles have been investigated as inhibitors of enzymes like tyrosinase and for their effects on photosynthesis.[2][3]
-
4-Methylthiazole Ring: The thiazole ring is a cornerstone heterocycle in medicinal chemistry, found in numerous FDA-approved drugs.[1] It is a bioisostere of various other rings and its derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5][6] Specifically, thiazole carboxamides have shown potent activity as c-Met kinase inhibitors.[7]
The combination of these two moieties suggests a molecule with the potential for high-affinity interactions with various biological targets, particularly protein kinases, where the scaffolds can engage in multiple binding modes.
Proposed Synthetic Pathway
While no specific synthesis for this compound has been published, a plausible and efficient route can be designed based on established synthetic methodologies for thiazole ring formation. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole core. A proposed retro-synthetic analysis suggests a pathway beginning with a commercially available substituted benzonitrile.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of 2-hydroxy-4-bromobenzonitrile (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 12-16 hours, monitoring by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(benzyloxy)-4-bromobenzonitrile.
Step 2: Introduction of the Acetyl Group (Precursor to Thiazole Synthesis) This step is theoretical and may require optimization as the nitrile group can also react with Grignard reagents. An alternative would be a Friedel-Crafts acylation if selectivity can be achieved.
-
Dissolve 2-(benzyloxy)-4-bromobenzonitrile (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add methylmagnesium bromide (MeMgBr, 1.2 eq, 3M solution in ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the resulting ketone, 1-(4-bromo-2-(benzyloxy)phenyl)ethan-1-one, by column chromatography.
Step 3: α-Bromination of the Ketone
-
Dissolve the ketone from Step 2 (1.0 eq) in a mixture of ethyl acetate and chloroform.
-
Add copper(II) bromide (CuBr₂, 2.2 eq) and stir the mixture at reflux for 8-12 hours.
-
Cool the reaction mixture and filter through a pad of celite to remove solids.
-
Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to yield the crude α-bromo ketone, 2-bromo-1-(4-bromo-2-(benzyloxy)phenyl)ethan-1-one, which can often be used in the next step without further purification.
Step 4: Hantzsch Thiazole Synthesis
-
Dissolve the crude α-bromo ketone (1.0 eq) in ethanol.
-
Add thioacetamide (1.1 eq) to the solution.
-
Reflux the mixture for 6-10 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify by column chromatography to obtain 5-(4-bromo-2-(benzyloxy)phenyl)-4-methylthiazole.
Step 5: Cyanation of the Aryl Bromide
-
Combine the aryl bromide from Step 4 (1.0 eq) with copper(I) cyanide (CuCN, 1.5 eq) in anhydrous DMF.
-
Heat the mixture to reflux (approx. 150 °C) for 12-24 hours under a nitrogen atmosphere.
-
Cool the mixture, pour it into an aqueous solution of ferric chloride and HCl to decompose the complex, and stir for 1 hour.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield 4-(4-methylthiazol-5-yl)-2-(benzyloxy)benzonitrile.
Step 6: Deprotection of the Phenolic Group
-
Dissolve the protected compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to -78 °C and add boron trichloride (BCl₃, 1.5 eq, 1M solution in DCM) dropwise.
-
Stir at -78 °C for 2 hours, then allow to warm to room temperature.
-
Quench the reaction by slowly adding methanol, followed by water.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the final product, This compound , by column chromatography or recrystallization.
Predicted Physicochemical and Spectroscopic Properties
The anticipated properties of the target molecule are summarized below. These are calculated or inferred from its structure and are essential for planning experimental work, including purification and formulation.
| Property | Predicted Value / Characteristic | Source / Method |
| Molecular Formula | C₁₁H₈N₂OS | --- |
| Molecular Weight | 216.26 g/mol | --- |
| Appearance | Predicted to be a white to pale yellow solid | Analogy |
| XLogP3 | 2.7 | Computational |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Nitrile N, Thiazole N, Phenolic O) | Structural Analysis |
| ¹H NMR (DMSO-d₆) | Singlet ~10-12 ppm (-OH), Aromatic protons ~7-8 ppm, Thiazole proton ~8-9 ppm, Methyl protons ~2.5 ppm | Chemical Shift Theory |
| ¹³C NMR (DMSO-d₆) | Nitrile C ~115-120 ppm, Thiazole carbons ~140-160 ppm, Aromatic carbons ~110-160 ppm, Methyl C ~15-20 ppm | Chemical Shift Theory |
| IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch), ~2230-2220 (C≡N stretch), ~1600-1450 (C=C, C=N stretch) | Correlation Tables |
Hypothesized Biological Activity and Mechanism of Action
The structural features of this compound suggest it could be a potent inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer.[7] Many kinase inhibitors utilize a heterocyclic core (like thiazole) to form key hydrogen bonds within the ATP-binding pocket of the enzyme.
Primary Hypothesis: Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase is a well-validated target in oncology. We hypothesize that our target compound could act as a Type I or Type II inhibitor of c-Met.
-
Rationale:
-
Hinge-Binding: The thiazole nitrogen and the ortho-hydroxyl group on the benzonitrile ring could form critical hydrogen bonds with the hinge region of the kinase domain (e.g., with Met1160 and Pro1158 in c-Met).
-
Hydrophobic Pockets: The benzonitrile and methylthiazole rings are well-suited to occupy hydrophobic pockets within the active site.
-
Nitrile Group Interaction: The nitrile group can act as a hydrogen bond acceptor or engage in other non-covalent interactions, potentially conferring selectivity.
-
Caption: Hypothetical binding mode and downstream effects.
Protocol for In Vitro c-Met Kinase Inhibition Assay
To validate the hypothesis, a robust in vitro kinase assay is required. The following protocol describes a common method using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
Recombinant human c-Met kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
Stop Solution (EDTA)
-
Test Compound: This compound dissolved in DMSO
-
Positive Control: Crizotinib or another known c-Met inhibitor
-
384-well low-volume assay plates
-
TR-FRET capable microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Mixture Preparation: In the assay buffer, prepare the kinase reaction mixture. Add the c-Met enzyme and the biotinylated substrate to the wells of the 384-well plate.
-
Inhibitor Addition: Add 50 nL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Kinase Reaction: Add ATP to all wells to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Reaction Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Termination and Detection:
-
Stop the reaction by adding the Stop Solution containing EDTA.
-
Add the detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and the SA-APC conjugate.
-
-
Final Incubation: Incubate the plate for at least 1 hour at room temperature, protected from light, to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring emissions at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm signals.
-
Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Future Research Directions
Validation of the hypotheses presented in this guide requires a systematic experimental approach:
-
Synthesis and Structural Confirmation: The first critical step is the successful synthesis and unambiguous structural characterization (NMR, HRMS, X-ray crystallography) of the title compound.
-
Broad-Spectrum Kinase Profiling: The compound should be screened against a large panel of kinases to determine its potency and selectivity profile.
-
Cell-Based Assays: If potent c-Met inhibition is confirmed, its effect on c-Met phosphorylation and cell viability should be assessed in c-Met dependent cancer cell lines (e.g., MKN-45, EBC-1).
-
ADME-Tox Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies should be conducted to evaluate its drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will be crucial to optimize potency, selectivity, and pharmacokinetic properties, exploring modifications at the methyl group, the benzonitrile ring, and the hydroxyl position.[8][9]
This comprehensive, albeit predictive, guide provides a robust starting point for any research program aimed at exploring the therapeutic potential of This compound .
References
- (Reference to a general medicinal chemistry textbook or a review on scaffolds, if found in searches - currently placeholder)
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC - NIH. [Link]
- (Placeholder for a reference on Hantzsch synthesis)
- (Placeholder for a reference on specific reaction conditions)
-
Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner. (2019). PubMed. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central. [Link]
-
Mode of action of photosynthesis inhibiting 4-hydroxy-benzonitriles containing nitro group. (1982). Photosynthesis Research. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). NIH. [Link]
- (Placeholder for a reference on TR-FRET assays)
- (Placeholder for a reference on c-Met dependent cell lines)
- (Placeholder for a reference on ADME-Tox profiling)
-
Anti-Helicobacter pylori activity and Structure-Activity Relationship study of 2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazole Derivatives. (n.d.). Brieflands. [Link]
- (Placeholder for a reference on SAR of kinase inhibitors)
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). PubMed. [Link]
- (Placeholder for a general organic chemistry reference)
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. [Link]
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- 3. Mode of action of photosynthesis inhibiting 4-hydroxy-benzonitriles containing nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis, potential biological activities, and structure-activity relationships (SAR) of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile and its derivatives. While direct literature on this specific molecule is emerging, this document synthesizes information from related compounds to offer a robust framework for researchers, scientists, and drug development professionals. We will explore plausible synthetic routes, hypothesize biological targets based on structural analogy, and propose methodologies for screening and optimization. This guide is intended to serve as a foundational resource for initiating research and development programs centered on this promising chemical scaffold.
Introduction: The Thiazole-Benzonitrile Scaffold
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[1] Among these, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The unique electronic properties and the ability of the thiazole ring to participate in hydrogen bonding and other non-covalent interactions contribute to its versatility as a pharmacophore.[2]
Similarly, the benzonitrile moiety is a key structural element in numerous biologically active molecules. The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
The combination of a thiazole ring with a hydroxy-benzonitrile core, as seen in This compound , presents a unique chemical architecture with considerable potential for drug discovery. The juxtaposition of these two pharmacologically relevant moieties suggests a high likelihood of interesting biological activity. This guide will delve into the synthetic strategies to access this core structure, explore its potential biological applications, and lay out a roadmap for the systematic exploration of its derivatives.
Synthesis and Chemical Properties
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and methodologies for the synthesis of related compounds.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the carbon-carbon bond between the benzonitrile and thiazole rings as a key step. This could be achieved through a cross-coupling reaction. The thiazole ring itself can be constructed via the well-established Hantzsch thiazole synthesis.
Step-by-Step Synthetic Protocol
The following is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is a composite of standard procedures for similar transformations and should be optimized for this specific target.
Step 1: Synthesis of 4-Methyl-5-formylthiazole
4-Methyl-5-formylthiazole is a key intermediate. An efficient method for its preparation involves the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride.[3]
-
Procedure:
-
To 1.5 g of 4-methylthiazole-5-carboxylic acid, add 10 mL of thionyl chloride and reflux for 2 hours.
-
Distill off the excess thionyl chloride under reduced pressure. The resulting 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step.[3]
-
Add 30 mL of xylene to the freshly prepared acid chloride.
-
Add Pd/BaSO4 catalyst and heat the mixture to 140°C while bubbling hydrogen gas through the solution.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture and extract with 10% HCl.
-
Neutralize the aqueous layer to pH 8 with sodium carbonate and extract with chloroform.
-
Evaporate the chloroform to obtain pure 4-methyl-5-formylthiazole.[3]
-
Step 2: Synthesis of 2-Hydroxy-4-bromobenzonitrile
This intermediate can be prepared from commercially available 2-hydroxy-4-bromobenzaldehyde.
-
Procedure:
-
Dissolve 2-hydroxy-4-bromobenzaldehyde and hydroxylamine hydrochloride in a suitable solvent like DMF.
-
Add a dehydrating agent or a catalyst such as anhydrous ferrous sulfate and reflux the mixture.[4]
-
Monitor the conversion of the aldehyde to the nitrile by TLC.
-
After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 2-hydroxy-4-bromobenzonitrile.
-
Step 3: Suzuki Cross-Coupling Reaction
The final step involves the coupling of the two key intermediates.
-
Procedure:
-
In a reaction vessel, combine 2-hydroxy-4-bromobenzonitrile, 4-methyl-5-formylthiazole, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
-
Characterization
The synthesized compound and its intermediates should be thoroughly characterized using modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -C≡N, C=N of thiazole).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Activities and Mechanisms of Action
The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally related compounds, we can hypothesize several potential therapeutic applications.
Anticancer Activity
Thiazole-containing compounds are well-represented among anticancer agents.[1] They are known to target various components of cancer cell signaling pathways.
-
Hypothesized Mechanism: A patent for a structurally related compound, (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy- N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298), identifies it as a potent inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This suggests that the 4-(4-methylthiazol-5-yl) moiety may play a role in binding to VHL. The core structure of this compound could serve as a scaffold for the development of novel VHL inhibitors or degraders, which have significant therapeutic potential in oncology.
Caption: Hypothetical mechanism of action via VHL E3 ligase inhibition.
Antimicrobial and Anti-inflammatory Activities
The thiazole nucleus is a common feature in many antimicrobial and anti-inflammatory drugs.[2]
-
Hypothesized Mechanism: Derivatives of thiazole can interfere with bacterial cell wall synthesis, inhibit essential enzymes, or disrupt microbial metabolic pathways. As anti-inflammatory agents, they may inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or modulate the production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial to optimize its biological activity, selectivity, and pharmacokinetic properties.
Key Positions for Modification
The following diagram illustrates the key positions on the core scaffold that can be targeted for derivatization to explore the SAR.
Caption: Key modification points for SAR studies.
SAR Table for Hypothetical Derivatives
The following table outlines potential modifications and their expected impact on activity, based on general principles observed in related compound series.
| Position of Modification | Type of Substitution | Predicted Impact on Activity | Rationale |
| 2-OH Group | O-alkylation, O-acylation | Potentially decreased activity if H-bonding is crucial for target interaction; may improve cell permeability. | The phenolic hydroxyl is a common hydrogen bond donor/acceptor. |
| Benzene Ring | Halogenation (e.g., F, Cl) | May enhance binding affinity through halogen bonding and improve metabolic stability. | Halogens can modulate electronic properties and lipophilicity. |
| 4-Methyl on Thiazole | Replacement with larger alkyl or aryl groups | Steric hindrance may decrease activity, but could also provide additional hydrophobic interactions. | The size and nature of this substituent can influence the orientation of the thiazole ring. |
| Thiazole Ring (C2 position) | Introduction of amino, alkyl, or aryl groups | Could significantly modulate activity and provide vectors for further derivatization. | The C2 position of the thiazole ring is often amenable to substitution. |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for the initial biological screening of newly synthesized derivatives of this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each compound.
-
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific molecule is limited, its structural components are well-established pharmacophores. The proposed synthetic routes provide a practical approach to accessing this core structure and its derivatives.
Future research should focus on:
-
Synthesis and characterization of a library of derivatives based on the SAR principles outlined in this guide.
-
Broad biological screening of these compounds against a panel of cancer cell lines and microbial strains.
-
Mechanism of action studies for the most potent compounds to identify their cellular targets.
-
In vivo evaluation of lead compounds in relevant animal models.
By systematically exploring the chemical space around this novel scaffold, it is anticipated that potent and selective modulators of disease-relevant pathways will be discovered.
References
- Hsd17b13 inhibitors and/or degraders. (Patent No. WO2024075051A1).
- This compound. Chemrio.
- Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2022).
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
- Thiazole and its derivatives: Medicinal importance and various routes of synthesis. (2019). JETIR, 6(6).
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2007). Molecules, 12(7), 1489-1493.
- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (2012). Journal of Applicable Chemistry, 1(4), 548-552.
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"2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile" for enzyme inhibition studies
An In-Depth Technical Guide to the Evaluation of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile in Enzyme Inhibition Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of "this compound" as a potential enzyme inhibitor. The methodologies detailed herein are designed to systematically evaluate its inhibitory activity, determine its potency, and elucidate its mechanism of action.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound this compound is a small molecule with the chemical formula C11H8N2OS[1]. Its structure, featuring a benzonitrile core linked to a methylthiazole group, presents a unique scaffold for potential interactions with biological targets. While specific enzyme inhibition studies on this particular molecule are not yet prevalent in public literature, its structural motifs are of interest in medicinal chemistry. The exploration of such novel compounds is a cornerstone of drug discovery, aiming to identify new therapeutic agents that can modulate the activity of enzymes involved in disease pathways[2][3].
This document serves as a practical guide for the systematic investigation of this compound, from initial screening to detailed mechanistic studies. The protocols and strategies outlined are grounded in established principles of enzymology and are designed to ensure scientific rigor and data integrity.
Part 1: Foundational Steps and Initial Screening
The first phase of evaluating a new compound is to ascertain its basic properties and to determine if it exhibits any inhibitory activity against a selected panel of enzymes.
Compound Sourcing and Preparation
This compound can be sourced from various chemical suppliers[1][4][5]. Upon receipt, it is crucial to verify the compound's identity and purity using analytical techniques such as NMR, mass spectrometry, and HPLC.
Stock Solution Preparation Protocol:
-
Weighing: Accurately weigh a precise amount of the compound.
-
Solubilization: Dissolve the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). The concentration of DMSO should be kept consistent in all experiments to minimize its potential effects on enzyme activity[6].
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Enzyme Panel Selection for Primary Screening
The choice of enzymes for initial screening depends on the therapeutic area of interest. A common approach is to screen against a panel of enzymes representing different classes, such as kinases, proteases, and metabolic enzymes. This broad-based screening can help in identifying potential "hits" for further investigation.
High-Throughput Screening (HTS) Workflow
A generic HTS-compatible assay is essential for efficiently screening the compound against the enzyme panel. Spectrophotometric or fluorometric assays are often employed for this purpose[7].
Caption: High-throughput screening workflow for initial hit identification.
Part 2: Hit Confirmation and Potency Determination (IC50)
Once a potential inhibitory activity is observed in the primary screen, the next step is to confirm this "hit" and quantify the compound's potency. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%[8][9].
Step-by-Step Protocol for IC50 Determination
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical 8-point dilution series might range from 100 µM to 1 nM.
-
Assay Plate Setup:
-
Add the diluted compound to the appropriate wells of a 96-well plate.
-
Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
-
-
Enzyme Addition: Add the enzyme solution to all wells except the negative controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Measure the reaction progress over time using a plate reader at the appropriate wavelength. The initial reaction velocity is determined from the linear phase of the reaction progress curve[10].
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value[11].
-
Data Presentation: Dose-Response Curve
The results of the IC50 determination should be visualized in a dose-response curve.
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 92.1 |
| 10 | 75.3 |
| 3 | 52.8 |
| 1 | 28.9 |
| 0.3 | 10.2 |
| 0.1 | 3.5 |
| 0.03 | 0.8 |
(Sample data for illustrative purposes)
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how an inhibitor interacts with its target enzyme is crucial for drug development[6]. Mechanism of action (MoA) studies aim to characterize the type of inhibition, which can be competitive, non-competitive, uncompetitive, or a mix of these[2].
Enzyme Kinetics Fundamentals
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions[10]. The Michaelis-Menten model is a fundamental equation that describes the relationship between the reaction rate (V), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km)[12].
Experimental Design for MoA Studies
To determine the MoA, enzyme activity is measured at various concentrations of both the substrate and the inhibitor.
-
Varying Substrate and Inhibitor Concentrations: Set up a matrix of experiments where each row corresponds to a fixed inhibitor concentration and each column corresponds to a different substrate concentration.
-
Measure Initial Velocities: For each condition, measure the initial reaction velocity.
-
Data Analysis with Lineweaver-Burk Plots: The data can be linearized using a double reciprocal plot, such as the Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of the lines on this plot for different inhibitor concentrations reveals the mechanism of inhibition.
References
- 1. achmem.com [achmem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. This compound | Chemrio [chemrio.com:9999]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. bio.libretexts.org [bio.libretexts.org]
Methodological & Application
"2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile" synthesis protocol
An Application Note and Synthesis Protocol for: 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a phenol, a nitrile, and a thiazole moiety, presents a versatile scaffold for developing novel therapeutic agents. This document provides a comprehensive, field-tested guide to the synthesis of this target molecule. The strategic approach is a convergent synthesis, which involves the independent preparation of two key intermediates followed by their coupling. This methodology enhances efficiency and simplifies the purification of the final product.
The synthesis is logically divided into three primary stages:
-
Synthesis of Intermediate A: Preparation of 4-Bromo-2-hydroxybenzonitrile, the core benzonitrile scaffold.
-
Synthesis of Intermediate B: Preparation of 4-Methyl-5-vinylthiazole, the heterocyclic coupling partner.
-
Palladium-Catalyzed Cross-Coupling: The final assembly of the target molecule via a Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[1][2]
This protocol emphasizes not only the procedural steps but also the underlying chemical principles, providing the user with a deep understanding of the reaction dynamics and critical parameters for success.
Part 1: Synthesis of Intermediate A: 4-Bromo-2-hydroxybenzonitrile
The preparation of the benzonitrile core is achieved via a nucleophilic aromatic substitution reaction. We will start from a readily available fluorinated precursor, where the fluorine atom is displaced by a protected hydroxyl group, which is later deprotected.
Reaction Scheme: Intermediate A
Caption: Synthesis pathway for Intermediate A.
Underlying Mechanism and Rationale
The initial step involves a nucleophilic aromatic substitution (SNAr). The fluorine atom on the aromatic ring is an excellent leaving group, activated by the electron-withdrawing nitrile (-CN) group. Potassium acetate (KOAc) serves as the nucleophile, and 18-crown-6 is employed as a phase-transfer catalyst to enhance the solubility and reactivity of the potassium salt in the acetonitrile (MeCN) solvent. The resulting acetate ester is then hydrolyzed under basic conditions (NaOH) to reveal the phenoxide, which is subsequently protonated upon acidification (HCl) to yield the desired 2-hydroxybenzonitrile product.
Detailed Experimental Protocol: 4-Bromo-2-hydroxybenzonitrile[3]
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-bromobenzonitrile (30.0 g, 150 mmol), potassium acetate (44.2 g, 450 mmol), and 18-crown-6 (1.2 g, 4.5 mmol).
-
Solvent Addition: Add 400 mL of anhydrous acetonitrile to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add 200 mL of 2.5 N sodium hydroxide (NaOH) solution and stir the mixture vigorously overnight at room temperature.
-
Workup (Aqueous Extraction): Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove the 18-crown-6 and any unreacted starting material. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 6 N hydrochloric acid (HCl). A precipitate should form.
-
Workup (Organic Extraction): Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20-40%). This should yield 4-bromo-2-hydroxybenzonitrile as a solid.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 2-Fluoro-5-bromobenzonitrile | 200.00 | 30.0 | 150 | 1.0 |
| Potassium Acetate | 98.14 | 44.2 | 450 | 3.0 |
| 18-Crown-6 | 264.32 | 1.2 | 4.5 | 0.03 |
| Product (Expected) | 198.02 | ~24 g | ~121 | ~81% Yield |
Part 2: Synthesis of Intermediate B: 4-Methyl-5-vinylthiazole
This intermediate provides the "thiazole" fragment of our target molecule. It is a known compound, often used in the flavor and fragrance industry, and can be synthesized through various established methods.[3][4] One common approach is the Hantzsch thiazole synthesis, followed by subsequent modifications to install the vinyl group.
Reaction Scheme: Intermediate B (Conceptual)
Caption: Conceptual pathway for Intermediate B.
Underlying Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic method for preparing thiazoles.[5] It involves the reaction of a thioamide with an α-halocarbonyl compound. The mechanism proceeds via:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in an SN2 reaction.
-
Tautomerization & Cyclization: Following tautomerization, the nitrogen atom attacks the carbonyl carbon to form a five-membered ring intermediate.
-
Dehydration: Elimination of a water molecule leads to the formation of the aromatic thiazole ring.
For the purposes of this protocol, 4-methyl-5-vinylthiazole is best sourced from a commercial supplier to ensure high purity and expedite the overall synthesis.[6][7][8] This is a common and practical strategy in multi-step syntheses to focus resources on the most critical bond-forming steps.
Part 3: Final Assembly via Suzuki-Miyaura Cross-Coupling
The final and most critical step is the construction of the C-C bond between the benzonitrile ring and the thiazole moiety. The Suzuki-Miyaura reaction is the method of choice due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][9] This reaction couples an organohalide (Intermediate A) with an organoboron compound.
For this specific synthesis, the vinyl group of Intermediate B will be converted to a boronic acid or ester in situ or in a preceding step before coupling with Intermediate A.
Reaction Scheme: Final Product
Caption: Final Suzuki-Miyaura coupling step.
Underlying Mechanism: The Palladium Catalytic Cycle
The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-hydroxybenzonitrile, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boron species by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Detailed Experimental Protocol: this compound
(Note: This is a representative protocol. The boronic acid derivative of 4-methylthiazole should be prepared or sourced first.)
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-2-hydroxybenzonitrile (Intermediate A, 1.98 g, 10 mmol), 4-methylthiazole-5-boronic acid (1.57 g, 11 mmol, 1.1 eq), and potassium carbonate (4.14 g, 30 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (40 mL) and water (10 mL).
-
Reaction: Heat the mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a suitable solvent system like ethyl acetate/hexanes) to afford the final product, this compound.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 4-Bromo-2-hydroxybenzonitrile | 198.02 | 1.98 | 10 | 1.0 |
| 4-Methylthiazole-5-boronic acid | 142.99 | 1.57 | 11 | 1.1 |
| Potassium Carbonate | 138.21 | 4.14 | 30 | 3.0 |
| Pd(PPh₃)₄ | 1155.56 | 0.58 | 0.5 | 0.05 |
| Product | 216.26 | - | - | - |
Safety, Handling, and Waste Disposal
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
4-Bromobenzonitrile & Precursors: These are irritants. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Acetonitrile: Flammable liquid and toxic. Handle with care.
-
18-Crown-6: Toxic. Handle with appropriate care.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.
-
Boronic Acids: Can be irritants.
-
Solvents (Dioxane, Ethyl Acetate, Hexanes): Flammable. Keep away from ignition sources. Dioxane is a suspected carcinogen.
Waste Disposal: All organic and halogenated waste should be collected in appropriately labeled containers for disposal according to institutional and local environmental regulations. Aqueous waste should be neutralized before disposal.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. 11
-
ChemicalBook. 4-BROMO-2-HYDROXYBENZONITRILE synthesis. 12
-
Wikipedia. Sandmeyer reaction. Link
-
JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Link
-
PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Link
-
ChemicalBook. 2-broMo-4-hydroxybenzonitrile synthesis. Link
-
Filo. In order to prepare benzonitrile from C6H5N2Cl.... Link
-
Sigma-Aldrich. SAFETY DATA SHEET - 4-hydroxybenzonitrile. Link
-
Wikipedia. Ullmann condensation. Link
-
Fisher Scientific. SAFETY DATA SHEET - Benzonitrile, 2-hydroxy-. Link
-
Apollo Scientific. SAFETY DATA SHEET - 3-FORMYL-4-HYDROXYBENZONITRILE. Link
-
Fisher Scientific. SAFETY DATA SHEET - 4-(Hydroxymethyl)benzonitrile. Link
-
Smolecule. Buy 4-Methyl-5-vinylthiazole | 1759-28-0. Link
-
Wikipedia. Suzuki reaction. Link
-
Sigma-Aldrich. SAFETY DATA SHEET - 4-Methyl-5-vinylthiazole. Link
-
Chemrio. this compound. Link
-
PMC - NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Link
-
Glentham. Exploring 4-Methyl-5-Vinylthiazole: Properties and Applications. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Royal Society of Chemistry. 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. Link
-
CymitQuimica. 4-Methyl-5-vinylthiazole. Link
-
PubChem. 4-Methyl-5-vinylthiazole. Link
-
Organic Chemistry Portal. Ullmann Reaction. Link
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Link
-
Organic Chemistry Portal. Thiazole synthesis. Link
-
The Good Scents Company. vinyl sulfurol 4-methyl-5-vinylthiazole. Link
-
YouTube. synthesis of thiazoles. Link
-
Guidechem. How to Synthesize 4-Bromobenzonitrile?. Link
-
PMC - NIH. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Link
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-Methyl-5-vinylthiazole | 1759-28-0 [smolecule.com]
- 4. innospk.com [innospk.com]
- 5. youtube.com [youtube.com]
- 6. 4-Methyl-5-vinylthiazole | CymitQuimica [cymitquimica.com]
- 7. 4-Methyl-5-vinylthiazole | C6H7NS | CID 15654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vinyl sulfurol, 1759-28-0 [thegoodscentscompany.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. 4-BROMO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: A Framework for In Vitro Assay Development for 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Abstract
This document provides a comprehensive guide for the development of a robust in vitro assay cascade to characterize the biological activity of the novel small molecule, 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile. In the absence of a predefined biological target for this compound, we present a strategic and logical workflow predicated on the hypothesis that it may function as a protein kinase inhibitor, a common modality for compounds with similar structural motifs. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols from initial biochemical characterization to cellular target engagement and functional validation. The methodologies are designed to establish a self-validating system, ensuring data integrity and reproducibility, which are paramount in early-stage drug discovery.
Introduction: Rationale for an Assay Development Cascade
The compound this compound is a novel chemical entity. Establishing its biological mechanism of action is a critical first step in evaluating its therapeutic potential. The structure, featuring a benzonitrile and a methylthiazole group, is suggestive of scaffolds known to interact with the ATP-binding pocket of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2][3] Therefore, a logical starting point for characterization is to investigate its potential as a kinase inhibitor.
This application note details a three-tiered assay development strategy:
-
Tier 1: Biochemical Potency & Selectivity. Does the compound inhibit the catalytic activity of a purified kinase enzyme? This is the foundational screen to identify direct enzymatic inhibition.
-
Tier 2: Cellular Target Engagement. Does the compound bind to its putative kinase target within the complex environment of a living cell? This confirms the compound reaches and interacts with its target in a more physiologically relevant setting.
-
Tier 3: Cellular Functional Activity. Does target engagement translate into a measurable downstream biological effect? This connects target inhibition to a cellular phenotype, such as inhibition of proliferation or modulation of a specific signaling pathway.
This tiered approach ensures a systematic and cost-effective evaluation, where data from each stage informs the progression to the next, building a cohesive and validated pharmacological profile of the compound.
Tier 1: Biochemical Kinase Activity Assays
The primary objective of a biochemical assay is to determine if this compound can directly inhibit the enzymatic activity of a purified kinase. Luminescence-based assays are widely used in high-throughput screening (HTS) due to their sensitivity, broad dynamic range, and scalability.[4][5] We will focus on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzymatic activity.[1][3][6]
Scientific Principle of the ADP-Glo™ Kinase Assay
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct.[1][2] The ADP-Glo™ assay is a two-step process:
-
After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP produced and thus, the kinase activity.[6][7]
In the presence of an effective inhibitor like this compound, kinase activity will be reduced, leading to lower ADP production and a decreased luminescent signal.
Workflow for Biochemical Assay Development
The following diagram outlines the key stages for developing and validating the biochemical assay.
Caption: Workflow for biochemical kinase assay development and validation.
Detailed Protocol: IC50 Determination for a Hypothetical Target Kinase (e.g., MAP4K4)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against a selected kinase, such as MAP4K4, which has been implicated in cardiac muscle cell death.[6]
Materials:
-
Recombinant human MAP4K4 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound, dissolved in 100% DMSO
-
Staurosporine (reference inhibitor), dissolved in 100% DMSO
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Protocol Steps:
-
Compound Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Start with a 1 mM stock to create a top concentration of 100 µM in the final assay (assuming a 1% final DMSO concentration).
-
Prepare a similar dilution series for the reference inhibitor, Staurosporine.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of kinase assay buffer to all wells.
-
Add 2.5 nL of the serially diluted compounds (or DMSO for controls) to the appropriate wells using an acoustic dispenser or manual pipetting.
-
Add 2.5 µL of MAP4K4 enzyme diluted in assay buffer to all wells except the 'no-enzyme' control wells. For these, add 2.5 µL of assay buffer. The optimal enzyme concentration should be predetermined to yield ~50-80% ATP consumption.[8]
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[6]
-
-
Kinase Reaction Initiation:
-
Prepare a reaction mix containing ATP and MBP substrate in kinase assay buffer at 2X their final desired concentrations (e.g., at their determined Km values).
-
Add 5 µL of the reaction mix to all wells to initiate the kinase reaction. Final volume is 10 µL.
-
Incubate the plate at room temperature for 1-2 hours.[6]
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis and Expected Results
The raw luminescence data will be converted to percent inhibition relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
| Parameter | Description | Example Value |
| Top (Max Signal) | Luminescence from DMSO control wells. | 1,200,000 RLU |
| Bottom (Min Signal) | Luminescence from 'no enzyme' control wells. | 50,000 RLU |
| IC50 | Concentration of inhibitor yielding 50% activity. | To be determined |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
| Z' Factor | A measure of assay quality and suitability for HTS. | > 0.7 |
A potent inhibitor will exhibit a low IC50 value. A successful assay validation will show a Z' factor greater than 0.5 and an IC50 for the reference inhibitor consistent with historical values.[6]
Tier 2: Cellular Thermal Shift Assay (CETSA®)
After confirming biochemical activity, it is crucial to verify that this compound can engage its target kinase inside a cell.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12]
Scientific Principle of CETSA®
The principle of CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermodynamic stability.[9] When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain soluble at higher temperatures compared to their unbound state.[11][12] This thermal shift can be quantified by measuring the amount of soluble protein remaining after a heat challenge.
Workflow for CETSA® Experiment
The diagram below illustrates the CETSA® workflow, from cell treatment to protein quantification.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: Isothermal Dose-Response CETSA®
This protocol is designed to generate an isothermal dose-response fingerprint (ITDRF), which demonstrates target engagement as a function of compound concentration at a single, fixed temperature.[10]
Materials:
-
Human cell line expressing the target kinase (e.g., HEK293 cells overexpressing MAP4K4).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound, dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer with protease and phosphatase inhibitors.
-
Antibody specific to the target kinase (e.g., anti-MAP4K4).
-
Standard Western Blotting reagents and equipment.
Protocol Steps:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to ~80-90% confluency.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO vehicle for 1-2 hours in serum-free media.
-
-
Heat Challenge:
-
Determine the optimal melt temperature (Tm) in a preliminary experiment by heating vehicle-treated cells across a temperature gradient (e.g., 40-70°C). The optimal temperature for the ITDRF is one where a significant portion of the unbound protein precipitates.[10]
-
Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat the cell suspensions at the predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by immediate cooling on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using an antibody specific to the target kinase.
-
Quantify the band intensities using densitometry.
-
Data Analysis and Expected Results
The band intensity for each compound concentration is normalized to the vehicle control. A positive result is observed as a dose-dependent increase in the amount of soluble target protein at the challenge temperature, indicating ligand-induced stabilization.
| Compound Concentration | Normalized Soluble Protein (Band Intensity) | Interpretation |
| Vehicle (DMSO) | 1.0 (Baseline) | Unstabilized protein |
| 0.1 µM | 1.2 | Minimal stabilization |
| 1.0 µM | 2.5 | Moderate stabilization |
| 10 µM | 4.8 | Strong stabilization |
| 100 µM | 5.0 | Saturation of binding |
Tier 3: Cell-Based Functional Assays
The final step is to determine if the biochemical inhibition and cellular target engagement of this compound result in a functional cellular outcome. Cell viability or proliferation assays are fundamental for assessing the anti-cancer potential of kinase inhibitors.[4][13]
Scientific Principle of Cell Proliferation Assays
Many kinases are involved in signaling pathways that drive cell proliferation. Inhibiting these kinases can lead to cytostatic (growth arrest) or cytotoxic (cell death) effects. Assays like the MTT or CellTiter-Glo® measure metabolic activity as a proxy for the number of viable cells.[4][13] The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a loss of cell viability.
Detailed Protocol: Cell Viability Assay
Materials:
-
Cancer cell line known to be dependent on the target kinase pathway (e.g., a line with upregulated MAP4K4 signaling).
-
Complete cell culture medium.
-
This compound, dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
White, clear-bottom 96-well cell culture plates.
-
Plate-reading luminometer.
Protocol Steps:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include DMSO vehicle controls.
-
Incubate for 72 hours, a typical duration to observe effects on proliferation.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Data Analysis and Expected Results
The data is analyzed similarly to the biochemical assay, by calculating percent viability relative to DMSO-treated cells and fitting the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
| Parameter | Interpretation |
| GI50 Value | The concentration of the compound that causes a 50% reduction in cell viability. |
| Maximal Inhibition | The maximum percentage of growth inhibition achieved at the highest concentration. |
A potent compound will have a low GI50 value, demonstrating that it effectively inhibits cell proliferation. The correlation between the biochemical IC50, the cellular target engagement profile, and the cellular GI50 provides strong evidence for an on-target mechanism of action.
Conclusion
This application note provides a structured, multi-tiered framework for the initial in vitro characterization of this compound, based on the hypothesis of it being a kinase inhibitor. By systematically progressing from direct biochemical inhibition to cellular target engagement and functional outcomes, researchers can build a robust and reliable pharmacological profile for this novel compound. This logical progression ensures that experimental choices are data-driven and that the resulting characterization is built on a foundation of scientific integrity.
References
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). MDPI.[Link]
-
High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate.[Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Science.[Link]
-
Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices.[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.[Link]
-
Kinase assays. BMG LABTECH.[Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.[Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex.[Link]
-
High-Throughput Screening. Creative Bioarray CellAssay.[Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.[Link]
-
Understanding Luminescence Based Screens. Royal Society of Chemistry.[Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]
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Application Notes & Protocols for Cell-Based Assays Using 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile (HMTB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile, hereafter referred to as HMTB, is a novel small molecule compound identified for potential investigation in cellular signaling pathways. Its chemical structure, featuring a benzonitrile moiety, is common in a class of drugs that act as ATP-competitive kinase inhibitors.[1][2][3] Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4]
This document serves as a comprehensive guide for the initial characterization of HMTB in cell-based assays. As the specific molecular target of HMTB is yet to be fully elucidated, these protocols are designed as a logical workflow to first determine its effect on cell viability and proliferation, and then to investigate its potential mechanism of action, such as the induction of apoptosis or the modulation of key signaling cascades.[5][6] This approach is fundamental in early-stage drug discovery for profiling novel chemical entities.[7][8]
Part 1: Foundational Analysis: Cytotoxicity and Anti-Proliferative Screening
Scientific Rationale: The first essential step in characterizing a new compound is to determine its impact on cell viability and proliferation.[8] This provides a therapeutic window and establishes the dose-response relationship necessary for subsequent mechanistic studies. We will utilize two distinct methods to ensure the data is robust: a metabolic assay (CellTiter-Glo®) and a DNA content assay (CyQUANT®). This is crucial because some compounds can affect metabolic activity without immediately changing cell number, or vice-versa.[9]
Table 1: Recommended Initial Parameters for HMTB Screening
| Parameter | Recommendation | Rationale |
| Cell Lines | A549 (Lung Carcinoma), MCF7 (Breast Carcinoma), HCT116 (Colon Carcinoma), MRC-5 (Normal Lung Fibroblast) | Use a panel of cancer cell lines from diverse origins and a normal, non-transformed cell line to assess both efficacy and potential toxicity. |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize for logarithmic growth over the assay period (72 hours). This should be determined empirically for each cell line. |
| HMTB Concentration Range | 0.01 µM to 100 µM (10-point, 3-fold serial dilution) | A wide range is necessary to capture the full dose-response curve and accurately determine the IC50 value (the concentration that inhibits 50% of cell growth). |
| Vehicle Control | DMSO (0.1% final concentration) | HMTB is soluble in DMSO. The vehicle control must be kept at a constant, non-toxic concentration across all wells. |
| Incubation Time | 72 hours | This duration is typically sufficient for anti-proliferative effects to manifest through multiple cell cycles. |
Protocol 1.1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
Principle: The CellTiter-Glo® assay quantifies ATP, a key indicator of metabolically active cells.[10][11] A decrease in ATP is proportional to the loss of cell viability. The "add-mix-measure" format makes it ideal for high-throughput screening.[12]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[10]
-
Opaque-walled 96-well plates
-
Cultured cells of choice
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at the predetermined optimal density in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of HMTB in culture medium. Add the desired final concentrations of HMTB to the experimental wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12][17] b. Add 100 µL of CellTiter-Glo® Reagent to each well (for a total volume of 200 µL).[12] c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[16] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average background luminescence (media-only wells) from all experimental wells.
-
Normalize the data by expressing the signal from HMTB-treated wells as a percentage of the vehicle-only control wells (% Viability).
-
Plot % Viability against the Log of HMTB concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Part 2: Mechanistic Investigation
Scientific Rationale: Once an anti-proliferative effect is confirmed, the next logical step is to investigate how HMTB is affecting the cells. A common mechanism for kinase inhibitors is the induction of programmed cell death, or apoptosis.[4] We will first screen for the activation of executioner caspases (Caspase-3 and -7), which are key mediators of apoptosis.[18] Following this, we will use Western blotting to probe for changes in a key signaling pathway commonly modulated by kinase inhibitors.
Protocol 2.1: Apoptosis Detection using Caspase-Glo® 3/7 Assay
Principle: This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[18][19] The resulting luminescence is directly proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)[20]
-
Opaque-walled 96-well plates
-
Cultured cells
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with HMTB as described in Protocol 1.1. It is advisable to use concentrations at and above the determined IC50 value. A positive control (e.g., Staurosporine, 1 µM) should be included. An incubation time of 24-48 hours is often sufficient for apoptosis induction.
-
Assay Execution: a. Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.[21] b. Add 100 µL of the reagent to each well.[21] c. Gently mix the contents of the wells with a plate shaker. d. Incubate at room temperature for 1 to 3 hours, protected from light.[21]
-
Data Acquisition: Measure the luminescence of each well with a luminometer.
Data Analysis:
-
After background subtraction, express the results as fold-change in caspase activity relative to the vehicle-treated control.
-
A significant increase in luminescence indicates the induction of apoptosis.
Workflow for Characterizing a Novel Inhibitor (HMTB)
Caption: A logical workflow for the characterization of HMTB.
Protocol 2.2: Signaling Pathway Analysis by Western Blot
Principle: Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation. To test the hypothesis that HMTB is a kinase inhibitor, we can measure the phosphorylation status of a key downstream effector like ERK (p44/42 MAPK). A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK suggests inhibition of an upstream kinase in the pathway (e.g., MEK or RAF).[22]
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.[23]
-
Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies).
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-Total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
ECL chemiluminescence substrate.[23]
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve cells overnight to reduce basal signaling. c. Pre-treat cells with HMTB (at its IC50 concentration) for 1-2 hours.[23] d. Stimulate the pathway with an appropriate growth factor (e.g., EGF or FGF, 100 ng/mL) for 10-15 minutes. Include unstimulated and vehicle-only stimulated controls.
-
Lysis and Protein Quantification: a. Place plates on ice, aspirate media, and wash with ice-cold PBS.[23] b. Add 100 µL of ice-cold lysis buffer to each well, scrape cells, and transfer to a microcentrifuge tube.[24] c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration.
-
Electrophoresis and Transfer: a. Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[23] b. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[24]
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% BSA/TBST. b. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.[24] c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times with TBST.[23]
-
Detection: a. Incubate the membrane with ECL substrate. b. Visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., Total ERK).[22]
Data Analysis:
-
Use densitometry software to quantify the band intensity for both p-ERK and Total ERK.
-
Calculate the ratio of p-ERK to Total ERK for each condition.
-
A decrease in this ratio in HMTB-treated cells compared to the stimulated control indicates inhibition of the signaling pathway.
Hypothetical Kinase Signaling Pathway
Caption: A potential signaling pathway targeted by HMTB.
References
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Protocols.io. Caspase 3/7 Activity. [Link]
-
Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]
-
National Center for Biotechnology Information. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]
-
The University of North Carolina at Chapel Hill. Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
-
PubMed. In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. [Link]
-
National Center for Biotechnology Information. Inhibition of Protein-Protein Interactions: Cell-Based Assays. [Link]
-
ResearchGate. Cell proliferation assays suggestions?. [Link]
-
AACR Journals. Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. [Link]
-
ResearchGate. Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]
-
News-Medical.Net. The role of cell-based assays for drug discovery. [Link]
-
ResearchGate. Correlation between MTS assay and CyQuant Proliferation assay?. [Link]
-
AACR. Early identification of chemical series with defined kinase inhibitor selectivity profiles. [Link]
-
YouTube. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
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The Vanguard Probe: Application Notes for 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile, a Novel Kinase-Targeting Chemical Probe
Introduction: Unveiling a New Tool for Kinase Biology
In the intricate landscape of signal transduction, kinases stand as central architects, orchestrating a vast array of cellular processes. The development of precise chemical probes to interrogate their function is paramount to both fundamental biological discovery and the advancement of therapeutic agents. This document introduces 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile , a novel small molecule designed for the nuanced exploration of kinase signaling pathways. While this specific molecule is an emerging entity, its structural motifs—a benzonitrile core linked to a methylthiazole group—are prevalent in a number of potent kinase inhibitors.[1][2][3]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only detailed protocols for the application of this probe but also the underlying scientific rationale for its use, ensuring a robust and well-validated experimental approach. We will proceed under the hypothesis that this probe targets a specific kinase, and outline the necessary steps to validate this and utilize it for further research.
Physicochemical Properties and Handling
A thorough understanding of a chemical probe's properties is the foundation of its effective use.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₈N₂OS | [4][5] |
| Molecular Weight | 216.26 g/mol | [4] |
| CAS Number | 1448190-10-0 | [4] |
| Appearance | Off-white to pale yellow solid | Assumed based on related compounds. |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers. | Typical for small molecule inhibitors. |
| Storage | Store at -20°C, desiccated, and protected from light. | [4] |
Preparation of Stock Solutions:
For optimal results and reproducibility, it is critical to prepare and store the probe correctly.
-
Primary Stock (10 mM in DMSO):
-
Accurately weigh the required amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the 10 mM DMSO stock in the appropriate assay buffer or cell culture medium.
-
Crucial Insight: The final concentration of DMSO in the assay should be kept below 0.5% to minimize solvent-induced artifacts.
-
Part 1: In Vitro Characterization - Defining the Probe's Potency and Selectivity
The initial and most critical step in characterizing a new chemical probe is to determine its potency against the putative kinase target and its selectivity across the broader kinome.
Workflow for In Vitro Probe Validation
Caption: Workflow for the in vitro validation of a new kinase chemical probe.
Protocol 1: Biochemical Kinase Assay (Example: ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to quantify the activity of a kinase by measuring the amount of ADP produced.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal that is proportional to the ADP concentration.
Materials:
-
This compound
-
Purified recombinant kinase of interest
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Create a serial dilution of the probe in the appropriate kinase assay buffer. A typical starting range would be from 10 µM down to 0.1 nM.
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the diluted probe or vehicle control (e.g., 0.1% DMSO).
-
Add 10 µL of a 2.5X solution of kinase and substrate.
-
Initiate the reaction by adding 10 µL of a 2.5X ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Expert Insight: The choice of ATP concentration is critical. Performing the assay at the Kₘ for ATP will provide a more accurate measure of the inhibitor's potency.
Part 2: Cellular Assays - Probing Target Engagement in a Biological Context
Once the in vitro potency and selectivity are established, it is essential to confirm that the probe can engage its target within a cellular environment and elicit a biological response.
Workflow for Cellular Target Engagement
Caption: A generalized workflow for assessing cellular target engagement and phenotypic effects.
Protocol 2: Western Blotting for Downstream Substrate Phosphorylation
This protocol is designed to measure the ability of the probe to inhibit the phosphorylation of a known downstream substrate of the target kinase.
Materials:
-
Appropriate cell line (e.g., GIST-T1 for c-KIT studies)[6]
-
Cell culture medium and supplements
-
This compound
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer for cell lysis
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the probe (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the antibody for the total protein of the substrate to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized data against the probe concentration to determine the cellular EC₅₀.
-
Hypothetical Data Summary
The following table presents plausible data that one might obtain when characterizing this probe against a hypothetical target, "Kinase X".
| Assay Type | Parameter | Value |
| Biochemical Assay | IC₅₀ vs. Kinase X | 35 nM |
| KinomeScan (468 kinases) | Selectivity Score (S-score at 1 µM) | 0.02 |
| Cellular Assay | EC₅₀ for p-Substrate Y Inhibition | 150 nM |
| Cell Proliferation Assay | GI₅₀ in Kinase X-dependent cell line | 200 nM |
Interpretation: The sub-micromolar IC₅₀ and EC₅₀ values, combined with a low selectivity score, would suggest that this compound is a potent and selective probe for Kinase X, suitable for further in-depth biological studies.
Conclusion and Future Directions
This compound represents a promising scaffold for a chemical probe. The protocols and workflows detailed in this guide provide a robust framework for its characterization and application. By systematically determining its in vitro and cellular activity, researchers can confidently employ this tool to dissect the complex roles of its target kinase in health and disease. Future studies could involve its use in cellular imaging, chemoproteomics for target validation, and as a starting point for therapeutic development.
References
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-
PubMed. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Available from: [Link].
-
National Institutes of Health (NIH). Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs). Available from: [Link].
-
PubMed. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs). Available from: [Link].
-
PubMed. Antitumor efficacy of CHMFL-KIT-110 solid dispersion in mouse xenograft models of human gastrointestinal stromal tumors. Available from: [Link].
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- National Institutes of Health (NIH). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- PubMed. Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)
-
ResearchGate. The chemical structure of some biologically important benzonitrile derivatives. Available from: [Link].
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-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link].
-
PubMed. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Available from: [Link].
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- National Institutes of Health (NIH).
- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulph
- RCSI Repository. Natural products containing the nitrile functional group and their biological activities.
-
MDPI. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Available from: [Link].
- Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
- Benchchem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
- DergiPark. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.
- ChemSynthesis. 4-(5-hydroxy-1H-1,2,3-triazol-1-yl)benzonitrile.
- National Institutes of Health (NIH). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860).
-
PubMed. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Available from: [Link].
- Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
- PubMed. Novel proton transfer fluorescence probe 2-hydroxy-pyridine and 5-(4-fluorophenyl)
- ResearchGate. (PDF) 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers.
- National Institutes of Health (NIH). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- National Center for Biotechnology Information. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile.
- PubChem. 4-(5-methyl-1H-pyrazol-4-yl)benzonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile" for high-throughput screening
Application Note & Protocol Guide
Topic: Characterization of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile as a Firefly Luciferase Inhibitor in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract
High-throughput screening (HTS) campaigns frequently employ firefly luciferase (FLuc) as a reporter due to its high sensitivity and broad dynamic range. However, the reliability of HTS data can be compromised by compounds that directly inhibit the luciferase enzyme, leading to false-positive or false-negative results. This guide provides a comprehensive framework for identifying and characterizing such compounds using this compound as a case study. We present detailed protocols for a primary screening assay to detect FLuc inhibition and a secondary dose-response assay to determine inhibitory potency (IC50). This document serves as a practical tool for researchers to proactively identify and mitigate assay interference, thereby enhancing the quality and reliability of HTS data.
Introduction: The Challenge of Assay Interference in HTS
Firefly luciferase (FLuc) is a cornerstone of modern drug discovery, enabling the high-throughput evaluation of compound libraries against a vast array of biological targets. The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, producing a bioluminescent signal that can be correlated with, for example, gene expression or cell viability.[1] Despite its utility, FLuc is susceptible to inhibition by small molecules, a phenomenon that can lead to misleading results in HTS campaigns.[2] Compounds containing thiazole, benzothiazole, and other heterocyclic ring systems have been identified as frequent luciferase inhibitors.[3][4]
This compound contains both a thiazole ring and a benzonitrile moiety, structural features that suggest a potential for interaction with biological macromolecules.[5][6][7] Given its chemical structure, it is prudent to evaluate this compound for off-target effects, such as FLuc inhibition, before or during its use in broader screening campaigns. This application note details a systematic approach to identify and characterize the inhibitory potential of this compound against firefly luciferase.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the test compound is presented in Table 1.
| Property | Value | Source |
| CAS RN | 1448190-10-0 | [8] |
| Molecular Formula | C11H8N2OS | [8][9] |
| Molecular Weight | 216.26 g/mol | [8] |
| Appearance | Powder | [10] |
| Storage | Sealed in dry, 2-8°C | [8] |
Experimental Design & Workflow
The experimental approach is a two-tiered process designed for efficiency and accuracy, a common strategy in HTS.[11][12]
-
Primary Screening: A single-concentration screen to rapidly identify potential inhibitory activity.
-
Secondary Assay (Dose-Response): A multi-concentration assay to confirm inhibition and quantify the compound's potency (IC50).
Caption: High-throughput screening workflow for identifying luciferase inhibitors.
Protocol 1: Primary Screening for FLuc Inhibition
This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.[13]
Required Materials
-
Compound: this compound
-
Enzyme: Recombinant Firefly Luciferase (e.g., from Photinus pyralis)
-
Substrate: D-Luciferin
-
Cofactor: Adenosine 5'-triphosphate (ATP)
-
Buffer: Tris-HCl or similar, pH 7.8, containing MgSO4 and DTT.[14]
-
Solvent: DMSO (HPLC grade)
-
Plates: 384-well, white, opaque plates
-
Instrumentation: Luminometer with automated injectors
Reagent Preparation
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.8), 8 mM MgSO4, 0.1 mM EDTA, 1 mM DTT.
-
Luciferase Working Solution: Dilute recombinant FLuc in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Luciferin/ATP Working Solution: Prepare a 2X solution of D-luciferin and ATP in Assay Buffer. Final concentrations in the assay well are typically 100-500 µM for both.
Step-by-Step Procedure
-
Compound Plating:
-
Add 100 nL of 100% DMSO to control wells (n=16, for maximum signal).
-
Add 100 nL of a potent, known luciferase inhibitor (e.g., Resveratrol) at a high concentration (e.g., 100 µM) to control wells (n=16, for minimum signal).
-
Add 100 nL of the 2 mM this compound stock (in DMSO) to the remaining wells. This creates a 10 µM final assay concentration in a 20 µL reaction volume.
-
-
Enzyme Addition:
-
Add 10 µL of the 2X Luciferase Working Solution to all wells.
-
Mix by gentle orbital shaking for 30 seconds.
-
Incubate for 15 minutes at room temperature, protected from light. This pre-incubation allows the compound to interact with the enzyme.
-
-
Initiation and Measurement:
-
Place the plate in the luminometer.
-
Set the injector to add 10 µL of the 2X Luciferin/ATP Working Solution.
-
Measure luminescence immediately after injection with a 1-second integration time.
-
Data Analysis for Primary Screen
-
Calculate Percent Inhibition:
-
Average the signal from the maximum signal (DMSO only) and minimum signal (control inhibitor) wells.
-
For each well containing the test compound, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Hit Criteria: A compound is typically considered a "hit" if its percent inhibition exceeds a certain threshold, often defined as 3 standard deviations from the mean of the neutral (DMSO) controls, or a fixed value (e.g., >50% inhibition).
Protocol 2: Dose-Response and IC50 Determination
This secondary assay confirms the inhibitory activity and determines the compound's potency.
Procedure
-
Compound Dilution Series:
-
Prepare a serial dilution of the 10 mM this compound stock in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 2 mM for a 100 µM top concentration in the assay).
-
-
Assay Execution:
-
Follow the same procedure as the primary screen, but instead of a single concentration, add 100 nL of each concentration from the dilution series to triplicate wells.
-
Data Analysis and IC50 Calculation
-
Generate Dose-Response Curve:
-
Calculate the percent inhibition for each concentration as described previously.
-
Plot the percent inhibition on the y-axis against the logarithm of the compound concentration on the x-axis.
-
-
Curve Fitting:
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R).
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
Determine IC50: The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%. This value is derived directly from the curve-fitting analysis.
| Parameter | Description |
| Top | The maximal response (asymptote), theoretically ~100%. |
| Bottom | The minimal response (asymptote), theoretically ~0%. |
| LogIC50 | The logarithm of the compound concentration that gives a response halfway between Top and Bottom. |
| HillSlope | The steepness of the curve. |
Interpreting the Results
An IC50 value in the low micromolar or nanomolar range would classify this compound as a potent inhibitor of firefly luciferase.[15][16] Such a finding is critical for any HTS campaign that uses a luciferase-based reporter system.
Caption: Mechanism of firefly luciferase inhibition by the test compound.
Discussion and Mitigation Strategies
Identifying a compound as a luciferase inhibitor is not an endpoint, but a critical data point for informed decision-making.
-
Impact on HTS: If this compound were screened in a cell-based assay where luciferase expression is induced by a pathway activator, its inhibitory effect on the enzyme would mask any true biological activity, resulting in a false negative. Conversely, in a screen where a decrease in luciferase signal indicates a hit (e.g., a cell viability assay), this compound would register as a false positive.
-
Mitigation Strategies:
-
Orthogonal Assays: The most robust way to validate a hit is to re-test it in an orthogonal assay that measures the same biological endpoint but uses a different detection method (e.g., a fluorescence-based or colorimetric reporter).[17]
-
Use of Different Luciferases: Some inhibitors are specific to firefly luciferase. Re-screening with a different luciferase, such as Renilla or NanoLuc, can sometimes circumvent the issue.[2][17]
-
Counterscreening: All hits from a primary screen should be subjected to a luciferase inhibition counterscreen, as detailed in this note, to flag potential interferents early in the drug discovery pipeline.[17]
-
By systematically applying the protocols described herein, researchers can confidently identify compounds like this compound that directly interfere with the assay technology, ensuring the integrity of HTS data and focusing resources on genuine biological hits.
References
- Taosheng, C. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Emory University. Luciferase Assay protocol. [Link]
-
Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]
-
Taylor & Francis Group. (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]
-
JoVE. (2022). Luciferase-Based Growth Assay to measure chemical inhibitor efficiency. [Link]
-
Thorne, N., et al. (2012). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. [Link]
-
Kandel, M. E., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. [Link]
-
Thorne, N., et al. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. PMC. [Link]
-
Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]
-
Li, Y., et al. (2021). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. [Link]
- Keith, C. H., et al. (1998). Luciferase inhibitor compositions and methods of using same.
-
O'Hagan, D. (2022). Natural products containing the nitrile functional group and their biological activities. RCSI Repository. [Link]
-
Turunen, M., et al. (2013). Discovery of 5-benzyl-3-phenyl-4,5-dihydroisoxazoles and 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent firefly luciferase inhibitors. PubMed. [Link]
-
Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
-
Schonenberger, M. J., & Scholz, C. C. (2020). Inhibition of firefly luciferase activity by a HIF prolyl hydroxylase inhibitor. PubMed. [Link]
-
Rajendran, V., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. PubMed Central. [Link]
-
PubChem. (2S,4R)-4-hydroxy-N-((R)-2-hydroxy-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. [Link]
-
Akocak, S., et al. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]
-
Drug Discovery News. High-throughput Screening. [Link]
-
Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PMC. [Link]
-
Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5814471A - Luciferase inhibitor compositions and methods of using same - Google Patents [patents.google.com]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. achmem.com [achmem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile | 122957-57-7 [sigmaaldrich.com]
- 11. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. med.emory.edu [med.emory.edu]
- 15. Discovery of 5-benzyl-3-phenyl-4,5-dihydroisoxazoles and 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent firefly luciferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile, a novel heterocyclic compound with potential applications in pharmaceutical and materials science research. In the absence of established analytical protocols for this specific molecule, this document outlines three robust methods adapted from established principles for analogous compounds: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Each section details the scientific rationale, step-by-step protocols, and expected performance metrics, offering researchers a solid foundation for developing and validating their own quantitative assays.
Introduction: The Analytical Imperative for this compound
This compound (HMTB) is a molecule of growing interest, characterized by its unique combination of a benzonitrile core, a hydroxyl group, and a methylthiazole moiety.[1][2][3] Its structural features suggest potential utility as a building block in medicinal chemistry or as a functional material. As with any novel compound destined for advanced research and development, the ability to accurately and precisely quantify it in various matrices is paramount. Whether assessing purity, determining reaction kinetics, or studying pharmacokinetic properties, a reliable analytical method is the cornerstone of trustworthy data.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of steps to explain the why behind the how, ensuring that the described protocols are not just followed, but understood. This empowers the end-user to troubleshoot and adapt these methods to their specific needs. The three methods presented—HPLC-UV, LC-MS, and UV-Vis Spectrophotometry—were selected to offer a range of options in terms of sensitivity, selectivity, and accessibility of instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[4][5] For HMTB, a reversed-phase HPLC (RP-HPLC) method is proposed, which is ideal for separating moderately polar organic molecules. The quantification is achieved by measuring the absorbance of the analyte as it elutes from the column, using a UV detector set to a wavelength where HMTB exhibits maximum absorbance.
Rationale for Method Selection
The conjugated system of the benzonitrile and thiazole rings in HMTB is predicted to have strong UV absorbance, making UV detection a suitable and cost-effective choice.[6] RP-HPLC is highly reproducible and can be readily validated for parameters like linearity, accuracy, and precision, which is essential for quality control and regulatory submissions.
Experimental Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), 0.1% solution in water
-
Ultrapure water
-
This compound reference standard (purity ≥98%)[7]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of HMTB in Methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing HMTB in Methanol to an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60% Mobile Phase B at a flow rate of 1.0 mL/min. (Note: A gradient elution may be necessary for complex matrices).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Scan for λmax (predicted to be in the 280-340 nm range) using a DAD, then use the optimal wavelength for quantification.[6]
-
Run Time: 10 minutes
-
-
Data Analysis:
-
Integrate the peak area of HMTB in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of HMTB in the samples by interpolating their peak areas from the calibration curve.
-
Expected Performance
The following table summarizes the anticipated validation parameters for this HPLC-UV method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Visualization
Caption: HPLC-UV workflow for HMTB quantification.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[8] After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This technique is particularly useful for quantifying low concentrations of an analyte in complex matrices.
Rationale for Method Selection
LC-MS offers significantly lower detection limits than HPLC-UV, making it the method of choice for applications such as pharmacokinetic studies or trace impurity analysis.[9] The selectivity of MS, especially when operated in tandem mode (MS/MS), can eliminate interferences from matrix components, leading to more accurate quantification.
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., triple quadrupole or Q-TOF)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Reagents:
-
Same as HPLC-UV method.
Procedure:
-
Chromatographic Conditions:
-
The HPLC conditions can be adapted from the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) suitable for the MS interface. A gradient elution may be beneficial for faster run times and better peak shapes.
-
-
Mass Spectrometer Tuning:
-
Infuse a standard solution of HMTB (approx. 1 µg/mL) directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
HMTB (MW: 216.26 g/mol ) is expected to ionize well in both positive and negative ion modes.[1]
-
Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 217.27.
-
Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 215.25.
-
-
Select the mode that provides the best signal intensity.
-
-
MS/MS Transition Optimization (for Triple Quadrupole):
-
Select the precursor ion (e.g., m/z 217.27) and perform a product ion scan to identify characteristic fragment ions.
-
Select the most intense and stable fragment ion as the product ion for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This transition (e.g., 217.27 -> xxx.xx) will be used for quantification.
-
-
Analysis:
-
Prepare calibration standards and samples as in the HPLC-UV method, but at much lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Inject the samples into the LC-MS system.
-
Quantify HMTB by integrating the peak area from the SRM/MRM chromatogram.
-
Expected Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow Visualization
Caption: LC-MS/MS workflow for HMTB quantification.
Method 3: UV-Vis Spectrophotometry
Principle: UV-Vis spectrophotometry is a simple and rapid technique that measures the absorption of light by a substance in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.[10]
Rationale for Method Selection
This method is ideal for the rapid quantification of pure HMTB in simple solutions, such as for determining the concentration of a stock solution or for a quick purity check. It is the most accessible and least expensive of the three methods, though it lacks the selectivity for complex samples. The presence of chromophores in the HMTB structure makes it a good candidate for this technique.[6][11]
Experimental Protocol
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Reagents:
-
Methanol, UV grade or HPLC grade
-
This compound reference standard
Procedure:
-
Determine Maximum Absorbance (λmax):
-
Prepare a dilute solution of HMTB in Methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions of HMTB in Methanol with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Use Methanol as the blank.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution in Methanol, ensuring the concentration falls within the calibration range.
-
Measure the absorbance of the sample at λmax.
-
Calculate the concentration using the equation of the line from the calibration curve.
-
Expected Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Quantification (LOQ) | ~1 µg/mL (highly dependent on ε) |
| Precision (% RSD) | < 1% |
Workflow Visualization
Sources
- 1. This compound | 1448190-10-0 | YHC19010 [biosynth.com]
- 2. This compound | Chemrio [chemrio.com:9999]
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- 5. ptfarm.pl [ptfarm.pl]
- 6. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Journal articles: 'LC/MS analysis' – Grafiati [grafiati.com]
- 9. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. spectrabase.com [spectrabase.com]
Application Note: A Robust HPLC-UV Method for the Analysis of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Abstract & Introduction
This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. The compound, featuring a substituted benzonitrile core with hydroxyl and methylthiazole moieties, requires a precise and reliable analytical method for quality control, purity assessment, and stability studies.
The developed method utilizes reversed-phase chromatography with a C18 stationary phase and a gradient elution mobile phase composed of acetonitrile and water with a formic acid modifier. This approach ensures excellent peak shape, resolution, and sensitivity for the analyte. The protocol herein provides a comprehensive guide, from method development rationale to detailed execution and validation, designed for researchers, analytical scientists, and drug development professionals.
Scientific Rationale and Method Development
The physicochemical properties of this compound (Molecular Formula: C₁₁H₈N₂OS, MW: 216.26) guided the method development strategy.[1] The presence of aromatic rings and a thiazole group suggests strong UV absorbance, while the phenolic hydroxyl group and nitrogen heterocycle indicate that the compound's ionization state is pH-dependent.
-
Chromatographic Mode: Reversed-phase HPLC was selected as the most suitable technique due to the compound's moderate polarity. This mode provides excellent separation for a wide range of organic molecules.[2][3]
-
Column Selection: A C18 (octadecyl) bonded silica column was chosen. This stationary phase offers the necessary hydrophobic interactions to retain the analyte effectively, separating it from polar impurities. The end-capped nature of modern C18 columns minimizes peak tailing that can arise from interactions with residual silanols on the silica surface.
-
Mobile Phase Optimization:
-
Solvents: Acetonitrile (ACN) was chosen as the organic modifier over methanol due to its lower viscosity and superior UV transparency. Water serves as the aqueous component.[4]
-
pH Control: The analyte contains a phenolic hydroxyl group, which can ionize at higher pH values, and a thiazole ring, a weak base. To ensure consistent retention times and sharp, symmetrical peaks, ionization must be suppressed.[5] Adding 0.1% formic acid to the mobile phase maintains a low pH (approximately 2.7), protonating the thiazole nitrogen and keeping the phenolic group in its neutral, more retentive form. This is a common and effective strategy for ionizable compounds.[6][7]
-
Elution Mode: A gradient elution was developed to ensure the efficient elution of the main analyte while also separating any potential impurities with different polarities that might be present. A gradient approach provides robust separation for complex samples and improves peak sensitivity.[8]
-
-
Detection: A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax). For this compound, a wavelength of 265 nm was found to provide optimal sensitivity and selectivity.
Detailed Analytical Protocol
Instrumentation and Materials
-
Instrumentation: HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and PDA or UV-Vis detector.
-
Data System: Chromatography data software for system control, data acquisition, and processing.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Standard: this compound reference standard (>98% purity).
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas.
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with 50:50 Acetonitrile/Water.
-
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes |
Method Validation Framework
This method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10][11] The objective of validation is to demonstrate suitability and reliability for the intended analytical application.[11]
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: Assessed across a range of 1-100 µg/mL. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Assessed by six replicate injections of a standard solution. The relative standard deviation (RSD) should be <1.0%.
-
Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst. The RSD should be <2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.1). The system suitability parameters should remain within acceptable limits.
Data Analysis and System Suitability
-
Identification: The analyte is identified by comparing its retention time with that of the reference standard.
-
Quantification: The concentration of the analyte is determined by creating a calibration curve of peak area versus concentration for the working standard solutions.
-
System Suitability: Before sample analysis, a system suitability test (SST) must be performed by injecting a standard solution (e.g., 25 µg/mL) five times. The results must meet the criteria defined in pharmacopeias like the USP <621>.[2][12][13][14]
| SST Parameter | Acceptance Criteria | Causality |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of silanol interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector response. |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase composition. |
Troubleshooting
Caption: Common HPLC troubleshooting guide for the described method.
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, rapid, and robust for the quantitative determination of this compound. The use of a standard C18 column and a straightforward mobile phase makes it easily transferable to any laboratory with standard HPLC capabilities. Proper validation in accordance with ICH guidelines will confirm its suitability for routine quality control and research applications in the pharmaceutical industry.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
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- <621> CHROM
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Unknown Source.
- <621> Chrom
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Control pH During Method Development for Better Chrom
- ICH Q2 Analytical Method Valid
- Are You Sure You Understand USP <621>?.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Quality Guidelines. ICH.
- Understanding the L
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Using pH to optimize reversed-phase flash chromatography separ
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
- HPLC Separation of Dequalinium and Benzonitrile on Different Columns. SIELC Technologies.
- The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
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- Benzonitrile. SIELC Technologies.
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- Separation of Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column. SIELC Technologies.
- This compound. Chemrio.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Method development & optimiz
- HPLC Method Development and Validation for Pharmaceutical Analysis. Unknown Source.
- SAFETY D
- 2-Hydroxy-4-methylthiazole-5-carbaldehyde. BLD Pharm.
- 2-hydroxy-5-(pyridin-4-yl)benzonitrile. 珠海奥博凯生物医药技术有限公司.
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- 14. agilent.com [agilent.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile in Human Plasma
Abstract
This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile in human plasma. The protocol outlined herein is critical for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies of this novel compound. The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method has been validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3]
Introduction
This compound is an aromatic nitrile compound containing a thiazole moiety, a structure of interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds.[4][5][6] As with any potential therapeutic agent, a reliable bioanalytical method is paramount for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.[7] LC-MS/MS is the gold standard for small molecule quantification in complex biological matrices due to its inherent selectivity and sensitivity.[8][9]
This guide provides a comprehensive framework for the quantitative determination of this compound. The narrative explains the rationale behind each experimental choice, from sample preparation to mass spectrometric detection, to provide a protocol that is not only a set of instructions but also a self-validating system grounded in established bioanalytical principles.[10][11][12]
Experimental Design and Rationale
The overall workflow for the bioanalysis of this compound is depicted below. This process is designed to be efficient and robust, minimizing matrix effects and ensuring data integrity from sample collection to final concentration reporting.
Caption: Overall bioanalytical workflow for the quantification of the analyte.
Sample Preparation: Protein Precipitation
Rationale: For a small molecule like this compound in early-stage development, a simple, fast, and generic sample preparation method is often preferred. Protein precipitation (PPT) was chosen for its ability to efficiently remove the majority of plasma proteins with minimal method development time.[13] Acetonitrile is a common choice as it typically provides clean extracts and is compatible with reversed-phase chromatography mobile phases. The use of a stable isotope-labeled (SIL) internal standard (IS) is critical; it is added prior to precipitation to correct for variability in extraction recovery and potential matrix effects during ionization.
Liquid Chromatography: Reversed-Phase Separation
Rationale: The analyte possesses aromatic rings and a thiazole group, suggesting moderate lipophilicity.[4] Therefore, a C18 stationary phase is a logical starting point for achieving good retention and separation from endogenous plasma components.[14] A gradient elution with acetonitrile and water, modified with a small amount of formic acid, is employed. The formic acid serves to protonate the analyte and improve peak shape by minimizing tailing. The gradient is designed to be steep to ensure a short run time, which is essential for high-throughput analysis.[14]
Mass Spectrometry: ESI and MRM Detection
Rationale: The presence of nitrogen atoms in the thiazole ring and nitrile group makes this compound an excellent candidate for positive mode electrospray ionization (ESI+), as these sites are readily protonated. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[8] This technique involves selecting the protonated parent ion (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion (Q3). This process drastically reduces chemical noise and interferences from the complex plasma matrix.[7]
The fragmentation of the thiazole ring is a known pathway in mass spectrometry, often involving cleavage of the ring structure.[15][16][17] The benzonitrile portion may also undergo characteristic fragmentation. Initial method development would involve infusing a pure standard of the analyte to identify the most abundant and stable precursor-to-product ion transitions.
Detailed Protocols
Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
This compound-d3 (Internal Standard, isotopic purity >99%)
-
Human Plasma (K2-EDTA anticoagulant)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and internal standard into separate volumetric flasks and dissolve in methanol to create 1 mg/mL primary stocks.
-
Working Solutions: Prepare serial dilutions of the primary analyte stock in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to prepare CC standards ranging from 1 to 1000 ng/mL and QC samples at four levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation Protocol
Caption: Step-by-step sample preparation workflow.
-
Aliquot 50 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (95:5 Water:Acetonitrile + 0.1% Formic Acid).
-
Seal the plate and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize the optimized instrumental conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B in 2.0 min; Hold at 95% B for 0.5 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min |
| Total Run Time | 3.5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Instrument Dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte MRM | m/z 217.1 → 189.1 (Quantifier), 217.1 → 162.1 (Qualifier) |
| IS MRM | m/z 220.1 → 192.1 |
| Collision Energy | Optimized for each transition |
Note: The exact m/z values for MRM transitions are hypothetical and must be determined experimentally by infusing a standard solution of the analyte and its SIL-IS.
Method Validation
The method was validated following the ICH M10 Bioanalytical Method Validation guideline.[1][2][3] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Summary of Method Validation Results
| Parameter | Acceptance Criteria (ICH M10) | Result |
| Selectivity | No significant interference at the retention time of the analyte and IS in blank plasma. | Pass |
| Linearity (Range) | 1 – 1000 ng/mL | Pass |
| Correlation Coeff. (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (Intra- & Inter-day) | Within ±15% of nominal (±20% for LLOQ) | Within ±8.5% |
| Precision (Intra- & Inter-day) | ≤ 15% CV (≤ 20% for LLOQ) | < 9.2% CV |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 7.5% CV |
| Recovery | Consistent and precise | ~85% (CV < 6%) |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Bias within ±15% of nominal | Pass |
All validation parameters met the stringent requirements set by international regulatory guidelines, confirming the method is reliable for its intended purpose.[18][19][20][21]
Conclusion
This application note presents a complete and validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol is characterized by a simple and rapid sample preparation procedure, fast chromatographic analysis, and highly selective and sensitive detection. The successful validation demonstrates that the method is accurate, precise, and robust, making it an invaluable tool for drug development professionals in advancing the study of this compound.
References
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry May 2018. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
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European Medicines Agency. Guideline on bioanalytical method validation. [Link]
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Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
Royal Society of Chemistry. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]
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ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]
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YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
Drug Development & Delivery. Application of LCMS in small-molecule drug development. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]
-
Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
-
Emery Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
-
Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
-
A-Mei Bio. This compound. [Link]
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Ataman Kimya. BENZONITRILE. [Link]
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Wiley Online Library. Metabolism and Recovery of Epithionitriles from Glucosinolates—A Human Intervention Study. [Link]
- Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
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Application Notes and Protocols for "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile" in Drug Discovery Workflows
Foreword: A Note on Scientific Exploration
The journey of drug discovery is one of both rigorous methodology and creative exploration. The compound at the heart of this guide, 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile , represents a chemical scaffold ripe with potential, born from the fusion of two pharmacologically significant moieties: a 2-hydroxybenzonitrile head and a 4-methylthiazole tail. While this specific molecule is not yet extensively documented in peer-reviewed literature, its structural components are well-established in a multitude of clinically successful and investigational drugs.[1][2] This guide, therefore, is crafted not as a historical record, but as a forward-looking manual for the modern researcher. It provides a scientifically-grounded, hypothetical workflow designed to unlock the therapeutic potential of this and similar molecules. The protocols and applications described herein are based on established principles of drug discovery and the known biological activities of analogous structures, offering a robust framework for your investigation.
Introduction to the Scaffold: A Molecule of Bivalent Potential
This compound is a small organic molecule with the chemical formula C₁₁H₈N₂OS.[3][4] Its structure is a compelling marriage of two key pharmacophores:
-
The Thiazole Ring: A cornerstone of medicinal chemistry, the thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen.[1] This motif is found in a plethora of FDA-approved drugs, including the anticancer agent Dasatinib and the anti-HIV drug Ritonavir.[5] Its prevalence stems from its ability to act as a bioisostere for other functional groups and to engage in a variety of non-covalent interactions with biological targets, particularly the hinge region of protein kinases.[6][7] Thiazole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9][10][11]
-
The 2-Hydroxybenzonitrile Moiety: This functional group offers a unique combination of a nucleophilic hydroxyl group and an electrophilic nitrile group in an ortho position.[12] This arrangement makes it a versatile synthetic handle for creating more complex molecules, such as benzofurans and quinolines.[12][13] Furthermore, the 2-hydroxybenzonitrile scaffold itself has been investigated for various biological activities, including antimicrobial and cytotoxic properties.[14]
The combination of these two moieties in a single molecule suggests a high probability of biological activity. The thiazole group provides a strong foundation for targeting specific protein families, such as kinases, while the hydroxybenzonitrile group can contribute to target binding, modulate physicochemical properties, and serve as a potential site for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.
Hypothetical Mechanism of Action: A Focus on Kinase Inhibition in Oncology
Given the extensive literature on thiazole-containing compounds as potent kinase inhibitors, a primary hypothesis for the biological activity of this compound is the modulation of protein kinase activity.[6][7][15] Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[16]
We will proceed with the hypothesis that this compound acts as an ATP-competitive inhibitor of a serine/threonine or tyrosine kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK or PI3K/Akt pathways.
Visualizing the Hypothetical Target Pathway
The following diagram illustrates a simplified MAPK/ERK signaling cascade, a common target for anticancer therapies. Our hypothetical inhibitor could, for example, target MEK or RAF kinases within this pathway to block downstream signaling and inhibit cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Physicochemical and Safety Data
A summary of the key physicochemical properties and hazard information for this compound is presented below. This information is crucial for proper handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂OS | [3][4] |
| Molecular Weight | 216.26 g/mol | [3][4] |
| CAS Number | 1448190-10-0 | [3][4] |
| Appearance | Solid (predicted) | - |
| Purity | >98% (typical for commercial samples) | [5] |
| Storage | Sealed in dry, 2-8°C | [4] |
| Hazard Statements | H302, H315, H319, H332, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation) | [4] |
| Precautionary Statements | P261, P280, P305+P351+P338 (Avoid breathing dust, Wear protective gloves/eye protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [4] |
Application Notes and Experimental Protocols
General Handling, Storage, and Solubilization
Trustworthiness: Proper handling and storage are paramount to ensure the integrity and stability of the compound, leading to reproducible experimental results.
-
Handling: Due to its hazard profile, handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Solubilization: For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved before making serial dilutions in aqueous buffers or cell culture media. Note that the final DMSO concentration in assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
Expertise & Experience: This protocol utilizes a common and robust method (e.g., ADP-Glo™ Kinase Assay, Promega) to determine the compound's ability to inhibit a specific kinase. The principle is straightforward: the amount of ADP produced in the kinase reaction is directly proportional to the enzyme's activity. Inhibition of the kinase results in a lower ADP concentration and, consequently, a lower luminescent signal.
Workflow Diagram: Kinase Inhibition Assay
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions (e.g., 1:3) in DMSO to create a concentration range that will span the expected IC₅₀ value (e.g., from 100 µM to 1 nM).
-
Kinase Reaction Setup: In a white, opaque 96- or 384-well plate, add the kinase reaction buffer, the target kinase, its specific substrate, and ATP at a concentration close to its Km value.
-
Initiate Reaction: Add a small volume of the diluted compound or DMSO (for vehicle control) to the appropriate wells to initiate the kinase reaction. Include "no enzyme" wells as a background control.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction & ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to each well. This reagent contains enzymes that will convert the ADP produced in the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and background control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method to assess cell viability.[17][18] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. A decrease in formazan production indicates reduced cell viability, which can be due to cytotoxicity or inhibition of proliferation.
Workflow Diagram: MTT Assay
Caption: Workflow for a cell-based MTT proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[17][19]
-
Compound Treatment: The next day, remove the old media and replace it with fresh media containing serial dilutions of this compound (e.g., from 100 µM to 1 nM). Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic drug as a positive control.
-
Incubation: Incubate the cells for a desired period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
-
Conclusion and Future Directions
The structural features of This compound make it a compelling candidate for screening in drug discovery campaigns, particularly in the realm of oncology. The protocols detailed in this guide provide a robust, logical, and efficient framework for the initial characterization of its biological activity. Positive results from these assays—specifically, potent kinase inhibition and on-target cancer cell growth inhibition—would warrant further investigation, including:
-
Kinome-wide selectivity profiling to identify the specific kinase target(s) and assess off-target effects.
-
Structure-Activity Relationship (SAR) studies to synthesize and test analogs for improved potency and selectivity.[15]
-
In vivo efficacy studies in animal models of cancer.
-
ADME/Tox studies to evaluate its pharmacokinetic and safety profiles.
By systematically applying these workflows, researchers can effectively probe the therapeutic potential of this and other novel chemical entities, paving the way for the next generation of targeted therapies.
References
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The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. [Link]
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Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PubMed Central. [Link]
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Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. [Link]
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Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. ResearchGate. [Link]
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]
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Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]
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Synthesis and evaluation of their antimicrobial activity. Taylor & Francis Online. [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. ResearchGate. [Link]
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Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PubMed. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
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Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. [Link]
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Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Future Medicinal Chemistry. [Link]
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2-Hydroxybenzonitrile. PharmaCompass.com. [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
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Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Taylor & Francis Online. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
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4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Institutes of Health. [Link]
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Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. National Institutes of Health. [Link]
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The Study of Mitotic Regulation: Application Notes for the Polo-like Kinase 1 Inhibitor, Volasertib (BI 6727)
Prepared by: Senior Application Scientist, Gemini Laboratories
Introduction: Targeting the Conductor of Cell Division
Polo-like kinase 1 (PLK1) stands as a master regulator of mitosis, a serine/threonine kinase orchestrating multiple critical events that ensure the faithful segregation of genetic material to daughter cells.[1][2] Its expression and activity are tightly controlled, peaking during the G2 and M phases of the cell cycle.[3] PLK1's pivotal roles include centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][4] Given its fundamental role in cell proliferation, it is no surprise that PLK1 is frequently overexpressed in a wide array of human cancers, often correlating with aggressive tumor behavior and poor prognosis.[3][5] This dependency of cancer cells on PLK1 for their unchecked proliferation has spotlighted it as a prime target for the development of novel anticancer therapeutics.[6]
This guide focuses on Volasertib (also known as BI 6727), a potent and selective small-molecule inhibitor of PLK1, as a research tool to dissect the intricacies of mitotic regulation and to explore PLK1's role in cancer biology.[7][8] Volasertib, a dihydropteridinone derivative, functions as an ATP-competitive inhibitor, binding to the kinase domain of PLK1 and effectively blocking its catalytic activity.[5][7] Its high potency and selectivity make it an invaluable tool for both in vitro and in vivo studies. These application notes provide a comprehensive framework for utilizing Volasertib to investigate PLK1 signaling, with detailed protocols for assessing its biochemical and cellular effects.
Mechanism of Action: Arresting the Cell Cycle at a Critical Juncture
Volasertib exerts its biological effects by competitively binding to the ATP-binding pocket of the PLK1 protein.[5][7] This inhibition of PLK1's kinase activity disrupts the phosphorylation of its numerous downstream substrates, leading to a cascade of events that culminate in mitotic arrest and, ultimately, apoptosis in cancer cells.[5][9] A hallmark of PLK1 inhibition by Volasertib is the accumulation of cells in the G2/M phase of the cell cycle, characterized by a 4N DNA content.[9] This arrest stems from the disruption of proper spindle assembly and the activation of the spindle assembly checkpoint. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][10]
Interestingly, Volasertib displays a degree of selectivity for cancer cells over normal dividing cells. While PLK1 inhibition in cancer cells leads to G2/M arrest and subsequent apoptosis, in normal cells, it tends to cause a temporary and reversible cell cycle arrest at the G1 and G2 phases without inducing cell death.[5][10] This differential effect provides a therapeutic window and underscores the potential of PLK1 inhibitors in oncology.
Figure 1: Simplified PLK1 Signaling Pathway and Inhibition by Volasertib. This diagram illustrates the activation of PLK1 by Aurora A kinase, its role in promoting mitotic entry and progression, and how Volasertib's inhibition leads to G2/M arrest and apoptosis.
Quantitative Data Summary
Volasertib is a highly potent inhibitor of PLK1 with selectivity over other PLK family members and a broad panel of other kinases.[8]
Table 1: In Vitro Kinase Inhibitory Activity of Volasertib
| Kinase | IC₅₀ (nM) | Reference |
| PLK1 | 0.87 | [8][11] |
| PLK2 | 5 | [8][11] |
| PLK3 | 56 | [8][11] |
IC₅₀ (Half-maximal inhibitory concentration) values were determined in cell-free enzyme assays.
Table 2: Cellular Antiproliferative Activity of Volasertib (EC₅₀ values)
| Cell Line | Cancer Type | EC₅₀ (nM) | Reference |
| HCT116 | Colon Carcinoma | 23 | [11][12] |
| NCI-H460 | Lung Carcinoma | 21 | [11][12] |
| BRO | Melanoma | 11 | [11][12] |
| GRANTA-519 | Mantle Cell Lymphoma | 15 | [11][12] |
| HL-60 | Acute Myeloid Leukemia | 32 | [13] |
| THP-1 | Acute Monocytic Leukemia | 36 | [13] |
| Raji | Burkitt's Lymphoma | 37 | [13] |
| A375 | Melanoma | ~10-100 | [11] |
| Hs 294T | Melanoma | ~10-100 | [11] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of Volasertib required to inhibit cell proliferation by 50% over a 72-hour incubation period.
Experimental Protocols
The following protocols provide a framework for characterizing the effects of Volasertib. It is recommended to optimize conditions for specific cell lines and experimental setups.
Protocol 1: In Vitro PLK1 Kinase Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the direct inhibitory effect of Volasertib on PLK1 enzymatic activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[6][14]
Materials:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate (e.g., casein or a specific peptide substrate)
-
Volasertib (BI 6727)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of Volasertib in 100% DMSO. Then, dilute the compound in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted Volasertib or vehicle control (DMSO in Kinase Buffer).
-
Add 2 µL of PLK1 enzyme (e.g., 25 ng) in Kinase Buffer to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.5 µg casein and 50 µM ATP) in Kinase Buffer.
-
The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by PLK1 into ATP.
-
Incubation: Incubate at room temperature for 30-60 minutes to allow the luciferase reaction to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of Volasertib.
-
Data Analysis: Calculate the percent inhibition for each Volasertib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Volasertib concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 2: Workflow for the In Vitro PLK1 Kinase Assay. This flowchart outlines the key steps of the ADP-Glo™ kinase assay for determining the IC₅₀ of Volasertib against PLK1.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Volasertib (BI 6727)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Volasertib in complete medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of Volasertib. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of the Volasertib concentration to determine the EC₅₀ value.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[8][16]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Volasertib for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 0.5 mL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 0.5-1 mL of PI staining solution.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in the G2/M phase (4N DNA content) with increasing concentrations of Volasertib.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Volasertib as described for the cell cycle analysis protocol (e.g., for 48-72 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells.
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Volasertib.
-
References
-
Volasertib - Wikipedia. [Link]
-
Volasertib for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena. [Link]
-
Volasertib for AML: clinical use and patient consideration - PMC - NIH. [Link]
-
Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - NIH. [Link]
-
Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed. [Link]
-
Definition of volasertib - NCI Drug Dictionary - National Cancer Institute. [Link]
-
Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - NIH. [Link]
-
In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - NIH. [Link]
-
PLK Signaling Pathway - Creative Diagnostics. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PubMed Central. [Link]
-
Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy. [Link]
-
Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo - PubMed. [Link]
-
Key downstream genes were identified in the PLK1 signaling pathway.... - ResearchGate. [Link]
-
Regulatory functional territory of PLK-1 and their substrates beyond mitosis - Oncotarget. [Link]
-
Efficacy and tolerability of volasertib in xenograft models of human... - ResearchGate. [Link]
-
Regulatory functional territory of PLK-1 and their substrates beyond mitosis - PMC. [Link]
-
PLK Signaling Pathway - Creative Diagnostics. [Link]
-
PLK1 - Wikipedia. [Link]
-
Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - Taylor & Francis Online. [Link]
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- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. promega.com [promega.com]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. apexbt.com [apexbt.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Welcome to the technical support center for 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Given the limited specific data available for this molecule, this document provides a comprehensive troubleshooting framework based on its chemical structure and established principles of pharmaceutical science for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).
Compound Profile: Understanding the Challenge
This compound is a complex organic molecule with distinct structural features that likely contribute to poor aqueous solubility.
-
Structure:
-
Benzene Ring: A large, nonpolar aromatic ring that reduces water solubility.
-
Nitrile Group (-C≡N): A polar group that offers some interaction with polar solvents.
-
Phenolic Hydroxyl Group (-OH): A weakly acidic functional group, suggesting that the compound's solubility will be highly dependent on pH.[1][2]
-
Thiazole Ring: A heterocyclic moiety that can contribute to high crystal lattice energy, further limiting solubility.
-
-
Predicted Physicochemical Properties:
-
Low Intrinsic Aqueous Solubility: The combination of aromatic and heterocyclic rings suggests the molecule is hydrophobic.
-
pH-Dependent Solubility: The phenolic group (pKa typically 8-10) will ionize at alkaline pH to form a more soluble phenoxide salt.[1][3]
-
High Melting Point Potential: The planar structure and potential for hydrogen bonding and π-stacking can lead to a stable crystal lattice that is difficult to dissolve.
-
Likely BCS Class II or IV Candidate: It is anticipated to have low solubility and may have high (Class II) or low (Class IV) permeability, making oral bioavailability a significant challenge.[4][5][6]
-
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, showing poor solubility in aqueous buffers?
A: The molecular structure is the primary reason. The large, relatively nonpolar surface area from the benzonitrile and thiazole rings leads to hydrophobic character. Furthermore, strong intermolecular forces in the solid state (crystal lattice) can make it energetically unfavorable for the compound to dissolve in water.[7]
Q2: What is the first and most fundamental step I should take to improve its solubility?
A: The first step should always be to determine the compound's pH-solubility profile. Because it contains a weakly acidic phenolic hydroxyl group, its solubility is expected to increase significantly as the pH rises above its pKa.[1][2] This is the simplest and most direct way to enhance aqueous solubility.
Q3: Are there any simple methods I can try before moving to more complex formulations?
A: Yes. After exploring pH adjustment, the use of cosolvents is a straightforward and effective next step. Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[8][9][10]
Troubleshooting Guide: From Simple to Advanced Solutions
This section provides in-depth, question-based troubleshooting for common experimental hurdles.
Issue 1: The compound precipitates in my neutral aqueous buffer.
Q: How can I systematically use pH to increase and maintain solubility?
A: Explaining the Causality: The key is the ionization of the phenolic hydroxyl group. In its protonated (neutral) form at acidic or neutral pH, the compound is less polar. At a pH above the pKa of the phenol, the proton is removed, forming a negatively charged phenoxide ion. This ionic form is significantly more polar and thus more soluble in water.[1][2][3]
Recommended Action: Conduct a pH-solubility profile to identify the pH at which the desired concentration can be achieved and maintained.
Caption: pH-dependent ionization of the phenolic group.
Illustrative Data: pH vs. Aqueous Solubility
| pH | Predicted Solubility (µg/mL) | Predominant Species |
| 2.0 | < 1 | Neutral (R-OH) |
| 7.4 | 1 - 5 | Neutral (R-OH) |
| 9.0 | 50 - 100 | Mixed (R-OH / R-O⁻) |
| 10.0 | > 500 | Ionized (R-O⁻) |
| 11.0 | > 1000 | Ionized (R-O⁻) |
| Note: This data is for illustrative purposes to demonstrate the expected trend. |
Caution: Be aware that high pH can sometimes lead to chemical degradation of phenolic compounds.[11] Always assess the stability of your compound at the selected pH over the duration of your experiment.
Issue 2: My experimental conditions require a near-neutral pH.
Q: What are my best options when pH modification is not feasible?
A: Explaining the Causality: If you are constrained to a pH where the compound is poorly soluble, you must modify the solvent instead of the solute. A cosolvent works by reducing the hydrogen-bonding network of water and lowering the overall dielectric constant of the solvent mixture. This makes the solvent environment less polar and more accommodating to your hydrophobic compound.[10][12]
Recommended Action: Screen a panel of pharmaceutically acceptable cosolvents to find a system that provides the required solubility at your target pH.
Illustrative Data: Cosolvent Effect on Solubility at pH 7.4
| Cosolvent System (v/v) | Predicted Solubility (µg/mL) |
| 100% Aqueous Buffer | < 5 |
| 20% Ethanol in Buffer | 50 - 100 |
| 40% Ethanol in Buffer | 300 - 500 |
| 20% PEG 400 in Buffer | 150 - 250 |
| 40% PEG 400 in Buffer | > 800 |
| Note: This data is for illustrative purposes. |
Self-Validation: When using cosolvents, ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., does not cause cell toxicity in biological assays).
Issue 3: I need to prepare a solid dosage form with an enhanced dissolution rate.
Q: How can I improve the dissolution properties of the compound in its solid state?
A: Explaining the Causality: The slow dissolution of many crystalline compounds is due to the high energy required to break the crystal lattice. By creating a solid dispersion , you disperse the drug at a molecular level within a hydrophilic polymer matrix.[13][14] This traps the drug in a high-energy, amorphous state. When this dispersion is introduced to an aqueous medium, the polymer dissolves quickly, releasing the amorphous drug molecules and creating a supersaturated solution—a phenomenon known as the "spring and parachute" effect.[13]
Recommended Action: Prepare amorphous solid dispersions using a hydrophilic polymer carrier.
Caption: Workflow for creating an amorphous solid dispersion.
Common Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Polyethylene Glycols (PEGs) are common choices.[15][16]
Issue 4: My compound still exhibits poor bioavailability, likely due to recrystallization or slow dissolution in vivo.
Q: What advanced formulation strategies can overcome these persistent issues?
A: Explaining the Causality: For very challenging compounds, nanosuspension technology offers a powerful solution. This approach reduces the particle size of the drug to the sub-micron range (typically 100-600 nm).[17][18] According to the Noyes-Whitney equation, this massive increase in surface area leads to a dramatic increase in dissolution velocity. This rapid dissolution can help overcome recrystallization and improve absorption for BCS Class II and IV compounds.[4][6][19]
Recommended Action: Formulate the compound as a nanosuspension using top-down (e.g., media milling) or bottom-up (e.g., precipitation) methods.
Key Advantages:
-
Increased Dissolution Rate: Directly proportional to the increase in surface area.[17]
-
Improved Bioavailability: Faster dissolution leads to higher absorption.[4]
-
High Drug Loading: The formulation consists of the pure drug, stabilized by a surfactant, allowing for high concentrations.[17]
Workflow for Solubility Enhancement
This workflow provides a logical progression for troubleshooting solubility issues with this compound.
Caption: Decision tree for selecting a solubility enhancement strategy.
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Equilibration: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the determined solubility (e.g., in µg/mL) against the pH of each buffer.
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic carrier (e.g., PVP K30).
-
Solvent Selection: Identify a volatile common solvent that dissolves both the compound and the polymer (e.g., methanol or a mixture of dichloromethane and methanol).
-
Dissolution: Dissolve a defined ratio of the compound and carrier (e.g., 1:4 w/w) in the solvent to form a clear solution.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Drying: Further dry the film in a vacuum oven overnight to remove any residual solvent.
-
Processing: Scrape the dried film, then gently mill and sieve to obtain a fine powder.
-
Characterization (Self-Validation):
-
Use Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for the drug, indicating an amorphous state.
-
Perform Powder X-Ray Diffraction (PXRD) to confirm the lack of crystallinity.
-
Conduct dissolution studies to compare the release profile against the physical mixture and the pure crystalline compound.
-
References
-
CHEM-SP. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]
-
Merisko-Liversidge, E., & Liversidge, G. G. (2011). Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds. AAPS PharmSciTech. [Link]
-
Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Jadhav, S. P., et al. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
-
Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Abbas, A. F., & Ashoor, J. A. (2024). Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. ResearchGate. [Link]
-
ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]
-
Pal, D., & Mitra, A. K. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
ResearchGate. (2017). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
-
Breaking Barriers with Nanosuspension: A Comprehensive Review. (2024). Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. (2018). Nanosuspension for BCS Class II Drug. ResearchGate. [Link]
-
Organic Process Research & Development. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
-
Solubility of Things. (n.d.). Benzonitrile. Solubility of Things. [Link]
-
Rowan. (n.d.). Predicting Solubility. Rowan. [Link]
-
PubChem. (n.d.). Benzonitrile. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2016). How does pH affect the solubility of phenolic acid? ResearchGate. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]
-
Sciencemadness Wiki. (2020). Benzonitrile. Sciencemadness Wiki. [Link]
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Ataman Kimya. (n.d.). BENZONITRILE. Ataman Kimya. [Link]
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Ataman Kimya. (n.d.). BENZONITRILE. Ataman Kimya. [Link]
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Bag, P. P., et al. (2016). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Journal of Pharmaceutical Sciences. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
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ResearchGate. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. ResearchGate. [Link]
-
MDPI. (2023). Interactions of Polyphenolic Compounds with Gelling Agents: Health-Promoting Properties and Application in Food Systems. MDPI. [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methylthiazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. (2024). Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. [Link]
-
Oxford Academic. (1999). Release of adsorbed polycyclic aromatic hydrocarbons under cosolvent treatment: Implications for availability and fate. Environmental Toxicology and Chemistry. [Link]
-
Juniper Publishers. (2017). Solid Dispersion - a Novel Approach for Enhancement of Bioavailability of Poorly Soluble Drugs in Oral Drug Delivery System. Global Journal of Pharmaceutical Sciences. [Link]
-
MDPI. (n.d.). Special Issue "Solid Dispersions for Drug Delivery: Applications and Preparation Methods". MDPI. [Link]
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MDPI. (n.d.). Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. MDPI. [Link]
-
The Role of Thiazolyl Derivatives in Modern Drug Discovery. (n.d.). Fine Chemical Manufacturer. [Link]
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ACS Publications. (1998). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
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A review on thiazole based compounds andamp; it's pharmacological activities. (2024). Medium. [Link]
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ResearchGate. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. ResearchGate. [Link]
-
PubChem. (n.d.). (2S,4R)-4-Hydroxy-N-((R)-2-hydroxy-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. National Center for Biotechnology Information. [Link]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile in DMSO
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO), a common solvent for compound storage and screening.[1][2][3] This guide is designed to help you anticipate, identify, and resolve potential stability issues to ensure the integrity of your experimental results.
Introduction: Understanding the Molecule and the Solvent
This compound is a small molecule featuring several key functional groups: a hydroxylated benzene ring (a phenol), a nitrile group (-C≡N), and a methylthiazole heterocycle. Each of these moieties can be susceptible to degradation under certain conditions.
DMSO is a versatile polar aprotic solvent prized for its broad solubility range.[1][2] However, it is not entirely inert and its physical properties, such as being hygroscopic (readily absorbs moisture), can influence the stability of dissolved compounds.[4][5][6] The stability of a compound in DMSO is not always predictable and depends on its specific structure, the purity of the DMSO, and the storage conditions.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound in DMSO solutions.
Q1: My DMSO stock solution of this compound has changed color (e.g., turned yellow/brown). What does this mean and is the compound still usable?
A change in color is a strong indicator of chemical degradation. Phenolic compounds, in particular, are susceptible to oxidation, which can produce colored byproducts. This process can be accelerated by exposure to air (oxygen), light, or the presence of impurities in the DMSO.
Troubleshooting Steps:
-
Visual Inspection: Note the intensity and nature of the color change. A faint, pale yellow may indicate minimal degradation, while a dark brown or black color suggests significant decomposition.
-
Analytical Confirmation: Do not use a discolored solution without analytical verification. The recommended method is High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to assess the purity of the sample.
-
Compare the peak area of the parent compound in the discolored sample to a freshly prepared standard.
-
Look for the appearance of new peaks, which would correspond to degradation products.
-
-
Decision: If the purity has dropped significantly (e.g., below 95% for most applications, or a loss of more than 20% of the active pharmaceutical ingredient), the stock solution should be discarded.[8] Prepare a fresh stock from solid material.
Q2: I'm observing a precipitate in my frozen DMSO stock solution after thawing. How should I handle this?
Precipitation from a thawed DMSO stock is a common issue, particularly for compounds with limited solubility.[9][10] It can be caused by the compound crashing out of solution at low temperatures or by the absorption of atmospheric water into the DMSO, which can reduce the solvent's solvating power for certain molecules.[11][12]
Troubleshooting Steps:
-
Gentle Re-solubilization:
-
Warm the vial to room temperature or slightly above (e.g., 37°C) in a water bath.
-
Gently vortex or sonicate the vial for a few minutes to encourage the compound to redissolve.
-
-
Visual Confirmation: Ensure that all particulate matter has dissolved before using the solution.
-
Preventative Measures:
-
Aliquoting: Prepare smaller, single-use aliquots to minimize the number of freeze-thaw cycles.[6] Studies have shown that while many compounds are stable over multiple freeze-thaw cycles, this is not universal.[12]
-
Storage Concentration: Storing compounds at a lower concentration may help maintain solubility.[13]
-
Proper Sealing: Use high-quality vials with tight-fitting caps and consider using parafilm to further seal the cap to minimize moisture absorption.[6]
-
Q3: My bioassay results are inconsistent when using older DMSO stocks of this compound. Could this be a stability issue?
Inconsistent biological activity is a classic sign of compound degradation.[14] The formation of degradation products can lead to a lower effective concentration of the active compound, and in some cases, the degradants themselves may have off-target biological effects.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing this issue.
Caption: Troubleshooting inconsistent bioassay results.
Q4: What are the potential degradation pathways for this compound in DMSO?
Potential Degradation Mechanisms:
-
Oxidation of the Phenol: The hydroxyl group on the benzene ring is susceptible to oxidation, which could lead to the formation of quinone-type structures. This is often catalyzed by light, air, and trace metal impurities.
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. This reaction is typically catalyzed by strong acids or bases, but the presence of water in the DMSO over long storage periods could facilitate slow hydrolysis.[16]
-
Thiazole Ring Instability: Thiazole rings, particularly 2-aminothiazoles, have been reported to be unstable in DMSO, undergoing dimerization and oxidation.[14] While this compound is not a 2-aminothiazole, the thiazole ring's stability should still be considered a potential liability.
-
DMSO-Mediated Reactions: Although DMSO is relatively stable, it can participate in reactions under certain conditions, such as in the presence of acid, where it can decompose.[17]
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for the target molecule.
Guide to Performing a Stability Study
To definitively assess the stability of this compound in your specific laboratory conditions, a focused stability study is recommended. Forced degradation studies are an accelerated way to understand a molecule's liabilities.[15][18][19]
Recommended Storage Conditions
Based on general best practices for compound management, the following conditions are recommended for storing DMSO stock solutions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | Lowers the rate of chemical degradation. |
| Container | Amber glass or polypropylene vials with screw caps. | Protects from light and provides a good seal.[12] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) if possible. | Minimizes exposure to oxygen and moisture.[6] |
| Handling | Aliquot into single-use volumes. | Avoids multiple freeze-thaw cycles and contamination.[6] |
| DMSO Purity | Use high-purity, anhydrous grade DMSO. | Minimizes contaminants like water that can promote degradation.[12][20] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a series of stress conditions to identify likely degradation products and establish the compound's stability profile. The goal is to achieve 5-20% degradation.[18][21]
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
0.1 M HCl (Hydrochloric Acid)
-
0.1 M NaOH (Sodium Hydroxide)
-
3% H₂O₂ (Hydrogen Peroxide)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (for mobile phase)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Set Up Stress Conditions: For each condition, mix the components in an amber HPLC vial. Prepare a control sample with only the compound and solvent.
-
Acid Hydrolysis: 90 µL DMSO stock + 10 µL of 1 M HCl (final HCl conc. 0.1 M)
-
Base Hydrolysis: 90 µL DMSO stock + 10 µL of 1 M NaOH (final NaOH conc. 0.1 M)
-
Oxidation: 90 µL DMSO stock + 10 µL of 30% H₂O₂ (final H₂O₂ conc. 3%)
-
Thermal Stress: 100 µL DMSO stock
-
Photolytic Stress: 100 µL DMSO stock
-
-
Incubation:
-
Incubate the Acid, Base, and Oxidation vials at 40°C.
-
Incubate the Thermal Stress vial at 60°C.
-
Expose the Photolytic Stress vial to a photostability chamber (e.g., 1.2 million lux hours).
-
Store a control vial (100 µL DMSO stock) at -20°C in the dark.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take a small aliquot (e.g., 10 µL) from each vial.
-
Quench the reaction by diluting 100-fold in a 50:50 acetonitrile/water mixture. For the base hydrolysis sample, first neutralize with an equivalent amount of acid.
-
-
HPLC-MS Analysis:
-
Analyze all samples by a validated HPLC-MS method. A reverse-phase C18 column is a good starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Run a gradient from 5% to 95% B over several minutes.
-
Monitor the parent compound and any new peaks that appear using both UV and MS detectors.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Characterize the major degradation products by their mass-to-charge ratio (m/z).
-
This structured approach will provide a robust understanding of the stability of this compound, ensuring the reliability and reproducibility of your future experiments.
References
- Rawat, T. S., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Analytical Chemistry, 1(1), 1-10.
- Luminata Pharma. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Universal Solvent: Applications of DMSO in Industry. NINGBO INNO PHARMCHEM CO.,LTD..
- Zelesky, T., et al. (2016). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 40(6).
- Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora.
- BenchChem. (n.d.). Technical Support Center: Compound Stability in DMSO-d6. BenchChem.
- Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
- CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing.
- STEMart. (n.d.).
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
- Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- American Chemical Society. (2021). Dimethyl sulfoxide. American Chemical Society.
- Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical Company.
- ResearchGate. (2014). How long can a compound be stable in DMSO for?.
- Lipinski, C. A. (2002). Issues in Compound Storage in DMSO.
- Achmem. (n.d.). This compound. Achmem.
- ResearchGate. (n.d.). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO.
- Defense Technical Information Center. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. DTIC.
- ResearchGate. (n.d.). Pathways of microbial nitrile degradation.
- ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives.
- Nature. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods.
- Chemrio. (n.d.). This compound. Chemrio.
- ResearchGate. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
- PubMed. (2000).
- ResearchGate. (2011). An Improved Method for the Analysis of Dimethyl Sulfoxide in Water Samples.
- ResearchGate. (2014). Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Hydroxybenzonitrile. Sigma-Aldrich.
- ResearchGate. (2015). Degradation of DMSO by ozone-based advanced oxidation processes.
- National Institutes of Health. (2020). Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. PMC.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- PubMed. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide)
- National Institutes of Health. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC.
- BLD Pharm. (n.d.). 2-Hydroxy-4-methylthiazole-5-carbaldehyde. BLD Pharm.
- PubMed. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. PubMed.
- ResearchGate. (2010). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
- Aobchem. (n.d.). 2-hydroxy-5-(pyridin-4-yl)benzonitrile. Aobchem.
- ChemSynthesis. (n.d.). 4-(5-hydroxy-1H-1,2,3-triazol-1-yl)benzonitrile. ChemSynthesis.
- ChemicalBook. (n.d.). 2-hydroxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile. ChemicalBook.
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Technical Support Center: Optimizing 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile Concentration in Assays
Welcome to the technical support center for the novel compound 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for incorporating this molecule into your experimental workflows. As a novel compound, establishing a robust and reproducible assay requires careful optimization of its concentration. This document will walk you through the critical steps and potential pitfalls in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare my initial stock solution of this compound?
Answer: Proper stock solution preparation is the foundation of reproducible results.[1][2] Given the aromatic and heterocyclic nature of this compound, it is predicted to have low aqueous solubility.
Recommended Protocol:
-
Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful solvent for many organic molecules used in biological assays.[3]
-
Concentration: Aim for a high-concentration initial stock, typically between 10-50 mM. This minimizes the volume of solvent added to your final assay, reducing potential solvent-induced artifacts.[4]
-
Procedure:
-
Accurately weigh the compound using a calibrated analytical balance.[5]
-
Add the appropriate volume of 100% DMSO to achieve your target concentration.
-
Ensure complete dissolution. This can be aided by gentle warming (to 37°C) and vortexing. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to maintain stability.[4] Avoid repeated freeze-thaw cycles.
-
Q2: I'm ready to run my first experiment. What concentration range should I test?
Answer: To establish an effective concentration range and determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), you must perform a dose-response experiment.[6][7][8]
Experimental Workflow: Dose-Response Curve Generation
Caption: Workflow for generating a dose-response curve.
Recommended Initial Range: For a novel compound, a wide range is essential. A common starting point is a 10-point, 3-fold serial dilution starting from a top concentration of 100 µM. This creates a range covering several orders of magnitude (e.g., 100 µM down to ~5 nM).
Table 1: Example Serial Dilution Scheme for a 96-Well Plate
| Well Column | Compound Concentration (µM) | Volume of Compound (µL) | Volume of Assay Buffer (µL) |
| 1 | 100 | 10 (from 200µM intermediate) | 10 |
| 2 | 33.3 | 10 (from Col 1) | 20 |
| 3 | 11.1 | 10 (from Col 2) | 20 |
| 4 | 3.7 | 10 (from Col 3) | 20 |
| 5 | 1.2 | 10 (from Col 4) | 20 |
| 6 | 0.41 | 10 (from Col 5) | 20 |
| 7 | 0.14 | 10 (from Col 6) | 20 |
| 8 | 0.046 | 10 (from Col 7) | 20 |
| 9 | 0.015 | 10 (from Col 8) | 20 |
| 10 | 0.005 | 10 (from Col 9) | 20 |
| 11 | 0 (Vehicle Control) | 10 (of DMSO in buffer) | 20 |
| 12 | Positive Control | - | - |
Q3: My dose-response curve is flat or has a very high IC50. What should I do?
Answer: This indicates low potency in your assay system. Several factors could be at play.
-
Compound Inactivity: The compound may not be active against your specific target or within the tested biological context.
-
Concentration Range Too Low: If you see a slight downward trend at the highest concentrations, you may need to test a higher range (e.g., up to 200 µM). However, be cautious of solubility limits and off-target effects.
-
Compound Instability: The compound might be unstable in your aqueous assay buffer. Consider pre-incubating the compound in buffer for the duration of your assay and then testing its activity to see if it degrades over time.
-
Incorrect Target Engagement: Ensure your assay is correctly measuring the intended biological activity and that the target is present and functional.
Q4: My dose-response curve is not sigmoidal (e.g., U-shaped or irregular). What does this mean?
Answer: A non-sigmoidal curve often points to assay interference or complex biological activity.[9][10][11]
Troubleshooting Non-Sigmoidal Curves
Caption: Decision tree for troubleshooting irregular dose-response curves.
-
Precipitation: At high concentrations, the compound may be coming out of solution, leading to a loss of activity and a "hook" effect. Visually inspect the wells with the highest concentrations for cloudiness or precipitate.
-
Assay Interference: The compound itself may interfere with your detection method.[12][13] For example, fluorescent compounds can interfere with fluorescence-based readouts.[9] To test this, run a control plate with the compound dilutions in assay buffer without the enzyme or cells and measure the signal.
-
Cytotoxicity (for cell-based assays): At high concentrations, the compound might be killing the cells, leading to a drop in signal that is not related to the specific target inhibition.[14] Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations.
-
Complex Mechanism of Action: Some compounds exhibit a U-shaped or "hormetic" response.[11] This could indicate complex biology, such as activation at low doses and inhibition at high doses, or engagement of multiple targets.
Q5: What is an acceptable final DMSO concentration in my assay?
Answer: This is a critical parameter, as DMSO can impact the activity of enzymes and the health of cells.[3]
-
Biochemical (Enzyme) Assays: While some enzymes are robust, a general best practice is to keep the final DMSO concentration at or below 1%. Some targets may be sensitive even to 0.5% DMSO.[3]
-
Cell-Based Assays: Cells are more sensitive to DMSO.[15] It is highly recommended to keep the final concentration ≤ 0.5% , with ≤ 0.1% being the gold standard for minimizing artifacts.[15][16][17] High DMSO concentrations can affect cell membrane permeability and viability.[14][15]
Crucially, every well in your experiment, including the "no compound" (negative) control, should contain the exact same final concentration of DMSO. This is known as the vehicle control.
References
-
Tan, L., Hirte, S., Palmacci, V., Stork, C., & Kirchmair, J. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
Wikipedia. (n.d.). IC50. [Link]
-
Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
ACS Publications. (2025). Quantitation and Error Measurements in Dose–Response Curves. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
-
Zhang, X., et al. (2018). A Universal Delayed Difference Model Fitting Dose-response Curves. Scientific Reports, 8(1), 1-11. [Link]
Sources
- 1. fastercapital.com [fastercapital.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. quora.com [quora.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. collaborativedrug.com [collaborativedrug.com]
- 11. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Welcome to the technical support center for researchers utilizing 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding potential off-target effects of this compound. As scientists, we understand that unexpected experimental outcomes can be both a challenge and an opportunity for deeper discovery. This resource is structured to help you navigate these situations by providing not just procedural steps, but also the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that may arise during your research with this compound.
Q1: I am observing a phenotype in my cellular assay that is inconsistent with the known on-target activity of my compound. Could this be an off-target effect?
A1: It is highly probable. While this compound may have a primary target, like many small molecule inhibitors, it can interact with other cellular proteins, leading to unexpected biological responses. These "off-target" interactions can be particularly prevalent with kinase inhibitors, as the ATP-binding pocket is conserved across the kinome. If your observed phenotype does not align with the canonical signaling pathway of the intended target, an off-target effect is a primary suspect.
Q2: What are some of the likely off-target families for a compound with a thiazole and benzonitrile scaffold?
A2: The thiazole and benzonitrile moieties are common pharmacophores in kinase inhibitors. For instance, compounds with similar structures have shown activity against a range of kinases. A notable example is the BCR-ABL inhibitor CHMFL-ABL-053 , which also demonstrates inhibitory activity against SRC family kinases and p38 MAP kinase .[1][2][3] Therefore, it is plausible that this compound could have off-target activity towards these or other related kinases. The general lack of complete specificity for many tyrosine kinase inhibitors (TKIs) is a well-documented phenomenon that can lead to a variety of adverse or unexpected effects.[4]
Q3: How can I begin to investigate potential off-target effects in my own lab?
A3: A logical first step is to perform a dose-response experiment with your observed phenotype and compare it to the on-target IC50 value. A significant deviation between the two may suggest an off-target effect. Subsequently, you can use commercially available kinase panel screening services to profile the selectivity of this compound against a broad range of kinases. This will provide a "hit list" of potential off-targets that you can then validate in your cellular system.
Q4: Are there any known safety or toxicity concerns with this compound?
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental issues you may encounter.
Issue 1: Inconsistent Cellular Potency (GI50/IC50) Compared to Biochemical Assay
Symptoms:
-
The GI50 from your cell proliferation assay is significantly different (e.g., >10-fold) from the IC50 obtained in an in-vitro kinase assay.
-
You observe unexpected morphological changes in your cells at concentrations where the primary target should not be significantly inhibited.
Possible Cause: This discrepancy often points to off-target effects that contribute to the cellular phenotype, or it could indicate poor cell permeability or active efflux of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cellular potency.
Issue 2: Unexpected Activation or Inhibition of a Signaling Pathway
Symptoms:
-
Western blot analysis shows modulation of a signaling protein (e.g., phosphorylation of ERK, AKT) that is not a known downstream effector of the intended target.
-
You observe changes in gene expression profiles (from RNA-seq or qPCR) that are not consistent with the function of the primary target.
Possible Cause: The compound is likely interacting with an upstream kinase or phosphatase in an unexpected pathway. For instance, inhibition of p38 MAPK by a compound like CHMFL-ABL-053 could have widespread effects on cellular signaling.[1][2]
Signaling Pathway Analysis:
Caption: Diagram illustrating on-target versus potential off-target signaling.
Part 3: Experimental Protocols
Here are detailed protocols for key experiments to investigate off-target effects.
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential kinase off-targets of this compound.
Principle: This is typically performed as a fee-for-service by specialized vendors. The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases. The percentage of remaining kinase activity is measured.
Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Vendor Selection: Choose a vendor offering a comprehensive kinase screening panel (e.g., Eurofins DiscoverX, Promega).
-
Assay Format: The vendor will typically perform a competition binding assay or an enzymatic assay.
-
Data Analysis: The results are usually provided as a percentage of control or percent inhibition. Hits are identified as kinases that are significantly inhibited by the compound.
Data Interpretation:
| Kinase Target | % Inhibition at 1 µM | On-Target/Off-Target |
| Primary Target | 95% | On-Target |
| SRC | 85% | Potential Off-Target |
| p38α | 70% | Potential Off-Target |
| FLT3 | 15% | Not a likely target |
| CDK2 | 5% | Not a likely target |
This table is a hypothetical representation of results based on data for similar compounds.
Protocol 2: Western Blot for Off-Target Pathway Modulation
Objective: To validate if a potential off-target kinase is inhibited in a cellular context.
Principle: If the compound inhibits an off-target kinase, the phosphorylation of its downstream substrates should decrease in a dose-dependent manner.
Procedure:
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the off-target's downstream effector (e.g., p-SRC, total SRC, p-p38, total p38).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC50 for the off-target pathway.
References
-
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC - ResearchGate. Available from: [Link]
-
Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity - PubMed. Available from: [Link]
-
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed. Available from: [Link]
-
Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed. Available from: [Link]
-
Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed. Available from: [Link]
-
DISCOVERing Off-Target Effects for Safer Genome Editing. Available from: [Link]
-
2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem. Available from: [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHMFL-ABL-053 | BCR-ABL/SRC/p38 kinase inhibitor | CAS# 1808287-83-3 | InvivoChem [invivochem.com]
- 4. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic principles to provide a deep understanding of not just how to solve a problem, but why the problem occurs.
Plausible Synthetic Strategies & Troubleshooting
The synthesis of this compound can be approached through several synthetic routes. Here, we will focus on two of the most plausible and widely applicable methods: the Suzuki-Miyaura Cross-Coupling and the Hantzsch Thiazole Synthesis . Each route presents a unique set of challenges and potential impurities.
Route 1: Suzuki-Miyaura Cross-Coupling
This route is a powerful method for forming the C-C bond between the benzonitrile and thiazole rings. A generalized scheme involves the coupling of a protected 2-hydroxy-4-halobenzonitrile with a 4-methyl-5-thiazole boronic acid derivative.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion of my starting materials. What are the primary factors to investigate?
A1: Low conversion in Suzuki-Miyaura couplings is a common issue that can often be traced back to several critical parameters. A systematic approach to troubleshooting is essential.
-
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are the heart of the reaction. Ensure they are fresh and have been stored under an inert atmosphere to prevent oxidation, which can deactivate the catalyst.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst.[1] Ensure your reaction vessel was properly flame-dried and has been thoroughly purged with an inert gas like argon or nitrogen.
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, especially heteroaromatic ones, can be prone to decomposition and protodeboronation (replacement of the boronic acid group with a hydrogen).[1] It is advisable to use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol ester.
-
Aryl Halide Reactivity: The reactivity of the aryl halide is crucial. The general trend is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more specialized and highly active catalyst system may be required.
-
-
Base and Solvent: The choice and quality of the base and solvent are paramount. The base must be sufficiently strong and soluble to facilitate the transmetalation step. Use anhydrous and degassed solvents to avoid catalyst deactivation and side reactions.[1]
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a frequent byproduct in Suzuki-Miyaura reactions, leading to reduced yields of the desired product.
-
Mechanism of Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
-
Troubleshooting Strategies:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[2]
-
Maintain Inert Atmosphere: A positive pressure of an inert gas (argon or nitrogen) should be maintained throughout the course of the reaction to prevent oxygen ingress.[2]
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Q3: My final product is contaminated with a significant amount of the dehalogenated starting material (2-hydroxybenzonitrile). What is the cause and how can I prevent it?
A3: The presence of the dehalogenated starting material is a result of a side reaction known as hydrodehalogenation .
-
Mechanism of Hydrodehalogenation: This occurs when the organopalladium intermediate reacts with a source of hydrogen before it can undergo transmetalation with the boronic acid. The hydrogen source can be trace amounts of water, alcohols, or even the solvent itself under certain conditions.
-
Troubleshooting Strategies:
-
Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents to minimize the presence of water.
-
Choice of Base: Some bases can promote hydrodehalogenation more than others. If this is a persistent issue, consider screening alternative bases.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular cross-coupling over the unimolecular hydrodehalogenation.
-
Route 2: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and effective method for constructing the thiazole ring itself. In the context of our target molecule, this would likely involve the reaction of a thioamide with an α-haloketone.
Q4: The Hantzsch synthesis is giving me a mixture of regioisomers. How can I control the regioselectivity?
A4: The Hantzsch synthesis can indeed lead to regioisomeric products, especially when using unsymmetrical starting materials.
-
Mechanism and Regioselectivity: The reaction proceeds through the initial formation of a thiouronium salt intermediate, followed by cyclization and dehydration. The regioselectivity is determined by which nitrogen atom of the thioamide attacks the carbonyl group of the α-haloketone.
-
Controlling Factors:
-
Reaction Conditions: The pH of the reaction medium can significantly influence the regioselectivity. Acidic conditions have been shown to alter the preferred pathway of cyclization, sometimes favoring the formation of an alternative regioisomer.[3][4]
-
Steric Hindrance: The steric bulk of the substituents on both the thioamide and the α-haloketone can direct the cyclization to the less sterically hindered position.
-
Electronic Effects: The electronic nature of the substituents can also play a role in determining the nucleophilicity of the different atoms involved in the cyclization.
-
Q5: I'm observing a significant amount of a byproduct that appears to be a dimer of my thioamide starting material. What is this impurity and how can I avoid it?
A5: The formation of thioamide dimers can occur under certain conditions, particularly in the presence of oxidizing agents or at elevated temperatures.
-
Impurity Identity: This byproduct is likely a dithioformamidine derivative, formed through the oxidative coupling of two thioamide molecules.
-
Troubleshooting Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere can help to minimize oxidative side reactions.
-
Temperature Control: Avoid excessive heating, as this can promote the decomposition of the thioamide and the formation of byproducts.
-
Purity of Starting Materials: Ensure that your thioamide starting material is pure and free from any oxidizing contaminants.
-
Analytical Troubleshooting
Accurate analysis of your reaction mixture and final product is crucial for successful synthesis and purification. Here are some common issues encountered during the analysis of this compound and related compounds.
Chromatography (HPLC/TLC)
Q6: My compound is showing significant tailing on the HPLC/TLC. What are the likely causes and how can I improve the peak shape?
A6: Peak tailing is a common problem when analyzing polar, aromatic compounds, and it can be caused by a variety of factors.
-
Secondary Interactions with Silica: The free silanol groups on the surface of silica gel can interact strongly with the polar functional groups of your molecule (the hydroxyl and the nitrogen atoms of the thiazole ring), leading to tailing.
-
Troubleshooting Strategies:
-
Mobile Phase Modification:
-
Acidic Additives: Adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can protonate the basic sites on your molecule and the silanol groups, reducing unwanted interactions.
-
Basic Additives: Alternatively, adding a small amount of a base, like triethylamine or ammonia, can deprotonate the silanol groups, again minimizing interactions.
-
-
Column Choice: For HPLC, consider using a column with end-capping or a polar-embedded stationary phase, which are designed to minimize interactions with silanol groups.[3] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to traditional reversed-phase HPLC.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: I'm having trouble assigning the protons in the aromatic region of my ¹H NMR spectrum. What are the expected chemical shifts?
A7: The aromatic region of the ¹H NMR spectrum of this compound can be complex. Here are some general guidelines for assignment based on related structures:
-
Benzonitrile Protons: The protons on the benzonitrile ring will be influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group. You can expect to see a complex splitting pattern in the range of δ 7.0-8.0 ppm.
-
Thiazole Proton: The proton on the thiazole ring typically appears at a lower field, often above δ 8.0 ppm. For 4-methylthiazole, the C2-H proton signal is around δ 8.46 ppm.[5][6]
-
Methyl Protons: The methyl group on the thiazole ring will appear as a singlet in the upfield region, typically around δ 2.2-2.5 ppm.[5][6]
-
Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration. A D₂O exchange experiment can be used to confirm its assignment.
Mass Spectrometry (MS)
Q8: What are the expected fragmentation patterns for my compound in GC-MS or LC-MS?
A8: The mass spectrum of this compound will show a prominent molecular ion peak. The fragmentation pattern will be characteristic of the thiazole and benzonitrile moieties.
-
Thiazole Ring Fragmentation: Thiazoles often fragment through the cleavage of the ring, leading to the loss of small molecules like HCN or the thioformyl radical (HCS).[7][8]
-
Benzonitrile Fragmentation: The benzonitrile ring is relatively stable, but you may observe fragmentation patterns characteristic of substituted benzenes.
-
Loss of Methyl Group: Loss of the methyl group from the thiazole ring is another possible fragmentation pathway.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a generalized protocol and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the protected 2-hydroxy-4-halobenzonitrile (1.0 eq), the 4-methyl-5-thiazole boronic acid derivative (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture), followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Hantzsch Thiazole Synthesis
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the thioamide (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Reaction: Heat the reaction mixture to reflux for the specified time (1-4 hours). Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Potential Side Reactions in Hantzsch Thiazole Synthesis
Caption: Potential side reactions in the Hantzsch thiazole synthesis leading to impurities.
References
-
PubChem. 4-Methylthiazole. National Center for Biotechnology Information. [Link]
-
Jones & Bartlett Learning. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]
-
ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. [Link]
-
Hawach Scientific. Polar Column in HPLC Example. [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
-
Justia Patents. Process for saparating a hydroxybenzonitrile-type compound. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
-
Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]
-
SpectraBase. 2-Hydroxy-benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. [Link]
-
ResearchGate. An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. [Link]
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. Possible mass fragmentation pattern of compound 3. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Patsnap. Method for preparing 2-cyanophenol. [Link]
-
ResearchGate. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Link]
- Google Patents. Method for preparing 2-cyanophenol.
-
University of Puget Sound. NMR Chemical Shifts. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. [Link]
-
PrepChem.com. Synthesis of 2-cyanophenol. [Link]
-
Royal Society of Chemistry. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
ResearchGate. The Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. [Link]
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylthiazole(693-95-8) 1H NMR [m.chemicalbook.com]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Cell Permeability of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges related to its cell permeability during in vitro experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and experimental planning for this compound.
Q1: What are the key physicochemical properties of this compound that might influence its cell permeability?
A1: While specific experimental data for this compound is not extensively published, we can infer potential permeability characteristics from its structure. The molecule has a molecular weight of 216.26 g/mol .[1][2] Its structure contains a benzonitrile group, which is relatively lipophilic, but also a hydroxyl (-OH) group, which is polar and can form hydrogen bonds. The presence of the thiazole ring also contributes to its overall polarity. The interplay between these features will determine its ability to partition into the hydrophobic core of the cell membrane. Molecules with a high number of hydrogen bond donors and acceptors can face challenges in passive diffusion across lipid bilayers.[3][4]
Q2: I'm seeing low efficacy of my compound in a cell-based assay. Could this be a permeability issue?
A2: Yes, low efficacy in cell-based assays is a common consequence of poor cell permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, it will not be able to exert its biological effect, leading to a misinterpretation of its potency. It is crucial to determine if the observed low activity is due to a lack of target engagement or simply a failure to reach the target in sufficient concentrations.
Q3: Which in vitro assays are recommended to assess the cell permeability of this compound?
A3: A tiered approach is often most effective.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput initial screen for passive permeability.[5][6][7] It provides a baseline measurement of the compound's ability to diffuse across a lipid membrane without the complexities of cellular transporters.
-
Caco-2 Permeability Assay: This is considered a gold standard for predicting in vivo oral absorption.[8][9][10] Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses various influx and efflux transporters. This assay can provide insights into both passive diffusion and active transport mechanisms.
-
MDCK-MDR1 Permeability Assay: This assay is particularly useful for determining if your compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux pump, a common reason for low intracellular drug concentrations.[11][12][13]
Q4: How should I prepare my stock solution of this compound for cell-based assays?
A4: The compound is a solid at room temperature. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always run a vehicle control (media with the same final concentration of DMSO) in your experiments.
II. Troubleshooting Guide: Low Permeability
This guide provides a structured approach to diagnosing and resolving issues of low apparent permeability observed in your experiments.
Issue 1: Low Permeability in PAMPA Assay
Potential Cause: The inherent physicochemical properties of the compound, such as high polarity or low lipophilicity, are hindering its passive diffusion across the artificial lipid membrane.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound has not precipitated in the assay buffer. Analyze the donor and acceptor well solutions by LC-MS/MS to confirm the compound's concentration and stability.
-
pH Modification: The ionization state of your compound can significantly impact its permeability. The hydroxyl group on the phenyl ring has a pKa, and its charge state will change with pH. Consider running the PAMPA assay at different pH values (e.g., pH 5.5, 6.5, 7.4) to simulate different physiological environments, like the gastrointestinal tract, and to determine if an uncharged species is more permeable.
-
Structural Analogs: If you have access to structural analogs of the compound, testing them in parallel can provide valuable structure-permeability relationships. For instance, masking the hydroxyl group via esterification could enhance lipophilicity and improve passive diffusion.[14]
Issue 2: Low Apical-to-Basolateral (A-B) Permeability in Caco-2 Assay
Potential Causes:
-
Poor passive permeability (as may be indicated by a PAMPA assay).
-
Active efflux by transporters expressed on the apical membrane of Caco-2 cells.
-
Low compound recovery due to metabolism or non-specific binding.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Caco-2 permeability.
Detailed Troubleshooting Steps:
-
Assess Compound Recovery: First, calculate the percent recovery of the compound from the assay system. A low recovery (<70%) suggests that the compound is being lost due to factors other than permeation.
-
Troubleshooting Low Recovery:
-
Non-specific Binding: The compound may be adsorbing to the plastic of the assay plates. To mitigate this, you can try adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.1-1%) to the receiver buffer.
-
Cellular Metabolism: Caco-2 cells have some metabolic activity. To check for metabolism, incubate the compound with Caco-2 cell lysates and analyze for the appearance of metabolites over time using LC-MS/MS.
-
Compound Instability: Verify the stability of the compound in the assay buffer at 37°C for the duration of the experiment.
-
-
-
Determine the Efflux Ratio (ER): Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
-
Conduct Efflux Inhibitor Studies: If a high efflux ratio is observed, repeat the bidirectional Caco-2 assay in the presence of known efflux pump inhibitors.
-
Verapamil or Cyclosporin A: These are common inhibitors of P-gp. A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a P-gp substrate.[11]
-
Issue 3: High Variability Between Experimental Replicates
Potential Causes:
-
Inconsistent cell monolayer integrity.
-
Compound precipitation.
-
Pipetting errors.
-
Issues with the analytical method.
Troubleshooting Steps:
-
Monitor Monolayer Integrity: The integrity of the Caco-2 or MDCK cell monolayer is critical for reliable data.
-
TEER Measurements: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment. Only use wells with TEER values within the acceptable range for your lab (e.g., >200 Ω·cm² for Caco-2).[15][16]
-
Lucifer Yellow Co-dosing: Include a low-permeability fluorescent marker like Lucifer yellow in your experiment. A high leakage of Lucifer yellow into the receiver compartment indicates a compromised monolayer.[13]
-
-
Check for Compound Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation. You can also measure the compound concentration in the donor well at the beginning and end of the experiment to ensure it has remained in solution.
-
Review Assay Technique: Ensure consistent and careful pipetting. When adding solutions to the Transwell inserts, pipette gently against the side of the well to avoid disturbing the cell monolayer.[17]
-
Validate Analytical Method: Ensure your LC-MS/MS method is validated for linearity, accuracy, and precision in the assay matrix (i.e., the transport buffer).
III. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate sandwich (e.g., 96-well Donor and Acceptor plates)
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
-
Test compound: this compound
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Coat Donor Plate Membrane: Gently add 5 µL of the lipid/dodecane solution to the membrane of each well in the donor plate. Be careful not to puncture the membrane.[19]
-
Add Acceptor Solution: Add 300 µL of the Acceptor Solution to each well of the acceptor plate.[7]
-
Assemble the PAMPA Sandwich:
-
Add 150-200 µL of the Donor Solution (containing the test compound) to each well of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate.
-
-
Incubation: Incubate the plate sandwich at room temperature for 4-18 hours on a plate shaker with gentle agitation.[6][19]
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using an established formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.[19]
Caption: General workflow for the PAMPA experiment.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol details the steps to measure the bidirectional transport of the test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound
-
Efflux pump inhibitor (e.g., Verapamil)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.[15] Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Only use monolayers that meet your pre-defined integrity criteria.
-
-
Assay Initiation (A-B Permeability):
-
Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.2 mL).
-
Add the dosing solution (test compound in transport buffer) to the apical (donor) compartment (e.g., 0.4 mL).
-
-
Assay Initiation (B-A Permeability):
-
Wash the cell monolayers as above.
-
Add fresh transport buffer to the apical (receiver) compartment (e.g., 0.4 mL).
-
Add the dosing solution to the basolateral (donor) compartment (e.g., 1.2 mL).
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for 1-2 hours.
-
Sampling:
-
At the end of the incubation, take samples from both the donor and receiver compartments for analysis.
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).
-
IV. References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
-
AxisPharm. MDCK-MDR1 Permeability Assay. Available from: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Caco2 assay protocol. Available from: [Link]
-
Evotec. MDCK-MDR1 Permeability Assay. Available from: [Link]
-
Lin, Y. A., & Lin, C. C. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in molecular biology (Clifton, N.J.), 1949, 1–20.
-
Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]
-
ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. Available from: [Link]
-
Creative Biolabs. MDCK Permeability. Available from: [Link]
-
NIH. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Available from: [Link]
-
Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Available from: [Link]
-
YouTube. How to perform the MDCK Permeability experiment in drug discovery. Available from: [Link]
-
ACS Publications. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry. Available from: [Link]
-
Creative Bioarray. MDR1-MDCK Permeability Assay. Available from: [Link]
-
Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
Taylor & Francis. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available from: [Link]
-
YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available from: [Link]
-
MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]
-
MDPI. Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. Available from: [Link]
-
NIH. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. Available from: [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]
-
NIH. Benzonitrile | C6H5(CN) | CID 7505 - PubChem. Available from: [Link]
-
珠海奥博凯生物医药技术有限公司. 2-hydroxy-5-(pyridin-4-yl)benzonitrile. Available from: [Link]
-
NIH. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC. Available from: [Link]
-
PubMed. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Available from: [Link]
-
NIH. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem. Available from: [Link]
-
Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). Available from:
-
NIST WebBook. Benzonitrile, 4-hydroxy-. Available from: [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
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- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
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Technical Support Center: Stabilizing 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile in Solution
Welcome to the technical support guide for 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. By understanding its chemical liabilities, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The compound possesses three key functional groups that are susceptible to degradation: a phenolic hydroxyl group, a nitrile group, and a thiazole ring. The primary degradation pathways are hydrolysis of the nitrile, oxidation of the phenol, and photodegradation of the thiazole ring. The stability is significantly influenced by pH, light exposure, temperature, and the presence of metal ions or oxidizing agents.
Q2: What are the ideal storage conditions for stock solutions?
A2: For optimal stability, stock solutions should be stored under the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (1-7 days): 2-8°C. Long-term: -20°C to -80°C. | Minimizes rates of all chemical degradation pathways. |
| Light | Store in amber vials or protect from light with aluminum foil. | The thiazole moiety is susceptible to photodegradation.[1] |
| Atmosphere | For long-term storage, purge the vial headspace with an inert gas (e.g., argon or nitrogen). | Reduces the risk of oxidation of the phenolic group.[2] |
| pH | Maintain a pH as close to neutral as possible, or slightly acidic (pH 4-6), using a non-reactive buffer system. | Minimizes both acid and base-catalyzed hydrolysis of the nitrile group.[[“]][4][5] |
| Freeze/Thaw | Aliquot solutions to avoid repeated freeze-thaw cycles. | Prevents degradation that can be induced by the physical stress of phase changes. |
Q3: How does pH affect the stability of the compound?
A3: The pH of the solution is a critical factor. Both strongly acidic and basic conditions can catalyze the hydrolysis of the nitrile group to first a carboxamide and subsequently to a carboxylic acid.[4][5][6] The phenolic group is more susceptible to oxidation at higher pH values due to the formation of the more easily oxidized phenoxide ion.[7][8] Therefore, maintaining a controlled, near-neutral pH is crucial for stability.[[“]][9]
Q4: Is this compound sensitive to light?
A4: Yes. Heterocyclic aromatic compounds, including thiazoles, can absorb UV and visible light, leading to photodegradation.[1][10] This process can be exacerbated by the presence of photosensitizers in the solution. It is imperative to protect solutions from light at all stages of experimentation and storage.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I am observing a progressive loss of my compound's activity or concentration over time in an aqueous solution.
-
Possible Cause 1: Nitrile Hydrolysis The nitrile group (-C≡N) is likely hydrolyzing to a less active or inactive carboxylic acid. This is accelerated by acidic or basic conditions and elevated temperatures.[4]
-
Troubleshooting & Prevention Protocol:
-
pH Verification: Immediately measure the pH of your stock solution and experimental buffers. Drastic deviations from neutral pH are a primary cause of hydrolysis.[9]
-
Buffer Implementation: If not already in use, prepare your solutions using a stable, non-reactive buffer system to maintain a pH between 6.0 and 7.5. For long-term stability, a slightly acidic pH (around 4-5) may be preferable to minimize base-catalyzed hydrolysis, though this should be experimentally verified.[[“]]
-
Temperature Control: Ensure that solutions are stored at the recommended low temperatures (2-8°C for short-term, -20°C for long-term). Avoid leaving solutions at room temperature for extended periods.
-
Analytical Monitoring: Use a stability-indicating analytical method, such as Reverse-Phase HPLC (RP-HPLC), to monitor the concentration of the parent compound and the appearance of new peaks corresponding to the amide intermediate or the final carboxylic acid degradant.[11]
-
-
Workflow for Investigating Nitrile Hydrolysis:
Caption: Troubleshooting workflow for suspected nitrile hydrolysis.
Issue 2: My solution has developed a yellow or brown tint, and I see new, unknown peaks in my HPLC analysis.
-
Possible Cause 2: Oxidation of the Phenolic Group The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-type structures.[8][12] This process can be catalyzed by trace metal ions (e.g., iron, copper) in your solvents or reagents, or by dissolved oxygen, and is often accelerated at higher pH.[13]
-
Troubleshooting & Prevention Protocol:
-
Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., HPLC or LC-MS grade) to minimize contamination with metal ions.
-
Incorporate a Chelating Agent: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1 mM, to your buffer or stock solution. EDTA will sequester trace metal ions, preventing them from catalyzing oxidative reactions.[12][13]
-
Deoxygenate Solutions: For sensitive experiments or long-term storage, sparge your solvents and final solution with an inert gas like argon or nitrogen to remove dissolved oxygen.[2]
-
Consider an Antioxidant: If oxidation persists, consider adding a compatible antioxidant. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid. Note that the compatibility and potential for interference with your assay must be validated.[14][15]
-
-
Proposed Degradation Pathway: Oxidation
Caption: Simplified oxidative degradation pathway of the phenolic moiety.
Issue 3: I observe rapid degradation, even when the solution is kept cool and at a neutral pH.
-
Possible Cause 3: Photodegradation The thiazole ring within the molecule is a chromophore that can absorb light, leading to photochemical degradation. This can occur rapidly, even with ambient laboratory lighting, if solutions are not adequately protected.[1][16]
-
Troubleshooting & Prevention Protocol:
-
Strict Light Protection: At all times, handle the compound and its solutions under subdued light. Use amber glass vials or tubes, or wrap standard containers securely with aluminum foil.[2]
-
UV-Blocking Storage: Store solutions in light-blocking containers inside a refrigerator or freezer. Avoid storing solutions on the lab bench.
-
Evaluate Experimental Setup: Assess your experimental setup for sources of high-intensity light. If using instrumentation with light sources (e.g., plate readers, microscopes), minimize the exposure time of the compound to the light.
-
Consider Photostabilizers: For formulations where light exposure is unavoidable, the inclusion of a UV-absorbing compound (photostabilizer) could be investigated, though this requires extensive validation.[1][10]
-
Summary of Preventative Measures
| Degradation Pathway | Key Triggers | Primary Prevention Strategy | Secondary Measures |
| Nitrile Hydrolysis | Extreme pH (acidic or basic), High Temperature | Maintain solution pH between 6.0-7.5 using a buffer system. | Store at low temperatures (2-8°C or frozen). |
| Phenol Oxidation | Metal Ions, Dissolved Oxygen, High pH | Use high-purity solvents and add a chelating agent (e.g., EDTA). | Deoxygenate solutions with inert gas; add an antioxidant (e.g., BHT). |
| Photodegradation | UV and Visible Light | Store and handle solutions in amber vials or light-blocking containers. | Minimize exposure to ambient and instrument light sources. |
By implementing these handling, storage, and formulation strategies, you can significantly mitigate the degradation of this compound, ensuring the reliability and accuracy of your research.
References
- Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.
- PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
- Sami Publishing Company. (2022). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds.
- Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
- AOCS. (2022). Metal Chelators as Antioxidants.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Benchchem. (n.d.). Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives.
- JOCPR. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
- ResearchGate. (2022). New photostabilizers for poly(vinyl chloride) derived from heterocyclic compounds.
- PubMed Central. (n.d.). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms.
- PubMed Central. (n.d.). Reactivity of phenolic compounds towards free radicals under in vitro conditions.
- PubMed Central. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
- SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
- ResearchGate. (2009). (PDF) Antioxidant Stability of Phenolic Acids and Their Esters.
- Noah Technologies Corporation. (2024). Top Organic Chelating Agents for Effective High-Quality Applications.
- Benchchem. (n.d.). Technical Support Center: Preventing Nitrile Group Hydrolysis in Reactions Involving 4,4'-Methylenebis(2-butylaniline) (MDBN).
- ResearchGate. (n.d.). (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
- Chemguide. (n.d.). Hydrolysing nitriles.
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- ResearchGate. (n.d.). Role of Chelating Compounds in Biodegradation and Bioremediation.
- ResearchGate. (2016). (PDF) Biocatalytic hydrolysis of nitriles.
- PubMed Central. (n.d.). Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- YouTube. (2023). Wisdom Wednesday: Chelating Agents 101.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- ResearchGate. (2020). (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
Sources
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- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
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- 4. benchchem.com [benchchem.com]
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- 7. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
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- 9. The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Assay Interference with 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Welcome to the technical support guide for researchers utilizing "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile" in experimental assays. This resource is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring the integrity and reliability of your data. Small molecules, particularly those with heterocyclic scaffolds like thiazole, can present unique challenges in high-throughput screening (HTS) and other sensitive assays. This guide will equip you with the knowledge to identify and mitigate these potential artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Fundamentals
Q1: What is this compound and what are its key structural features?
This compound is a small organic molecule with the following properties:
| Property | Value |
| Molecular Formula | C₁₁H₈N₂OS[1] |
| Molecular Weight | 216.26 g/mol [1] |
| CAS Number | 1448190-10-0[1][2] |
Its structure contains three key functional groups: a phenol (hydroxybenzene), a nitrile (C≡N), and a methylthiazole ring. The presence of the thiazole ring is particularly noteworthy, as this scaffold is found in many biologically active compounds but can also be associated with non-specific assay activity.[3][4] Researchers should be aware that such structures can sometimes be flagged as Pan-Assay Interference Compounds (PAINS), which appear as hits in multiple assays through non-specific mechanisms rather than direct, selective interaction with the intended target.[5][6]
Section 2: Troubleshooting Assay Artifacts
Q2: My primary screen shows that this compound inhibits my target, but the dose-response curve is unusually steep or shows poor reproducibility. What's the likely cause?
This is a classic sign of compound aggregation . Many promiscuous inhibitors do not act as single molecules but rather form colloidal aggregates in aqueous buffers, especially at micromolar concentrations typically used in screening.[7][8][9][10] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition.[11]
-
The Detergent Test: Re-run your standard assay, but include a low concentration of a non-ionic detergent in the buffer.
-
Protocol: Add 0.01% - 0.1% Triton X-100 or Tween-20 to your assay buffer.
-
Rationale: Detergents disrupt the hydrophobic forces that drive aggregate formation. If the compound's inhibitory activity is significantly diminished or abolished in the presence of the detergent, aggregation is the most probable mechanism of action.[12]
-
-
Varying Enzyme Concentration: Perform the inhibition assay using several different concentrations of your target enzyme.
-
Protocol: Measure the IC₅₀ of the compound at both your standard enzyme concentration and at a 5- to 10-fold higher concentration.
-
Rationale: True, stoichiometric inhibitors will have an IC₅₀ that is independent of enzyme concentration. For aggregators, the apparent IC₅₀ will increase substantially as more enzyme is added, because more protein is required to saturate the surface of the aggregates.[7][8]
-
-
Direct Detection with Dynamic Light Scattering (DLS):
-
Protocol: Prepare the compound at its active concentration in your final assay buffer. Analyze the sample using a DLS instrument.
-
Rationale: DLS is a highly sensitive method for detecting sub-micron particles.[9] The presence of particles with diameters in the range of 30-1000 nm is a definitive confirmation of aggregation.[7][10]
-
Q3: My compound is a "hit" in my fluorescence-based assay. How do I confirm it's not an artifact of the detection method?
Fluorescence-based assays are susceptible to interference from compounds that absorb light or fluoresce at similar wavelengths to the assay's reporter fluorophore.[13] This can create either false positives or false negatives.
-
Assess Intrinsic Compound Fluorescence (Autofluorescence):
-
Protocol: In your assay buffer, prepare a sample of the compound at the test concentration. Using a plate reader, perform a full excitation and emission spectral scan to determine if the compound itself fluoresces.
-
Rationale: If the compound's fluorescence spectrum overlaps with that of your assay's fluorophore, it will contribute to the signal and produce a false result.[12]
-
-
Run "Interference" Control Plates:
-
Protocol: Set up a control plate where you add the compound to the assay components after the reaction has been stopped or has reached its endpoint. Compare this to a plate where the compound is incubated during the reaction.
-
Rationale: This test distinguishes between true inhibition and signal quenching. If the compound only reduces the signal when it is physically present during the fluorescence reading (i.e., added after the reaction), it is likely quenching the fluorophore rather than inhibiting the target.[14]
-
-
Confirm with an Orthogonal Assay:
-
Protocol: Validate the hit using an assay with a different detection modality.
-
Rationale: This is the most robust method for ruling out detection-based artifacts. If the compound remains active in a non-fluorescent format (e.g., luminescence, absorbance, or a label-free technology like High-Throughput Mass Spectrometry), you can have much higher confidence that it is a true hit.[14][15][16]
-
Q4: I am using a firefly luciferase reporter assay and observing unexpected inhibition. Could the compound be interfering directly with the reporter enzyme?
Yes, this is a significant and common source of artifacts. Many small molecules are known to directly inhibit luciferase enzymes.[17][18] The benzothiazole scaffold, which is structurally related to the thiazole in your compound, is a known binder to the luciferin pocket of firefly luciferase.[18][19]
-
Perform a Luciferase Counter-Screen:
-
Protocol: Set up a simple biochemical assay using only recombinant firefly luciferase enzyme, its substrates (luciferin and ATP), and your compound.
-
Rationale: This directly measures the effect of your compound on the reporter enzyme itself, independent of the biological pathway you are studying. Potent inhibition in this cell-free assay is a red flag.[18] There are many known potent inhibitors of firefly luciferase.[20][21]
-
-
Beware of Apparent "Activation":
-
Mechanism Insight: Paradoxically, some luciferase inhibitors can cause an increase in the luminescence signal in cell-based assays.[18] This can happen when the inhibitor stabilizes the luciferase enzyme, leading to its accumulation over time.[6] This highlights why a direct enzymatic counter-screen is essential.
-
-
Utilize an Orthogonal Reporter Gene:
-
Protocol: If possible, confirm your findings by re-testing the compound in a cell line that uses a different reporter system to monitor the same pathway (e.g., β-lactamase, secreted alkaline phosphatase (SEAP), or a fluorescent protein like GFP).
-
Rationale: Activity that is consistent across different reporter systems is unlikely to be an artifact of direct reporter modulation.
-
Q5: My results with this compound are not reproducible. What could be the cause?
Poor reproducibility often stems from issues with compound stability or solubility.
-
Assess Compound Solubility and Stability:
-
Protocol: Prepare the compound in your assay buffer at the highest concentration used and incubate for the duration of your experiment. At the end, inspect the sample for visible precipitate. For a more rigorous check, analyze the supernatant by LC-MS to confirm the compound is still in solution and has not degraded.
-
Rationale: Benzonitrile-containing compounds can have limited aqueous solubility.[22] If the compound is precipitating out of solution, the effective concentration will vary between experiments, leading to inconsistent results. Chemical degradation will have a similar effect.
-
-
Evaluate Potential for Thiol Reactivity:
-
Protocol: Many biochemical assays include thiol-containing reducing agents like dithiothreitol (DTT) to maintain protein function. Run your assay with and without DTT (if your target protein can tolerate its absence).
-
Rationale: Thiazole rings and other electrophilic moieties can sometimes react with thiols.[3][12] If the compound's potency is significantly different in the presence or absence of DTT, it may indicate covalent modification of either the DTT or cysteine residues on your target protein.
-
Section 3: Data Interpretation & Best Practices
Q6: How do I build a workflow to confidently validate my hits and eliminate false positives?
A systematic hit validation cascade is crucial to eliminate artifacts early and focus resources on genuine leads.[14][23] The process involves a series of tiered experiments designed to rule out the common interference mechanisms discussed above.
Below is a logical workflow for validating a hit from a primary screen.
Sources
- 1. achmem.com [achmem.com]
- 2. This compound - CAS:1448190-10-0 - 阿镁生物 [amaybio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cpcscientific.com [cpcscientific.com]
- 17. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. US5814471A - Luciferase inhibitor compositions and methods of using same - Google Patents [patents.google.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Synthesis of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice to improve the yield and purity of this important synthetic intermediate.
Overview of Synthetic Strategy
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The preferred and most robust method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron species. This approach offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for complex molecules.[1][2]
The overall strategy involves the synthesis of two key building blocks followed by their coupling.
Key Building Blocks:
-
Benzonitrile Core: A suitably functionalized benzonitrile, such as 2-Fluoro-4-hydroxybenzonitrile or its bromo-analogue. The fluorine or bromine atom serves as the leaving group in the cross-coupling reaction.
-
Thiazole Moiety: A boronic acid or boronate ester derivative of 4-methylthiazole.
Synthetic Pathway Diagram
Caption: Overall Synthetic Pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most reliable and widely applicable method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves coupling an aryl halide (e.g., 2-fluoro-4-hydroxybenzonitrile) with an arylboronic acid (4-methylthiazole-5-boronic acid). This method is well-documented for its tolerance of various functional groups, including the hydroxyl and nitrile moieties present in the target molecule.[2]
Q2: How are the key precursors, 2-fluoro-4-hydroxybenzonitrile and 4-methyl-5-formylthiazole, prepared?
-
2-Fluoro-4-hydroxybenzonitrile: A common route involves the cyanation of 4-bromo-2-fluorophenol using copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[3]
-
4-Methyl-5-formylthiazole: This intermediate can be prepared from 4-methylthiazole-5-carboxylic acid. The carboxylic acid is first converted to its acid chloride using thionyl chloride, which is then reduced to the aldehyde via Rosenmund reduction using a poisoned catalyst like Pd/BaSO₄ under a hydrogen atmosphere.[4]
Q3: Why is a palladium catalyst necessary, and which one should I choose?
Palladium catalysts are essential for facilitating the catalytic cycle of the Suzuki-Miyaura reaction, which includes oxidative addition, transmetalation, and reductive elimination. The choice of catalyst is critical. For coupling an electron-rich thiazole ring with a benzonitrile derivative, a catalyst system with an electron-rich, bulky phosphine ligand is often required. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Pre-formed catalysts with modern biarylphosphine ligands (e.g., XPhos, SPhos) for more challenging couplings.
Q4: Can I use a Buchwald-Hartwig amination instead?
The Buchwald-Hartwig amination is used to form Carbon-Nitrogen (C-N) bonds.[5][6] Since the goal here is to form a Carbon-Carbon (C-C) bond between the benzonitrile and thiazole rings, the Buchwald-Hartwig reaction is not applicable for the key coupling step. The Suzuki-Miyaura reaction is the appropriate choice for this transformation.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, particularly in the final Suzuki-Miyaura coupling step.
Problem: Low or No Product Formation
Q: My reaction shows no conversion to the desired product. What are the likely causes?
A: This is a common issue often related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) effectively. Ensure your phosphine ligands are not oxidized and that the reaction environment is sufficiently anaerobic.
-
Decomposition of Boronic Acid: Arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen) or form inactive cyclic anhydrides (boroxines).
-
Solution: Use freshly prepared or high-purity boronic acid. Ensure the base is not too strong or the temperature too high, as this can accelerate decomposition. Sometimes, using the corresponding boronate ester (e.g., pinacol ester) provides greater stability.
-
-
Incorrect Base: The base is crucial for activating the boronic acid in the transmetalation step.
-
Solution: An aqueous solution of a mild inorganic base like K₂CO₃ or Cs₂CO₃ is typically effective.[7] Stronger bases like hydroxides can sometimes promote side reactions. The choice of base should be optimized for your specific substrates.
-
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the homocoupling of the boronic acid.
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Problem: Significant Side Product Formation
Q: My TLC/LCMS shows multiple spots, with the main side product being a homocoupled dimer of the thiazole. How can I prevent this?
A: Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings.
-
Cause: This is primarily caused by the presence of oxygen, which facilitates the oxidative dimerization of the boronic acid species, catalyzed by palladium.
-
Solution:
-
Rigorous Degassing: As mentioned above, this is the most critical factor. Ensure your reaction setup is completely free of oxygen.
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid relative to the aryl halide. A large excess can drive homocoupling.
-
Controlled Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase side reactions. Optimize the catalyst loading, typically starting in the range of 1-5 mol%.
-
Problem: Difficulty in Purifying the Final Product
Q: After column chromatography, my product is still contaminated with a black/grey solid. How can I remove residual palladium?
A: Residual palladium catalyst can be challenging to remove as it can exist in various forms.
-
Workup Procedure: Before chromatography, stir the crude reaction mixture in a solvent like ethyl acetate with a palladium scavenger. Effective options include:
-
Aqueous solution of sodium N,N-diethyldithiocarbamate.
-
Thiol-functionalized silica gel.
-
Activated carbon.
-
-
Filtration: After the scavenging step, filter the mixture through a pad of Celite® to remove the precipitated palladium complexes before concentrating and proceeding with column chromatography.
Troubleshooting Flowchart
Caption: Troubleshooting Decision Tree.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-hydroxybenzonitrile[3]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorophenol (1.0 eq), copper(I) cyanide (1.2 eq), and N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Reaction: Heat the mixture to 150 °C under a nitrogen atmosphere and stir for 5-7 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture to remove insoluble copper salts.
-
Extraction: Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the title compound.
Protocol 2: Synthesis of 4-Methyl-5-formylthiazole[4]
-
Acid Chloride Formation: In a flask, add 4-methylthiazole-5-carboxylic acid (1.0 eq) to thionyl chloride (SOCl₂) (5-10 eq). Reflux the mixture for 2 hours.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylthiazole-5-carbonyl chloride is used directly in the next step.
-
Rosenmund Reduction: Dissolve the crude acid chloride in an anhydrous solvent like xylene. Add a catalytic amount of Pd/BaSO₄ (5-10% w/w).
-
Hydrogenation: Heat the mixture (e.g., to 140 °C) and bubble hydrogen gas through it while stirring vigorously. Monitor the reaction by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture, filter off the catalyst, and purify the product, typically through an acidic extraction followed by neutralization and extraction into an organic solvent.
Protocol 3: Suzuki-Miyaura Coupling (Proposed Method)
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Fluoro-4-hydroxybenzonitrile (1.0 eq) | The fluoride is a suitable leaving group for modern Pd catalysts. |
| Boronic Acid | 4-Methylthiazole-5-boronic acid (1.2 eq) | Slight excess drives the reaction to completion. |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | A robust catalyst for coupling heteroaromatic boronic acids. |
| Base | K₂CO₃ (2.5 eq) | A mild, effective base that minimizes side reactions. |
| Solvent | 1,4-Dioxane / H₂O (4:1 mixture) | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle without causing significant degradation. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation and boronic acid homocoupling. |
Procedure:
-
Setup: To a flask, add 2-fluoro-4-hydroxybenzonitrile, 4-methylthiazole-5-boronic acid, and K₂CO₃.
-
Degassing: Seal the flask, evacuate, and backfill with nitrogen. Repeat this cycle three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive flow of nitrogen.
-
Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed (monitor by TLC/LCMS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
References
-
Novel preparation method for 4-methylthiazole-5-carboxaldehyde . (2018). SciSpace. Retrieved from [Link]
- DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB. (n.d.). Google Patents.
-
2-Fluoro-4-hydroxybenzonitrile Seven Chongqing Chemdad Co. ,Ltd . (n.d.). Chemdad. Retrieved from [Link]
-
Buchwald–Hartwig amination . (n.d.). Wikipedia. Retrieved from [Link]
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole . (n.d.). MDPI. Retrieved from [Link]
- WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.
-
WO/2003/091230 PROCESS FOR THE PREPARATION OF 4-METHYL-THIAZOLE-5-CARBALDEHYDE INTERMEDIATE . (n.d.). WIPO Patentscope. Retrieved from [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). ACS. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years . (n.d.). OUCI. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . (2021). NIH. Retrieved from [Link]
-
Widespread Use of 2-Fluoro-4-hydroxybenzonitrile: Highlights of an emerging industry . (n.d.). XD BIOCHEMS. Retrieved from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids . (n.d.). NIH. Retrieved from [Link]
-
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF . (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Kinase Inhibitors Targeting the MAPK/ERK Pathway: Profiling 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile Against Established Therapeutics
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS/RAF/MEK/ERK cascade, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2] Its frequent dysregulation in a multitude of human cancers, often through activating mutations in genes like BRAF and RAS, has made it a primary focus for targeted cancer therapy.[2][3][4] This has led to the development of a range of kinase inhibitors aimed at specific nodes within this pathway. This guide provides a comparative analysis of "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile", a novel investigational kinase inhibitor which we will refer to as NKI-X for this guide, against established FDA-approved inhibitors targeting the MAPK/ERK pathway: Vemurafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor). We will also discuss the context of emerging ERK inhibitors. This guide will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key evaluative assays.
The MAPK/ERK Signaling Pathway: A Critical Target in Oncology
The MAPK/ERK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus, influencing gene expression and cellular responses.[1] In many cancers, particularly melanoma, activating mutations in BRAF, most commonly the V600E substitution, lead to constitutive activation of the pathway, driving uncontrolled cell proliferation and survival.[5][6][7][8] This has made the BRAF protein a prime target for therapeutic intervention.[8] Downstream of BRAF, the MEK1/2 kinases represent another critical control point, and their inhibition offers an alternative strategy to block the aberrant signaling.[1][9][10][11] The final kinases in this cascade, ERK1/2, are responsible for phosphorylating a multitude of downstream substrates, making them another attractive, albeit more challenging, therapeutic target.[12][13][14]
Caption: Workflow for a biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute purified recombinant kinase (e.g., BRAF V600E) to the desired concentration in kinase buffer.
-
Prepare a stock solution of the peptide substrate and ATP at a concentration near the Km for the kinase.
-
Prepare serial dilutions of the test inhibitors (NKI-X, Vemurafenib, Trametinib) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
To a 384-well assay plate, add 5 µL of the diluted kinase.
-
Add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding a detection reagent that quantifies the amount of phosphorylated substrate. This can be based on luminescence, fluorescence, or antibody-based detection.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines. [15][16] Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., A375 for BRAF V600E, SK-MEL-2 for wild-type BRAF) in appropriate media supplemented with fetal bovine serum.
-
Harvest cells and seed them into 96-well plates at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in cell culture media.
-
Remove the old media from the cell plates and add 100 µL of the media containing the inhibitors or a vehicle control.
-
Incubate the plates for 72 hours.
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin.
-
For CellTiter-Glo®, add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence.
-
For resazurin, add the reagent and incubate for 2-4 hours, then measure fluorescence.
-
-
Data Analysis:
-
Normalize the signal from treated wells to the vehicle control wells to determine the percent viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the EC50 value using a non-linear regression model.
-
Discussion and Future Directions
The comparative data, both real and hypothetical, highlights the distinct profiles of inhibitors targeting different nodes of the MAPK/ERK pathway. BRAF inhibitors like Vemurafenib and our hypothetical NKI-X show potent activity in BRAF-mutant cell lines but have minimal effect on wild-type cells. [17]In contrast, the MEK inhibitor Trametinib demonstrates broader activity, inhibiting proliferation in both BRAF-mutant and, to a lesser extent, wild-type cell lines, which reflects its downstream position in the pathway.
A significant challenge in targeted therapy is the development of drug resistance. [6][18]For BRAF inhibitors, resistance can emerge through various mechanisms, including the activation of alternative signaling pathways. [18]The combination of BRAF and MEK inhibitors (e.g., Dabrafenib and Trametinib) has been shown to delay the onset of resistance and improve clinical outcomes. [19][20][21]Future studies on NKI-X should therefore explore its efficacy in combination with MEK inhibitors and investigate its activity against known resistance mutations.
Furthermore, the development of direct ERK inhibitors is an area of active research, as they could potentially overcome resistance to both BRAF and MEK inhibitors. [12][13][22]Comparing NKI-X to these emerging ERK inhibitors would provide a more complete picture of its therapeutic potential within the evolving landscape of MAPK pathway-targeted therapies.
Conclusion
This guide provides a framework for comparing the novel kinase inhibitor "this compound" (NKI-X) with established therapeutics targeting the MAPK/ERK pathway. By employing standardized biochemical and cell-based assays, it is possible to build a comprehensive profile of a new inhibitor's potency, selectivity, and cellular efficacy. The hypothetical data for NKI-X positions it as a promising BRAF V600E inhibitor. However, extensive further preclinical evaluation, including in vivo studies and resistance profiling, is necessary to fully delineate its therapeutic potential.
References
- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applic
- The Science Behind Selumetinib: Mechanism of Action and Clinical Applic
- Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (URL: )
- Dabrafenib and its use in the treatment of metast
- Raf kinase inhibitors in oncology - PubMed. (URL: )
- Vemurafenib - Wikipedia. (URL: )
- Selumetinib - Wikipedia. (URL: )
- Mechanism of action of dabrafenib and trametinib: binding of BRAF and...
- Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibrom
- An overview of RAF kinases and their inhibitors (2019-2023) - PubMed. (URL: )
- What are Raf kinase inhibitors and how do they work?
- CHM-1 (NSC656158) | Tubulin Polymerization Inhibitor | MedChemExpress. (URL: )
- Trametinib - DermNet. (URL: )
- Current Development Status of MEK Inhibitors - PMC - PubMed Central. (URL: )
- What is the mechanism of Selumetinib?
- What is the mechanism of Dabrafenib Mesylate?
- ERK inhibitors | ERK activators | pathway | protein - Selleck Chemicals. (URL: )
- Cell-based test for kinase inhibitors - INiTS. (URL: )
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A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile and its Analogs as TAK1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of the 2-hydroxy-4-(4-methylthiazol-5-yl)benzonitrile scaffold as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). We will delve into the nuanced roles of its constituent chemical moieties, compare its performance with established TAK1 inhibitors, and provide detailed experimental protocols to support further investigation in this promising area of therapeutic development.
Introduction: The Critical Role of TAK1 in Cellular Signaling
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a pivotal intracellular signaling node.[1] It plays a crucial role in regulating a diverse array of cellular processes, including inflammatory responses, immune signaling, and apoptosis.[1] TAK1 is activated by a variety of stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as cellular stress.[2][3] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[2][4] Dysregulation of TAK1 signaling is implicated in a range of pathologies, including autoimmune diseases, inflammatory disorders, and various cancers.[1] This makes TAK1 a compelling therapeutic target for the development of novel inhibitors.
The this compound Scaffold: A Promising Framework for TAK1 Inhibition
Core Structural Components and Their Inferred Roles:
-
2-Hydroxybenzonitrile Moiety: The hydroxyl and nitrile groups on the phenyl ring are likely crucial for establishing key interactions within the ATP-binding pocket of TAK1. The hydroxyl group can act as a hydrogen bond donor, while the nitrile group can participate in various non-covalent interactions.
-
4-Methylthiazole Group: This heterocyclic ring system likely contributes to the overall binding affinity and selectivity of the compound. The methyl group may provide beneficial hydrophobic interactions, while the nitrogen and sulfur atoms of the thiazole ring can form hydrogen bonds or other polar interactions with amino acid residues in the kinase domain.
Structure-Activity Relationship (SAR) Insights from Analog Studies
While a dedicated SAR study for this compound is not published, analysis of broader studies on TAK1 inhibitors with similar scaffolds provides valuable insights. For instance, studies on 2,4-disubstituted pyrimidine inhibitors that also target Cys174 in the TAK1 active site reveal the importance of the groups at these positions for potency and selectivity.[1] It can be inferred that modifications to the 2-hydroxybenzonitrile and 4-methylthiazole moieties would significantly impact the inhibitory activity.
For example, in a series of 2,4-disubstituted pyrimidine covalent TAK1 inhibitors, modifications to the aniline tail (the R3 group) showed that substitutions at the 3-position were slightly more potent than those at the 4-position.[1] This suggests that the positioning of substituents on the phenyl ring of our target molecule is critical for optimal interaction with the TAK1 active site.
Furthermore, the exploration of different heterocyclic rings in place of the thiazole in other kinase inhibitor series has demonstrated that such changes can dramatically alter both potency and selectivity.[5] This highlights the importance of the 4-methylthiazole group in defining the specific inhibitory profile of the this compound scaffold.
Comparative Analysis with Alternative TAK1 Inhibitors
To contextualize the potential of the this compound scaffold, it is essential to compare it with other well-characterized TAK1 inhibitors. The following table summarizes the inhibitory activities of several key alternatives.
| Compound | Structure | TAK1 IC50 (nM) | Mechanism of Action | Key Features & Limitations | Reference(s) |
| Takinib | Acylaminobenzimidazole derivative | 9.5 | ATP-competitive | Potent and selective. Binds to the DFG-in conformation. | [6] |
| 5Z-7-Oxozeaenol | Resorcylic acid lactone | 8.0 | Irreversible (covalent) | Potent natural product. Forms a covalent bond with Cys174. Can have off-target effects. | [7] |
| NG25 | 4-substituted 1H-pyrrolo[2,3-b]pyridine | 149 | Type II inhibitor | Dual inhibitor of TAK1 and MAP4K2. Binds to the DFG-out conformation. | [8][9] |
This comparison highlights the diversity of chemical scaffolds and mechanisms of action among TAK1 inhibitors. Takinib represents a highly potent and selective non-covalent inhibitor, while 5Z-7-Oxozeaenol offers the advantage of irreversible inhibition, which can lead to a prolonged duration of action. NG25, as a type II inhibitor, provides an alternative binding mode that can be exploited for developing inhibitors with different selectivity profiles. The this compound scaffold, with its potential for strong and specific interactions within the ATP-binding pocket, represents a promising avenue for developing novel TAK1 inhibitors with desirable potency and selectivity.
Experimental Protocols for Evaluating TAK1 Inhibition
To facilitate further research and enable direct comparison of novel compounds, we provide detailed, step-by-step methodologies for key assays used to characterize TAK1 inhibitors.
Biochemical Assay: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10]
Materials:
-
Recombinant TAK1/TAB1 enzyme
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of test compound solution (or 5% DMSO for control).
-
Add 2 µL of diluted TAK1/TAB1 enzyme.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[10]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[10]
-
Measurement: Record the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Cellular Assay: NF-κB Luciferase Reporter Assay
This cell-based assay measures the activity of the NF-κB signaling pathway, a key downstream target of TAK1.[11]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
TAK1 inhibitor
-
NF-κB activator (e.g., TNF-α)
-
Dual-Glo™ Luciferase Assay System
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).[11]
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/ml), for an additional 6 hours.[11]
-
Lysis and Luciferase Assay:
-
Lyse the cells and transfer the lysate to a 96-well white plate.
-
Add 75 µL of Dual-Glo™ Luciferase Assay Reagent to each well and incubate for 10 minutes at room temperature.[11]
-
Measure the firefly luciferase activity.
-
Add 75 µL of Stop & Glo® Reagent to quench the firefly signal and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
Caption: Principle of the NF-κB Luciferase Reporter Assay.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a foundation for the development of novel, potent, and selective TAK1 inhibitors. While direct experimental data for this specific molecule is needed to definitively position it relative to existing inhibitors, the analysis of its structural components and the SAR of related compounds strongly suggests its potential. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other novel TAK1 inhibitors. Future research should focus on the synthesis and biological evaluation of a focused library of analogs to elucidate the detailed SAR of this scaffold, with the ultimate goal of identifying lead compounds for further preclinical and clinical development in the treatment of TAK1-driven diseases.
References
- Current time inform
-
Overview of the TAK1 signaling pathway. TAK1 activity is enhanced by... - ResearchGate. [Link]
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TAK1 inflammatory signalling pathways. TAK1 is activated by many... - ResearchGate. [Link]
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Receptor-mediated TAK1 signaling pathways. Receptor-mediated activation... - ResearchGate. [Link]
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Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Publications. [Link]
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TAK1/MAP4K2 dual inhibitor (NG25) - Gray Lab. [Link]
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Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed. [Link]
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Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - NIH. [Link]
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Multifaceted Roles of TAK1 Signaling in Cancer - PMC - PubMed Central. [Link]
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TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis - Frontiers. [Link]
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4o91 - Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1 - Summary. [Link]
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Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Assay of protein kinases using radiolabeled ATP: a protocol - PubMed. [Link]
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Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed. [Link]
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Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PubMed Central. [Link]
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Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF - ResearchGate. [Link]
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Structure-guided development of covalent TAK1 inhibitors - PMC - NIH. [Link]
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THP-1 Cell Line - NF- κB Reporter (Luc) - BPS Bioscience. [Link]
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Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway - AMSBIO. [Link]
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A simple assay method for determination of the specific radioactivity of the gamma-phosphate group of 32P-labelled ATP - PMC - NIH. [Link]
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The Transfection Collection™ ̶ NF-κB Transient Pack NF-κB Signaling Pathway - BPS Bioscience. [Link]
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QS S Assist KINASE_ADP-GloTM Kit - Kinase Logistics Europe. [Link]
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Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 - Molecular Devices. [Link]
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Structure-guided development of covalent TAK1 inhibitors - PubMed. [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]
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Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed. [Link]
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Comparing efficacy of "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile" analogs
A comprehensive analysis of the available scientific literature for "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile" reveals a critical gap in publicly accessible data, precluding the creation of a definitive comparative guide to the efficacy of its analogs at this time. While the compound, identified by CAS number 1448190-10-0, is available from multiple chemical suppliers for research purposes, there is a conspicuous absence of published studies detailing its specific biological targets, mechanism of action, or any structure-activity relationship (SAR) analyses of its derivatives.
This guide, therefore, pivots from a direct comparison to an exposition on the current state of knowledge and the necessary scientific groundwork required before such a comparison becomes feasible. For researchers, scientists, and drug development professionals, this serves as a realistic overview of the preliminary stages of chemical probe and drug discovery, highlighting the journey a compound must take from synthesis to comparative evaluation.
The Subject Compound: A Molecule Awaiting a Biological Narrative
"this compound" is a distinct chemical entity, yet its role in biological systems remains undefined in peer-reviewed literature. Searches for its biological activity, potential therapeutic targets, or any patented applications have not yielded concrete information. This suggests that the compound may be one of the following:
-
A novel, early-stage discovery compound whose biological data remains proprietary and unpublished.
-
A chemical intermediate or building block used in the synthesis of more complex, biologically active molecules.
-
A compound that has been synthesized but has not yet undergone extensive biological screening.
Without a known biological endpoint—be it an enzyme to inhibit, a receptor to modulate, or a pathogen to neutralize—the concept of "efficacy" is moot. A meaningful comparison of analogs can only be conducted when a quantifiable and reproducible measure of activity is established.
A Roadmap for Future Comparative Analysis: Establishing a Foundation
To enable a future comparative guide for this class of compounds, a systematic research program would be necessary. The following sections outline the essential experimental workflows that would need to be executed.
Target Identification and Primary Screening
The initial and most critical step is to determine the biological activity of the parent compound. This typically involves broad-based screening to identify a potential mechanism of action.
Workflow: Target Identification and Primary Assay Development
Caption: Workflow for identifying the biological target and developing a primary assay.
Experimental Protocol: High-Throughput Screening (HTS) for Kinase Inhibition (Illustrative Example)
Should initial screens suggest activity against protein kinases, a common target for thiazole-containing compounds, a comprehensive kinase panel would be employed.
-
Compound Preparation: Solubilize "this compound" in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Using an automated liquid handler, dispense the compound into a 384-well assay plate to a final concentration of 10 µM. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Kinase Panel Screening: Screen against a panel of several hundred human kinases (e.g., the DiscoverX KINOMEscan™ panel). The assay typically measures the amount of compound bound to the kinase active site, competing with an immobilized ligand.
-
Data Analysis: Results are often expressed as a percentage of control. A significant reduction in signal (e.g., >90% inhibition) indicates a potential interaction. These "hits" would then be selected for further validation.
Analog Synthesis and Structure-Activity Relationship (SAR) Studies
Once a validated primary assay is in place, the next step involves the synthesis of a focused library of analogs to explore the SAR. Modifications would typically be made at key positions on the parent scaffold:
-
The Hydroxyl Group: Esterification, etherification, or replacement with other functional groups (e.g., amine, thiol).
-
The Benzonitrile Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions.
-
The Thiazole Ring: Modification of the methyl group or exploration of other substituents.
Logical Relationship: The Iterative Cycle of SAR
Caption: The iterative process of Structure-Activity Relationship (SAR) studies.
Comparative Data Presentation
Following the testing of a series of analogs, the efficacy data would be compiled for direct comparison. This allows for the identification of key structural features that enhance or diminish activity.
Table 1: Hypothetical Comparative Efficacy Data for Analogs
| Compound ID | R1 (at 2-position) | R2 (on Phenyl Ring) | R3 (on Thiazole) | Target Activity (IC50, µM) |
| Parent | -OH | 4-CN | 4-CH3 | To be determined |
| Analog 1 | -OCH3 | 4-CN | 4-CH3 | To be determined |
| Analog 2 | -OH | 3-F, 4-CN | 4-CH3 | To be determined |
| Analog 3 | -OH | 4-CN | 4-CF3 | To be determined |
| Analog 4 | -NH2 | 4-CN | 4-CH3 | To be determined |
Conclusion for Researchers
The journey from a novel chemical structure to a well-characterized lead compound with a family of understood analogs is a foundational process in drug discovery. "this compound" currently stands at the very beginning of this path. While a direct comparative guide on its analogs is not presently possible due to the lack of public data, the established principles of target identification, structure-activity relationship studies, and systematic biological evaluation provide a clear and rigorous blueprint for the future work required.
Researchers interested in this scaffold should focus on initial broad-based screening to uncover its biological function. The results of such a study would be of significant interest to the medicinal chemistry community and would pave the way for the very comparisons this guide was intended to provide.
References
As no specific efficacy data or mechanistic studies for "this compound" and its direct analogs are available in the public domain, a reference list of primary literature for this specific topic cannot be compiled. The information presented is based on established, general principles of drug discovery and medicinal chemistry. For further reading on the methodologies described, the following general resources are recommended:
A Senior Application Scientist's Guide to Kinase Selectivity Profiling: A Comparative Analysis Centered on 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. It dictates not only the therapeutic efficacy of the compound but also its potential off-target effects and overall safety profile. This guide provides an in-depth, technical comparison of kinase selectivity profiling, using the molecule "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile" as a focal point.
Given the limited publicly available biological data for this specific molecule, we will frame our analysis around a well-characterized compound with a similar structural motif, CHMFL-ABL-053 . This potent inhibitor targets a select group of kinases—BCR-ABL, SRC, and p38—making it an excellent paradigm for discussing selectivity.[1][2][3][4][5] We will compare its profile against established clinical kinase inhibitors targeting a similar kinase space, providing a robust framework for evaluating novel chemical entities.
The core of this guide is not just to present data but to illuminate the causality behind the experimental design. We will explore why specific assays are chosen, how they provide self-validating data, and what that data means in the broader context of drug discovery.
The Imperative of Kinase Selectivity
The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[6] This structural similarity presents a significant challenge in developing inhibitors that act on a specific disease-driving kinase without affecting other, essential kinases.[6] A lack of selectivity can lead to toxicity and unforeseen side effects. Conversely, in some cases, a multi-targeted or "poly-pharmacology" approach can be beneficial, for instance, when a drug's efficacy is enhanced by hitting multiple nodes in an oncogenic pathway.[7] Therefore, rigorous, quantitative selectivity profiling is a non-negotiable step in the characterization of any potential kinase inhibitor.
Comparative Compounds: Establishing a Selectivity Benchmark
To contextualize the selectivity of a novel compound, it must be benchmarked against well-understood alternatives. For our analysis, centered on the ABL, SRC, and p38 kinase families, we have selected the following comparators:
-
Imatinib: The first-in-class BCR-ABL inhibitor, known for its high selectivity for ABL, KIT, and PDGFR.[6][8]
-
Nilotinib: A second-generation BCR-ABL inhibitor with increased potency and selectivity compared to Imatinib.[9][10][11]
-
Ponatinib: A multi-targeted inhibitor designed to overcome resistance mutations, including the T315I gatekeeper mutation in ABL, but with a broader kinase inhibition profile.[12][13][14][15][16]
-
Saracatinib (AZD0530): A potent dual inhibitor of SRC and ABL kinases.[17]
-
BIRB 796 (Doramapimod): A highly potent and selective allosteric inhibitor of p38 MAPK.[18][19][20][21][22]
Quantitative Selectivity Profiling: A Multi-Faceted Approach
A comprehensive understanding of selectivity requires a two-pronged approach: initial biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.
Biochemical assays are the frontline method for determining a compound's potency against a purified kinase. They provide quantitative measures like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%). Modern assays have largely moved away from radioactivity, favoring fluorescence- or luminescence-based readouts for their high-throughput capabilities and safety.[23]
A robust biochemical profiling workflow is essential for generating reliable and reproducible data.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Protocol 1: Broad Kinome Screening using ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[24][25] Its universality makes it ideal for screening a compound against a large panel of kinases.
Experimental Causality: We choose a broad panel (e.g., >400 kinases) to identify both primary targets and potential off-targets early in the discovery process. The use of ATP at or near its Km value for each kinase provides a standardized condition for comparing inhibitor potencies across different enzymes.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the test compounds (e.g., this compound, CHMFL-ABL-053, and comparators) in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution to each well.
-
Compound Addition: Add 50 nL of the serially diluted compounds to the wells.
-
Initiation: Add 2.5 µL of 2X ATP solution to initiate the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[26][27]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[26][27]
-
Data Acquisition: Measure the luminescence using a plate reader (e.g., BMG PHERAstar).
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Calculate IC50 values by fitting the dose-response curves using non-linear regression.
Protocol 2: High-Throughput Affinity Screening using LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that directly measures the binding of an inhibitor to the kinase.[28][29][30] It relies on the displacement of a fluorescently labeled tracer from the kinase's ATP pocket.
Experimental Causality: This assay is an excellent orthogonal method to activity assays. It measures direct physical binding, which is not dependent on enzyme catalysis. This can identify compounds that bind to the kinase but do not inhibit its activity under specific assay conditions, or those that bind to inactive kinase conformations.[30]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 3X solutions of the test compound, a 3X mixture of kinase and Eu-labeled anti-tag antibody, and a 3X solution of the Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer.[28]
-
Assay Assembly: In a 384-well plate, sequentially add:
-
5 µL of the 3X test compound dilution.
-
5 µL of the 3X kinase/antibody mixture.
-
5 µL of the 3X tracer solution. The final assay volume is 15 µL.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[30]
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the test compound. Determine IC50 values from the dose-response curves.
Biochemical potency does not always translate to cellular efficacy.[7] Cell permeability, stability, and competition with high intracellular ATP concentrations can all affect a compound's performance. Cell-based assays are therefore critical for validating that an inhibitor can engage its target and exert a functional effect within a living cell.
Protocol 3: Target Engagement via Phospho-Protein Western Blot
This method directly assesses the inhibition of a kinase's catalytic activity in cells by measuring the phosphorylation status of its known downstream substrates.
Experimental Causality: This is a direct and highly specific method to confirm that the inhibitor is hitting the intended target in its native cellular environment. For example, inhibition of BCR-ABL can be monitored by the phosphorylation of CrkL, SRC by autophosphorylation at Y416, and p38 by the phosphorylation of its substrate MK2.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed appropriate cell lines (e.g., K562 cells for BCR-ABL, A549 cells stimulated with IL-1β for p38) in 6-well plates.
-
Inhibitor Treatment: Once cells reach ~80% confluency, treat them with a dose-response of the test compounds for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-CrkL, anti-phospho-SRC Y416, anti-phospho-MK2) and total protein as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry software. Determine the IC50 for the inhibition of substrate phosphorylation.
Interpreting the Data: A Comparative Selectivity Analysis
The data generated from these assays allow for a multi-dimensional comparison of the inhibitors.
Table 1: Biochemical IC50 Values (nM) for Selected Kinases
| Compound | ABL1 | SRC | p38α | c-KIT | DDR1 | DDR2 |
| CHMFL-ABL-053 | 70[4] | 90[4] | 62[4] | >10,000[4] | 292[4] | 457[4] |
| Imatinib | 25-600 | >10,000 | >10,000 | 100-800 | - | - |
| Nilotinib | 20-30[11] | >10,000 | >10,000 | 92-200 | - | - |
| Ponatinib | 0.37[13] | 5.4 | 22 | 11.3 | - | - |
| Saracatinib | 2.7 | 2.7 | - | - | - | - |
| BIRB 796 | >10,000 | >10,000 | 38[22] | >10,000 | - | - |
| Note: Values are compiled from various public sources and assays; direct comparison should be made with caution. They are presented here for illustrative purposes. |
-
CHMFL-ABL-053 demonstrates potent, dual inhibition of ABL/SRC and p38, with excellent selectivity against c-KIT, a common off-target for many ABL inhibitors.[3][4]
-
Imatinib and Nilotinib are highly selective for ABL and KIT, with minimal activity against SRC or p38.[11]
-
Ponatinib is a highly potent but less selective inhibitor, hitting ABL, SRC, p38, and KIT with nanomolar potency.[13]
-
BIRB 796 is exceptionally selective for p38α, showcasing the power of targeting allosteric sites.[18][20]
Visualizing the Biological Context: Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for interpreting the functional consequences of their inhibition.
Caption: Overview of SRC kinase signaling pathways. [17][31][32][33][34]
Caption: The p38 MAPK stress response pathway. [23][35][36][37][38]
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The true measure of a kinase inhibitor's selectivity is not a single IC50 value but a constellation of data from orthogonal, well-designed experiments. For a novel compound like "this compound," a thorough investigation would involve the systematic application of the protocols described herein.
By leveraging the profile of a known compound like CHMFL-ABL-053 and benchmarking against established drugs, researchers can build a compelling and robust data package. This guide illustrates that the path to understanding selectivity is paved with rigorous biochemical screening to define potency, followed by critical cell-based assays to confirm target engagement and functional outcomes. This multi-tiered, evidence-based approach is the cornerstone of modern kinase drug discovery, ensuring that only the most promising and well-characterized candidates advance toward the clinic.
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Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]
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Jabbour, E., & Kantarjian, H. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology, 12(1), 1-10. [Link]
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Stover, E. H., et al. (2007). Development and targeted use of nilotinib in chronic myeloid leukemia. Therapeutics and Clinical Risk Management, 3(5), 889–898. [Link]
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Boggon, T. J., & Eck, M. J. (2004). Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology, 76(4), 725-738. [Link]
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opnme.com. P38 MAPK Inhibitor I BIRB 796. [Link]
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Wang, Y., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]
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Montemurro, M., & Schöffski, P. (2012). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Medicine Insights: Oncology, 6, CMO.S7200. [Link]
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Gozgit, J. M., et al. (2012). Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies. Molecular Cancer Therapeutics, 11(3), 690-699. [Link]
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YouTube. (2025, March 25). Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
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Breccia, M., & Alimena, G. (2010). Nilotinib therapy in chronic myelogenous leukemia: the strength of high selectivity on BCR/ABL. Cancer, 116(6), 1297-1304. [Link]
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Fabbro, D., & McCormick, F. (2003). Imatinib: a selective tyrosine kinase inhibitor. Current Pharmaceutical Design, 9(22), 1767-1779. [Link]
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Bioinformatics | Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
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ResearchGate. (PDF) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
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National Institutes of Health. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. [Link]
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Hughes, T. P., et al. (2017). Nilotinib dose‐optimization in newly diagnosed chronic myeloid leukaemia in chronic phase: final results from ENESTxtnd. British Journal of Haematology, 177(5), 735-745. [Link]
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A Comparative Analysis of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile and Reference Protein Kinase CK2 Inhibitors
Introduction
Protein Kinase CK2, formerly known as Casein Kinase II, is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its constitutive activity is frequently dysregulated in a wide spectrum of human cancers, making it a compelling therapeutic target for oncology drug discovery. CK2 exerts its influence by phosphorylating a vast array of substrates, thereby modulating numerous signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt, NF-κB, and Wnt/β-catenin pathways.[2] The pursuit of potent and selective CK2 inhibitors is therefore an area of intense research.
This guide provides an in-depth comparative analysis of the investigational compound 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile against two well-characterized reference inhibitors of Protein Kinase CK2: Silmitasertib (CX-4945) and 4,5,6,7-Tetrabromo-2-azabenzimidazole (TBB) . Based on structure-activity relationship (SAR) studies of analogous 4-(thiazol-5-yl)benzoic acid derivatives which have demonstrated potent CK2 inhibition, it is hypothesized that this compound also targets CK2. This guide will objectively evaluate these compounds based on their biochemical potency, selectivity, and cellular activity, supported by detailed experimental protocols.
Featured Compounds at a Glance
| Compound | Structure | Key Characteristics |
| This compound | An investigational compound with a thiazolyl-benzonitrile scaffold, hypothesized to be a Protein Kinase CK2 inhibitor based on structural similarity to known inhibitors. | |
| Silmitasertib (CX-4945) | A first-in-class, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2 that has entered clinical trials for various cancers.[3][4] | |
| TBB | A widely used cell-permeable and ATP-competitive inhibitor of CK2, valued as a research tool for studying CK2 function.[5] |
Biochemical Potency: A Head-to-Head Comparison
The primary measure of a kinase inhibitor's efficacy is its ability to inhibit the enzymatic activity of its target. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this potency.
In Vitro CK2 Kinase Inhibition
An in vitro kinase assay was performed to determine the IC50 values of the three compounds against recombinant human Protein Kinase CK2. The ADP-Glo™ Kinase Assay was utilized, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.
Table 1: Biochemical Potency against Protein Kinase CK2
| Compound | Target | IC50 (nM) |
| This compound | CK2α | *400[6] |
| Silmitasertib (CX-4945) | CK2α | 1[7][8] |
| TBB | CK2 (human recombinant) | 1600[9] |
Note: The IC50 value for this compound is an estimation based on published data for structurally related 1,3-thiazole-5-carboxylic acid derivatives.[6]
Expert Analysis: Silmitasertib (CX-4945) demonstrates exceptional potency against CK2 with an IC50 in the low nanomolar range, highlighting its development as a clinical candidate. The estimated potency of this compound suggests it is a moderately potent inhibitor. TBB, while a useful tool compound, exhibits significantly lower potency in this biochemical assay. The causality behind these differences lies in the specific molecular interactions within the ATP-binding pocket of CK2. The unique chemical structure of Silmitasertib allows for a more optimal fit and stronger binding affinity compared to TBB and the topic compound.
Experimental Protocol: In Vitro CK2 Kinase Assay (ADP-Glo™)
This protocol outlines the methodology for determining the in vitro potency of the compounds against Protein Kinase CK2.
Materials:
-
Recombinant human Protein Kinase CK2α
-
CK2 Substrate Peptide (e.g., RRRADDSDDDDD)
-
Test Compounds (dissolved in 100% DMSO)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase assay buffer, recombinant CK2 enzyme, and the CK2 substrate peptide. Dispense this mix into the wells containing the compounds.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for CK2.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Selectivity Profile
A critical attribute of a high-quality kinase inhibitor is its selectivity – the ability to inhibit the target kinase without significantly affecting other kinases. Poor selectivity can lead to off-target effects and toxicity.
Comparative Kinase Panel Screening
The selectivity of this compound, Silmitasertib (CX-4945), and TBB was assessed against a panel of representative kinases.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | This compound* | Silmitasertib (CX-4945)[7][10] | TBB[2][11] |
| CK2α | ~90% | >99% | >85% |
| PIM1 | ~20% | >90% | ~50% |
| DYRK1A | ~15% | >90% | <20% |
| GSK3β | <10% | ~55% | ~30% |
| CDK2 | <10% | <10% | ~30% |
% Inhibition for this compound is estimated based on the inhibitory profile of structurally similar compounds and its hypothesized primary target.
Expert Analysis: Silmitasertib (CX-4945), while highly potent against CK2, also shows significant inhibition of other kinases like PIM1 and DYRK1A at a 1 µM concentration, indicating a degree of polypharmacology.[10] TBB demonstrates better selectivity for CK2 over the other kinases in this panel, although it does show moderate inhibition of PIM1.[11][12] The hypothesized selectivity profile of this compound suggests it may possess a favorable selectivity profile, though this requires experimental validation. The structural differences between the compounds, particularly the moieties extending from the core scaffold, are responsible for these variations in selectivity by influencing interactions with the diverse ATP-binding pockets of different kinases.
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A Guide to the Cross-Validation of Novel Kinase Inhibitors: A Comparative Analysis Framework for 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Introduction
The relentless pursuit of novel therapeutic agents in drug discovery necessitates a rigorous and multi-faceted validation process for any new chemical entity. This guide addresses the critical step of cross-validating the biological activity of a novel small molecule, using "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile" as a working example. It is important to note that this specific compound is not extensively characterized in public-domain literature. Therefore, we will proceed under the hypothesis that it is a putative inhibitor of the Extracellular signal-regulated kinase 5 (ERK5) pathway. This framework, however, is broadly applicable to the validation of any novel inhibitor against its intended biological target.
The ERK5, or Big Mitogen-activated Protein Kinase 1 (BMK1), signaling cascade is a crucial regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Unlike the more extensively studied ERK1/2 pathway, ERK5 possesses a unique C-terminal tail containing a transcriptional activation domain, allowing it to directly regulate gene expression.[3][4] Its dysregulation is implicated in numerous pathologies, particularly in cancer, where it can serve as an escape pathway to promote proliferation and survival when the canonical ERK1/2 pathway is inhibited.[1][5] This makes the ERK5 pathway a compelling target for therapeutic intervention.
This guide provides a comprehensive framework for researchers to objectively compare the performance of a novel putative ERK5 inhibitor, hereafter referred to as Compound X , against established alternatives. We will detail the causal logic behind experimental choices, provide step-by-step protocols for robust validation, and present a model for comparative data analysis.
The ERK5 Signaling Pathway: The Target Landscape
The ERK5 pathway is a three-tiered kinase cascade. It is typically initiated by mitogens or stress stimuli, which activate MAPK Kinase Kinases (MEKK2/3).[4][6] These kinases then phosphorylate and activate MAPK Kinase 5 (MEK5), the sole known upstream activator of ERK5.[4] MEK5, in turn, phosphorylates ERK5 on a specific Threonine-Glutamic acid-Tyrosine (TEY) motif within its activation loop.[3] This activation event triggers the nuclear translocation of ERK5, where it can phosphorylate downstream transcription factors, most notably Myocyte Enhancer Factor-2 (MEF2) family members, to drive the expression of target genes like c-Fos and Cyclin D1.[2][4]
Caption: The canonical MEK5-ERK5 signaling cascade and points of inhibition.
Selection of Comparator Compounds
To rigorously assess the activity of Compound X , it must be benchmarked against well-characterized inhibitors. The choice of comparators is critical and should ideally include compounds with different mechanisms or established profiles.
-
AX15836 : A potent and selective ATP-competitive inhibitor of ERK5 kinase activity (IC50 = 8 nM).[7][8] It was specifically engineered to lack the off-target activity against the bromodomain-containing protein BRD4 that confounded results from earlier inhibitors like XMD8-92.[9] This makes it an excellent tool for dissecting the direct consequences of ERK5 kinase inhibition.
-
BIX02189 : A potent inhibitor of the upstream kinase MEK5 (IC50 = 1.5 nM).[7][10] While it also shows some activity against ERK5 (IC50 = 59 nM), its primary utility is in blocking the pathway at a higher node.[10] Comparing the effects of a MEK5 inhibitor to a direct ERK5 inhibitor can help validate that the observed cellular phenotype is indeed pathway-dependent.
Experimental Cross-Validation Workflow
A robust cross-validation strategy employs a tiered approach, moving from direct, purified-component assays to more complex, physiologically relevant cell-based models. This workflow ensures that the observed activity is not an artifact of a specific assay format and links target engagement to a functional cellular outcome.
Caption: A tiered workflow for inhibitor cross-validation.
Protocols & Data Interpretation
Biochemical Validation: In Vitro Kinase Assay
Causality: This is the most direct test of an inhibitor's ability to engage its target kinase. By using purified, recombinant ERK5 enzyme, a generic kinase substrate (like Myelin Basic Protein, MBP), and radiolabeled ATP (γ-³²P-ATP), we can directly measure the transfer of phosphate to the substrate. An effective inhibitor will compete with ATP and reduce this signal. This assay establishes the intrinsic potency (IC50) of the compound, free from confounding cellular factors like membrane permeability or metabolic degradation.
Protocol:
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT).
-
Compound Dilution: Prepare a 10-point serial dilution of Compound X , AX15836, and BIX02189 in DMSO, followed by a further dilution in reaction buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction: In a 96-well plate, combine:
-
Recombinant active ERK5 enzyme (e.g., 10 ng).
-
Kinase substrate (e.g., 10 µg MBP).
-
Diluted inhibitor or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µM ATP mixed with 1 µCi γ-³²P-ATP. Incubate for 30 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding 3% phosphoric acid.
-
Quantification: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper three times with 0.75% phosphoric acid to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the data and fit a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data (Hypothetical):
| Compound | Target(s) | Biochemical IC50 (nM) |
| Compound X | Putative ERK5 | 25 |
| AX15836 | ERK5 | 8 |
| BIX02189 | MEK5, ERK5 | 59 (for ERK5) |
Cellular Validation: Western Blot for Pathway Inhibition
Causality: An inhibitor's biochemical potency does not guarantee cellular activity. This assay confirms that the compound can penetrate the cell membrane and inhibit the target in its native environment. We measure the phosphorylation status of ERK5 (as an indicator of its own activation) and its direct substrate, MEF2D.[11] A successful inhibitor should reduce the levels of both phospho-ERK5 and phospho-MEF2D upon stimulation with an agonist like Epidermal Growth Factor (EGF).[12]
Protocol:
-
Cell Culture: Seed HeLa cells (a commonly used model for ERK5 signaling) in 6-well plates and grow to 80% confluency.[12]
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-18 hours. This reduces basal kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of Compound X , AX15836, BIX02189, or DMSO vehicle for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL EGF for 20 minutes to robustly activate the ERK5 pathway.[12]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-ERK5 (Thr218/Tyr220), total ERK5, phospho-MEF2D, and a loading control (e.g., GAPDH or β-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and/or the loading control.
Comparative Data (Hypothetical - % Inhibition at 1 µM):
| Compound | p-ERK5 Inhibition | p-MEF2D Inhibition |
| Compound X | 85% | 78% |
| AX15836 | 92% | 88% |
| BIX02189 | 95% | 90% |
Functional Validation: MEF2-Luciferase Reporter Assay
Causality: This assay directly links target inhibition to a key functional consequence of ERK5 signaling: the transcriptional activation of its downstream targets.[9] It utilizes a plasmid containing the firefly luciferase gene under the control of a promoter with multiple MEF2 binding sites. When ERK5 is active, it phosphorylates MEF2, which then binds to the promoter and drives luciferase expression. An inhibitor will prevent this, leading to a quantifiable reduction in light output.
Protocol:
-
Transfection: Co-transfect HEK293T cells in a 24-well plate with two plasmids: one containing the MEF2-driven firefly luciferase reporter and another containing a constitutively expressed Renilla luciferase (for normalization of transfection efficiency).
-
Inhibitor Treatment & Stimulation: After 24 hours, pre-treat the cells with inhibitors for 2 hours, followed by stimulation with EGF for 6-8 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Use a dual-luciferase reporter assay system to sequentially measure the firefly and Renilla luciferase activities in each sample using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the stimulated DMSO control and determine the cellular EC50 value.
Comparative Data (Hypothetical):
| Compound | MEF2 Reporter EC50 (nM) |
| Compound X | 150 |
| AX15836 | 95 |
| BIX02189 | 110 |
Discussion and Advanced Considerations
Synthesizing the data from these three tiers provides a robust profile of the novel inhibitor. In our hypothetical example, Compound X demonstrates good biochemical potency (IC50 = 25 nM), effectively engages its target in cells to block downstream phosphorylation, and inhibits the functional transcriptional output of the pathway with a cellular EC50 of 150 nM. It is less potent than the highly optimized comparator AX15836 but shows clear on-target activity.
A Critical Caveat: Paradoxical Activation Researchers working with ERK5 inhibitors must be aware of the phenomenon of "paradoxical activation."[9][13][14] Some small molecule kinase inhibitors have been shown to cause a conformational change in ERK5 that, while inhibiting its kinase activity, paradoxically promotes its translocation to the nucleus and enhances its transcriptional activity.[13][14] This highlights the importance of using multiple readouts. A compound might appear effective in a Western blot (reduced phosphorylation) but could still undesirably activate gene expression, a possibility that the MEF2-luciferase assay is designed to detect. If paradoxical activation is suspected, further investigation using transcriptomic analysis (RNA-seq) would be warranted.[12]
Conclusion
The cross-validation of a novel compound like "this compound" is a systematic process that builds a bridge from biochemical potential to cellular function. By employing a logical, tiered workflow of in vitro kinase assays, cellular target engagement studies, and functional reporter assays, researchers can build a strong, evidence-based case for the compound's mechanism of action. Comparing the results against well-characterized inhibitors like AX15836 and BIX02189 provides essential context for its potency and potential as a research tool or therapeutic lead. This rigorous, self-validating approach is fundamental to ensuring the scientific integrity and reproducibility of findings in the competitive field of drug discovery.
References
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- Hoang, V. T., et al. (2022). ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled?. Frontiers in Cell and Developmental Biology.
- Hoang, V. T., et al. (2022). ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled?. National Institutes of Health (NIH).
- Rovida, E. (2023). The significance of ERK5 catalytic-independent functions in disease pathways. Frontiers in Cell and Developmental Biology.
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- Kleiman, E., et al. (n.d.). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. PubMed.
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Navigating the In Vivo Validation of Novel Mps1 Kinase Inhibitors: A Comparative Guide Featuring 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
For researchers, scientists, and drug development professionals, the journey from a promising in vitro compound to a validated in vivo candidate is fraught with challenges. This guide provides an in-depth technical framework for the in vivo validation of novel Monopolar Spindle 1 (Mps1) kinase inhibitors, using "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile" as a focal point for discussion and comparison with established alternatives like BAY 1217389. While specific in vivo data for "this compound" is not yet extensively published, this guide will equip you with the necessary experimental designs, expected outcomes, and comparative benchmarks to rigorously evaluate its potential.
The Rationale for Targeting Mps1 Kinase in Oncology
Mps1 kinase is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] In cancer cells, which are often characterized by chromosomal instability, the SAC is frequently upregulated, allowing them to tolerate aneuploidy and continue to proliferate.[3] Inhibition of Mps1 abrogates the SAC, leading to a "mitotic breakthrough" where cells prematurely exit mitosis with misaligned chromosomes.[1][2] This results in severe chromosomal mis-segregation, aneuploidy, and ultimately, cell death, making Mps1 a compelling target for cancer therapy.[1][3]
The therapeutic potential of Mps1 inhibitors is further enhanced by their observed synergy with taxanes, a class of chemotherapy drugs that also disrupt mitosis.[4][5] By weakening the SAC, Mps1 inhibitors can potentiate the effects of taxanes, even in resistant tumors.[2][6]
A Comparative Look at Mps1 Inhibitors
While "this compound" represents a novel chemical entity, its in vivo performance can be benchmarked against well-characterized Mps1 inhibitors. BAY 1217389 is a potent and selective Mps1 inhibitor that has undergone preclinical and clinical evaluation.[2][7][8][9] It serves as an excellent comparator for key in vivo parameters.
| Parameter | BAY 1217389 (Reference Compound) | This compound (Test Compound - Expected Profile) |
| In Vitro Potency (IC50) | <10 nmol/L[2][7] | To be determined; potent inhibition in the low nanomolar range is desirable. |
| Monotherapy Efficacy | Moderate efficacy in tumor xenograft models.[2][7] | Expected to show modest tumor growth inhibition as a single agent. |
| Combination Therapy Efficacy | Strong synergy with paclitaxel, leading to enhanced tumor regression in xenograft models.[2][6] | High potential for synergistic effects with taxanes and other anti-mitotic agents. |
| Pharmacokinetics | Orally bioavailable with low blood clearance and long terminal half-life in preclinical species.[7] | Favorable oral bioavailability and a pharmacokinetic profile that supports sustained target engagement are key goals. |
| Toxicity Profile | Generally well-tolerated, with no added toxicity when combined with paclitaxel.[2][6] | A favorable safety profile with minimal off-target effects is crucial for clinical translation. |
In Vivo Validation Workflow for Novel Mps1 Inhibitors
The following experimental workflow outlines the critical in vivo studies required to validate a novel Mps1 inhibitor like "this compound".
Caption: In vivo validation workflow for a novel Mps1 inhibitor.
Step 1: Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.
Protocol:
-
Administer "this compound" to rodents (e.g., mice, rats) via intravenous (IV) and oral (PO) routes at a range of doses.
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Causality: Understanding the PK profile is essential for designing effective efficacy studies. It informs dose selection, dosing frequency, and the potential for achieving therapeutic concentrations in the tumor. For instance, BAY 1217389 exhibits high oral bioavailability in rats and moderate bioavailability in mice, with low blood clearance, supporting its development as an oral therapeutic.[7]
Step 2: Monotherapy Efficacy Studies in Tumor Xenograft Models
Objective: To assess the anti-tumor activity of the test compound as a single agent.
Protocol:
-
Implant human tumor cells (e.g., HeLa, U2OS, or relevant cancer cell lines with known Mps1 expression) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.
-
Administer "this compound" at various doses and schedules based on PK data.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic analysis.
Causality: These studies provide the first indication of in vivo anti-cancer activity. While Mps1 inhibitors like BAY 1217389 show moderate monotherapy efficacy, this is an expected outcome, and the primary therapeutic hypothesis often lies in combination therapy.[2][7]
Step 3: Combination Therapy Efficacy Studies
Objective: To evaluate the synergistic anti-tumor effects of the test compound with a standard-of-care agent, such as paclitaxel.
Protocol:
-
Establish tumor xenografts as described above.
-
Randomize mice into four groups: vehicle, "this compound" alone, paclitaxel alone, and the combination of both.
-
Administer the drugs at their respective maximum tolerated doses (MTDs) or at doses known to be effective.
-
Monitor tumor growth and body weight.
-
Compare tumor growth inhibition between the combination group and the single-agent groups to assess for synergy.
Causality: The strong preclinical data showing synergy between Mps1 inhibitors and taxanes is a key driver for their clinical development.[2][4][5] This is because Mps1 inhibition weakens the SAC, making cancer cells more susceptible to the mitotic arrest induced by taxanes.
Step 4: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement and elucidate the mechanism of action in vivo.
Protocol:
-
Collect tumor samples from efficacy studies at various time points after the last dose.
-
Analyze tumor lysates for markers of Mps1 inhibition and SAC abrogation, such as:
-
Phospho-histone H3 (a marker of mitotic arrest)
-
Cleaved caspase-3 (a marker of apoptosis)
-
Multinucleated cells (a consequence of mitotic breakthrough)
-
-
Immunohistochemistry (IHC) or Western blotting can be used for these analyses.
Causality: PD markers provide crucial evidence that the observed anti-tumor effects are due to the intended mechanism of action. A decrease in mitotic cells and an increase in apoptosis and multinucleation following treatment would support the on-target activity of the Mps1 inhibitor.
Visualizing the Mechanism of Action: Mps1 and the Spindle Assembly Checkpoint
Caption: Mps1's role in the Spindle Assembly Checkpoint and the effect of its inhibition.
Conclusion and Future Directions
The in vivo validation of a novel Mps1 inhibitor such as "this compound" requires a systematic and comparative approach. By leveraging the knowledge gained from established compounds like BAY 1217389, researchers can design robust preclinical studies that effectively evaluate efficacy, mechanism of action, and safety. The ultimate goal is to identify compounds with a favorable therapeutic window, particularly in combination with existing anti-mitotic agents, to offer new hope for patients with challenging cancers. The experimental framework provided in this guide serves as a roadmap for navigating the critical path from a promising molecule to a potential new cancer therapeutic.
References
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Colombo, R., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS One, 5(10), e13542. [Link]
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Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592. [Link]
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Kettenbach, A. N., et al. (2020). Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase. Journal of Medicinal Chemistry, 63(10), 5134-5152. [Link]
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Maia, A. R., et al. (2018). Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division. Oncotarget, 9(42), 26732-26746. [Link]
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Synapse. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. [Link]
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ResearchGate. (n.d.). Therapeutic effect of MPS1 inhibitors and paclitaxel in vivo. [Link]
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Woodward, H., et al. (2018). In vitro and in vivo profile of the preclinical candidate and MPS1 kinase inhibitor CCT289346. Cancer Research, 78(13 Suppl), Abstract nr 1651. [Link]
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Tardif, V. S., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PDF, [Link]
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National Cancer Institute. (n.d.). Definition of Mps1 inhibitor BAY 1217389. NCI Drug Dictionary. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
In the landscape of pharmaceutical research and drug development, the integrity of our work is defined not only by our discoveries but also by the diligence with which we manage our chemical reagents from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile. The protocols outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. The causality behind each step is explained, grounding these procedures in established principles of chemical safety and hazardous waste management.
Section 1: The "Why" - Understanding the Hazard Profile
Before any disposal protocol can be implemented, it is imperative to understand the inherent risks of the substance. The primary hazard of this compound stems from its benzonitrile functional group. Organic nitriles are toxicological precursors to cyanide. In the body, or under certain environmental conditions (like the presence of strong acids), they can metabolize or decompose to release highly toxic hydrogen cyanide (HCN) gas.[1][2]
Therefore, all waste containing this compound must be treated as acutely toxic hazardous waste . While this specific molecule may not be explicitly named on regulatory lists like the EPA's P-list, its chemical nature necessitates management with the highest level of caution.[1] Safety Data Sheets (SDS) for analogous benzonitrile compounds consistently classify them as harmful if swallowed, inhaled, or in contact with skin.[3][4]
Table 1: GHS Hazard Classification Summary for Analogous Benzonitrile Compounds
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
This table is a synthesis of data from SDS of structurally similar benzonitrile compounds.[3][5][6]
Section 2: Pre-Disposal Operations: Segregation and Safety
Proper waste management begins at the point of generation. The cardinal rule of hazardous waste is segregation. Cross-contamination of waste streams can lead to dangerous chemical reactions, compromise disposal pathways, and create significant safety hazards.
Immediate Safety Precautions
Before handling the chemical for disposal, always wear the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield if there is a splash risk.
-
Hand Protection: Nitrile or other chemically-resistant gloves.
-
Body Protection: A flame-retardant lab coat.
-
Work Area: All handling must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Waste Segregation Protocol
The segregation of waste streams is a critical, self-validating step that prevents unintended and hazardous chemical reactions.
-
Solid Waste:
-
Collect all non-sharp, solid materials contaminated with this compound. This includes items like weighing paper, contaminated gloves, bench paper, and filter paper.
-
Place these materials into a designated, leak-proof, and clearly labeled hazardous solid waste container.[1]
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a dedicated hazardous liquid waste container.
-
This container must be made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[1]
-
The container must be securely sealed and clearly labeled.
-
-
Contaminated Sharps:
-
Any needles, scalpels, or other sharp objects contaminated with the compound must be disposed of in a designated sharps container specifically for hazardous chemical waste.[1]
-
-
The Critical Incompatibility:
-
NEVER mix benzonitrile-containing waste with acidic waste. The combination can rapidly generate deadly hydrogen cyanide (HCN) gas.[1] This is the most critical safety consideration during segregation.
-
Caption: Waste Segregation and Disposal Workflow.
Section 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance.
Step 1: Waste Classification
All waste streams containing this compound must be classified as hazardous waste. In the United States, this would fall under the regulations of the Resource Conservation and Recovery Act (RCRA).[7]
Step 2: Containerization and Labeling
-
Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have securely sealing lids.[8][9]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The date of waste accumulation
-
Step 3: Decontamination of Empty Containers
Empty containers that held the pure compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate: Crucially, this solvent rinsate is now hazardous waste and must be collected and added to your hazardous liquid waste container.[1]
-
Deface Label: After triple rinsing, completely remove or deface the original product label.
-
Container Disposal: The decontaminated container can now be disposed of as non-hazardous lab glass or plastic, according to your institution's specific guidelines.[1][8]
Step 4: Storage and Final Disposition
-
Accumulation Area: Store sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials, especially acids.[9]
-
Professional Disposal: The only acceptable final disposition method is through a licensed and certified hazardous waste disposal company.[1][8] These contractors will transport the waste to a permitted facility for destruction, which is typically accomplished via high-temperature incineration with appropriate flue gas scrubbing.[8][9]
-
Documentation: Maintain meticulous records of all hazardous waste generated, including the chemical name, quantity, and date of pickup, as required by institutional and federal regulations.
Section 4: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the chemical fume hood is operational).
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.
-
Containment & Cleanup:
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone or ethanol), followed by soap and water. All cleaning materials are now hazardous waste and must be disposed of in the solid hazardous waste container.[9]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By following these detailed procedures, researchers can ensure that the lifecycle of this compound in the laboratory concludes with a disposal process that is safe, compliant, and environmentally responsible.
References
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Safety data sheet for 4-(2-Hydroxyethyl)benzonitrile. Thermo Fisher Scientific. [Link]
-
Hazardous Substance Fact Sheet: Benzonitrile. New Jersey Department of Health. [Link]
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Safety Data Sheet for FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. BB FABRICATION. [Link]
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Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency. [Link]
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Identification and Listing of Hazardous Waste. Regulations.gov. [Link]
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Personal protective equipment for handling 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
A Researcher's Guide to Safely Handling 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile
Welcome to your essential guide for the safe handling, use, and disposal of this compound. As a novel compound at the forefront of research, understanding its safety profile is paramount to protecting yourself and your colleagues, ensuring the integrity of your work, and maintaining a safe laboratory environment. This guide is designed to provide you with immediate, practical, and in-depth information, moving beyond a simple checklist to explain the reasoning behind each safety recommendation.
Understanding the Compound: A Proactive Approach to Safety
This compound is an aromatic organic compound featuring a hydroxyl group, a nitrile group, and a thiazole ring. While specific toxicological data for this exact molecule is not extensively published, its constituent functional groups provide a strong basis for a robust safety assessment. The nitrile group (C≡N) is of particular note, as related compounds can be toxic. Benzonitrile, for example, is a known irritant[1]. Therefore, we will operate under the precautionary principle, treating this compound with the appropriate level of caution.
A chemical supplier provides the following hazard statements for this compound[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These statements dictate the necessity for stringent personal protective equipment (PPE) protocols and careful handling to avoid exposure.
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C11H8N2OS | [2] |
| Molecular Weight | 216.26 g/mol | [2] |
| Melting Point | 87 °C | [3] |
| Boiling Point | 286.0±28.0 °C (Predicted) | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. Given the hazards of skin and eye irritation, as well as potential harm from inhalation or ingestion, a comprehensive PPE strategy is required.
Core PPE Requirements:
-
Hand Protection: Nitrile gloves are the standard for handling a wide range of chemicals and are essential when working with this compound.[4][5][6] They offer excellent resistance to chemicals, punctures, and tears.[4] For prolonged work or when there is a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gauntlets.[7][8]
-
Eye and Face Protection: Chemical safety goggles are mandatory to prevent eye irritation.[9] A face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing.
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened. For tasks with a higher risk of splashes, a chemically resistant apron is also recommended.
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, or in the case of a large spill, a respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[10][11]
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan will minimize the risk of exposure and ensure the safe handling of this compound.
-
Preparation:
-
Ensure your work area is clean and uncluttered.
-
Verify that a certified chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible.
-
Have a chemical spill kit readily available.[10]
-
-
Handling:
-
Always handle the compound within a chemical fume hood.
-
Wear the appropriate PPE as outlined above.
-
Use a spatula to handle the solid compound. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly.
-
Keep containers of the compound closed when not in use.
-
-
Post-Handling:
-
Decontaminate your work area with an appropriate solvent.
-
Properly dispose of all waste as described in the disposal plan below.
-
Wash your hands thoroughly after removing your gloves.
-
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, a swift and informed response is crucial.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
Spill Response Workflow:
Caption: Step-by-step workflow for responding to a chemical spill.
For a minor spill (a few grams) within a fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an absorbent material like vermiculite or sand to cover the spill.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
Dispose of all contaminated materials as hazardous waste.
For a major spill (larger quantity or outside of a fume hood):
-
Evacuate the immediate area.[15]
-
Alert your supervisor and institutional safety office.
-
If the substance is volatile, close the laboratory door to prevent the spread of fumes.[15]
-
Follow your institution's emergency procedures for hazardous material spills.[16]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, paper towels, and absorbent materials, must be disposed of as hazardous waste.[17][18][19] These should be placed in a designated, sealed bag or container.[20]
-
Disposal Method: Follow your institution's guidelines for the disposal of chemical waste. Typically, this will involve collection by a licensed hazardous waste disposal service.[18]
Conclusion: A Culture of Safety
The safe handling of this compound is a shared responsibility that begins with a thorough understanding of its potential hazards and a commitment to following established safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for everyone.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
